molecular formula C17H12O6 B173848 Boeravinone B CAS No. 114567-34-9

Boeravinone B

Katalognummer: B173848
CAS-Nummer: 114567-34-9
Molekulargewicht: 312.27 g/mol
InChI-Schlüssel: YVVDYYFGAWQOGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

oeravinone B has been reported in Mirabilis jalapa and Boerhavia diffusa with data available.
from Boerhaavia diffusa L;  structure in first source

Eigenschaften

IUPAC Name

6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-7-9(18)6-11-13(14(7)19)15(20)12-8-4-2-3-5-10(8)23-17(21)16(12)22-11/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVDYYFGAWQOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317716
Record name Boeravinone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114567-34-9
Record name Boeravinone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114567-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boeravinone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114567-34-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Boeravinone B: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone B, a natural rotenoid isolated from Boerhaavia diffusa, has emerged as a promising candidate in oncology research due to its potent anticancer activities. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on cancer cells. Primarily targeting the epidermal growth factor receptor (EGFR) family, this compound initiates a cascade of events that culminate in cell death and inhibition of tumorigenic signaling pathways. This document details the key signaling pathways modulated by this compound, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.

Core Mechanism of Action: Targeting EGFR Family Receptors

This compound exerts its primary anticancer effect by inducing the internalization and subsequent degradation of key receptor tyrosine kinases, namely EGFR (ErbB1) and ErbB2 (HER2), in cancer cells.[1][2] This action is significant as the overexpression and constitutive activation of these receptors are hallmarks of many cancers, driving cell proliferation, survival, and metastasis.

The mechanism involves this compound promoting the internalization of both inactivated and ligand-activated EGFR and ErbB2 from the cell surface.[1] Following internalization, these receptors are targeted for lysosomal degradation, leading to a reduction in their overall cellular levels.[1][2] This process effectively shuts down the downstream signaling cascades that are reliant on the activation of these receptors.

Modulation of Key Signaling Pathways

The this compound-induced degradation of EGFR and ErbB2 has profound effects on major intracellular signaling pathways that are critical for cancer cell proliferation and survival.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial downstream effector of EGFR and ErbB2 signaling. This compound treatment leads to a significant inhibition of Akt activation (phosphorylation).[1][2] By downregulating this pathway, this compound impedes cancer cell survival and proliferation.

Suppression of the MAPK/Erk Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathway is another critical signaling cascade activated by EGFR and ErbB2. This compound effectively suppresses the activation of Erk1/2.[1][2] Inhibition of this pathway contributes to the anti-proliferative effects of the compound.

The interconnected signaling cascade is visualized below:

BoeravinoneB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK Ras/Raf/MEK EGFR->MAPK ErbB2 ErbB2 ErbB2->PI3K ErbB2->MAPK BoeravinoneB This compound BoeravinoneB->EGFR Induces internalization & degradation BoeravinoneB->ErbB2 Induces internalization & degradation AIF_cyto AIF BoeravinoneB->AIF_cyto Triggers release Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Erk Erk1/2 MAPK->Erk Erk->Proliferation AIF_nuc AIF AIF_cyto->AIF_nuc Translocation Apoptosis Caspase-Independent Apoptosis AIF_nuc->Apoptosis

This compound signaling pathway in cancer cells.

Induction of Apoptosis: A Caspase-Independent Mechanism

A key feature of this compound's anticancer activity is its ability to induce apoptosis through a caspase-independent pathway.[1][2] This is particularly relevant for cancers that have developed resistance to conventional therapies that rely on caspase-dependent cell death.

This compound treatment triggers the nuclear translocation of Apoptosis-Inducing Factor (AIF).[1][2] AIF is a mitochondrial flavoprotein that, upon release into the cytoplasm and subsequent translocation to the nucleus, induces chromatin condensation and large-scale DNA fragmentation, leading to cell death. This mechanism is independent of the activation of executioner caspases like caspase-3.[1]

Quantitative Data: Cytotoxicity Profile

The cytotoxic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Cancer3.7 ± 0.14[1]
HCT-116Colon Cancer5.7 ± 0.24[1]
SW-620Colon Cancer8.4 ± 0.37[1]

Experimental Protocols

The following sections provide generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.3-10 µM) for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO).

  • After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-Akt, anti-p-Erk, anti-AIF, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

The general workflow for these experiments is illustrated below:

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation start Start: Cancer Cell Culture treatment Treatment with this compound (Varying concentrations and time points) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow wb Western Blot (Protein Expression & Phosphorylation) treatment->wb ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells flow->apoptosis_quant protein_analysis Analysis of Signaling Pathway Modulation wb->protein_analysis conclusion Conclusion: Elucidation of Mechanism of Action ic50->conclusion apoptosis_quant->conclusion protein_analysis->conclusion

General experimental workflow for investigating this compound's mechanism of action.

Potential for Drug Development

The multifaceted mechanism of action of this compound makes it an attractive candidate for further drug development. Its ability to target fundamental cancer-driving pathways and induce a less common form of apoptosis suggests potential efficacy in a broad range of cancers, including those resistant to conventional therapies. Further preclinical and clinical studies are warranted to fully explore its therapeutic potential. While direct evidence for its anti-metastatic and cell cycle arrest effects is still emerging, the inhibition of key signaling pathways like PI3K/Akt and MAPK suggests a high probability of such activities. Future research should also focus on these aspects to provide a more comprehensive understanding of its anticancer profile.

References

Unraveling the Synthesis of a Potent Phytochemical: A Technical Guide to the Boeravinone B Biosynthetic Pathway in Boerhaavia diffusa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone B, a complex rotenoid found in the medicinal plant Boerhaavia diffusa, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Understanding its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailed experimental protocols for its elucidation, and a summary of the quantitative data available to date.

Introduction

Boerhaavia diffusa, commonly known as Punarnava, is a perennial herb belonging to the Nyctaginaceae family, with a long history of use in traditional medicine.[2][3] Its roots are a rich source of a class of isoflavonoids known as rotenoids, with this compound being a key bioactive constituent.[2][4] Rotenoids are characterized by a tetracyclic ring system, and their biosynthesis is a specialized branch of the well-established flavonoid pathway. While the complete enzymatic cascade leading to this compound in B. diffusa has not been fully elucidated, this guide outlines a putative pathway based on known biochemical transformations in flavonoid and isoflavonoid (B1168493) metabolism.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, which provides the precursor phenylalanine. Through a series of enzymatic reactions, the core flavonoid structure is formed and subsequently modified to yield the complex rotenoid scaffold.

The proposed pathway can be divided into three main stages:

Stage 1: Phenylpropanoid and Flavonoid Core Biosynthesis This stage is well-characterized in many plant species and involves the synthesis of a key intermediate, naringenin (B18129) chalcone, from phenylalanine.

Stage 2: Isoflavonoid Branch This branch leads to the formation of the isoflavonoid skeleton, a critical precursor for all rotenoids.

Stage 3: Rotenoid-Specific Modifications This final stage involves a series of proposed cyclization and hydroxylation steps to form the characteristic structure of this compound.

Boeravinone_B_Pathway cluster_phenylpropanoid Stage 1: Phenylpropanoid & Flavonoid Core cluster_isoflavonoid Stage 2: Isoflavonoid Branch cluster_rotenoid Stage 3: Putative Rotenoid Formation cluster_legend Enzyme Abbreviations Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Liquiritigenin Liquiritigenin Naringenin->Liquiritigenin CHR Daidzein Daidzein Liquiritigenin->Daidzein IFS Isoflavone_precursor Isoflavone Precursor Daidzein->Isoflavone_precursor I2'H Rotenoid_intermediate_1 Rotenoid Intermediate 1 Isoflavone_precursor->Rotenoid_intermediate_1 Prenyltransferase Rotenoid_intermediate_2 Rotenoid Intermediate 2 Rotenoid_intermediate_1->Rotenoid_intermediate_2 Cytochrome P450 (Cyclization) Boeravinone_B This compound Rotenoid_intermediate_2->Boeravinone_B Hydroxylases/ Demethylases PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase FourCL 4CL: 4-Coumarate:CoA ligase CHS CHS: Chalcone synthase CHI CHI: Chalcone isomerase CHR CHR: Chalcone reductase IFS IFS: Isoflavone synthase I2H I2'H: Isoflavone 2'-hydroxylase

Figure 1: Putative biosynthetic pathway of this compound in Boerhaavia diffusa.

Quantitative Data

Quantitative analysis of this compound in B. diffusa has been primarily focused on the final product concentration in various plant tissues and extracts. This data is crucial for quality control of herbal formulations and for assessing the productivity of different cultivation or extraction methods.

Sample TypeAnalytical MethodThis compound ConcentrationReference
B. diffusa root extractUPLC/PDAVaries by geographical location[5]
B. diffusa hydroalcoholic extractHPTLC0.055% w/w[6]
Polyherbal formulationHPTLC0.012% w/w[6]
Callus culture (MS medium + 5.0 ppm 2,4-D)HPLC673.95 µg/g Dry Weight[7][8]

Experimental Protocols for Pathway Elucidation

Elucidating the this compound biosynthetic pathway requires a multi-faceted approach combining metabolomics, transcriptomics, and classical biochemical techniques.

Metabolite Profiling and Intermediate Identification

Objective: To identify putative intermediates in the this compound biosynthetic pathway.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Flash-freeze B. diffusa root and leaf tissues in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract metabolites with 80% methanol (B129727) containing an internal standard (e.g., a deuterated flavonoid).

    • Centrifuge to pellet debris and filter the supernatant.

  • LC-MS Analysis:

    • Inject the extract onto a C18 reverse-phase column.

    • Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.

  • Data Analysis:

    • Process the raw data to detect and align metabolic features.

    • Identify known compounds by comparing retention times and mass spectra with authentic standards and databases.

    • Propose structures for unknown compounds based on their fragmentation patterns and accurate mass measurements.

experimental_workflow start B. diffusa Tissue (e.g., roots, leaves) extraction Metabolite Extraction (80% Methanol) start->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Processing & Feature Detection lcms->data_analysis identification Intermediate Identification data_analysis->identification end Putative Pathway Intermediates identification->end

Figure 2: Experimental workflow for metabolite profiling.

Identification of Candidate Genes by Transcriptome Analysis

Objective: To identify genes encoding the biosynthetic enzymes by correlating gene expression with this compound accumulation.

Methodology: RNA-Seq

  • Experimental Design:

    • Grow B. diffusa under conditions that induce this compound production (e.g., elicitor treatment, specific developmental stages).

    • Collect tissues with high and low levels of this compound.

  • RNA Extraction and Sequencing:

    • Extract total RNA from the collected tissues.

    • Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo or map reads to a reference genome if available.

    • Identify differentially expressed genes between high and low this compound-producing tissues.

    • Annotate the differentially expressed genes and prioritize candidates based on homology to known flavonoid biosynthetic enzymes (e.g., cytochrome P450s, reductases, methyltransferases).

Functional Characterization of Candidate Enzymes

Objective: To confirm the enzymatic activity of candidate genes identified through transcriptomics.

Methodology: In Vitro Enzyme Assays

  • Heterologous Expression:

    • Clone the full-length coding sequence of a candidate gene into an expression vector (e.g., for E. coli or yeast).

    • Express and purify the recombinant protein.

  • Enzyme Assay:

    • Incubate the purified enzyme with a putative substrate (identified through metabolite profiling) and any necessary co-factors (e.g., NADPH for P450s).

    • Stop the reaction at various time points.

    • Analyze the reaction products by HPLC or LC-MS to confirm the conversion of the substrate to the expected product.

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids is tightly regulated at the transcriptional level, often by a complex of MYB, bHLH, and WD40 repeat transcription factors (the MBW complex).[9] It is highly probable that the this compound pathway in B. diffusa is similarly regulated.

signaling_pathway environmental_stimuli Environmental Stimuli (e.g., UV light, pathogens) mbw_complex MBW Complex (MYB, bHLH, WD40) environmental_stimuli->mbw_complex developmental_cues Developmental Cues developmental_cues->mbw_complex biosynthetic_genes This compound Biosynthetic Genes mbw_complex->biosynthetic_genes Transcriptional Activation boeravinone_b This compound biosynthetic_genes->boeravinone_b Enzymatic Synthesis

Figure 3: Proposed regulatory pathway for this compound biosynthesis.

Future Perspectives and Drug Development

A complete elucidation of the this compound biosynthetic pathway will open up new avenues for its sustainable production. Metabolic engineering in microbial hosts or in B. diffusa itself could be employed to enhance the yield of this valuable compound. Furthermore, understanding the enzymatic steps will allow for the combinatorial biosynthesis of novel rotenoid analogs with potentially improved pharmacological properties. This knowledge is critical for the development of new therapeutics derived from this potent natural product.

Conclusion

While the definitive biosynthetic pathway of this compound in Boerhaavia diffusa awaits complete elucidation, this guide provides a robust framework based on current knowledge of flavonoid and isoflavonoid metabolism. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to unravel the specific enzymatic steps and regulatory networks involved in the synthesis of this promising phytopharmaceutical. Continued research in this area is essential for unlocking the full therapeutic and commercial potential of this compound.

References

Boeravinone B: A Technical Guide to its Modulation of Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone B, a natural rotenoid isolated from Boerhavia diffusa, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its modulation of key cellular signaling pathways. This document summarizes quantitative data, details experimental protocols from cited research, and presents visual diagrams of the affected pathways to serve as a comprehensive resource for researchers and drug development professionals.

Core Signaling Pathways Modulated by this compound

This compound has been shown to exert its effects by intervening in several critical signaling cascades. The primary pathways identified are the NF-κB, MAPK, PI3K/Akt, and EGFR/ErbB2 pathways. Its influence on these pathways leads to downstream effects on cell proliferation, apoptosis, inflammation, and osteoclastogenesis.

Anti-inflammatory and Osteoprotective Effects

In the context of inflammation and bone metabolism, this compound has been demonstrated to inhibit osteoclast differentiation.[3][4] This is achieved through the downregulation of RANKL/RANK signaling, which subsequently suppresses the NF-κB, MAPK, and PI3K/Akt pathways.[3][4] This inhibitory action on osteoclastogenesis, coupled with the promotion of osteoblast differentiation, highlights its potential as a therapeutic agent for osteoporosis.[1][3]

Furthermore, this compound exhibits direct anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes.[5] It has also been shown to reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6][7]

Anticancer Activity

This compound's anticancer effects are multifaceted. A key mechanism is the induction of internalization and subsequent degradation of epidermal growth factor receptors (EGFR) and ErbB2 in human colon cancer cells.[8][9] This leads to the suppression of downstream signaling molecules, including the MAPK (Akt and Erk1/2) pathways.[8][9]

Additionally, this compound induces apoptosis in cancer cells. Evidence suggests it can trigger both caspase-dependent and -independent apoptotic pathways.[8][9][10] This is characterized by the nuclear translocation of apoptosis-inducing factor (AIF) and proteolytic processing of PARP.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited research, providing a clear comparison of this compound's efficacy in various experimental models.

Cell Line Assay IC50 Value Reference
HT-29 (Colon Cancer)MTT Assay3.7 ± 0.14 µM[9]
HCT-116 (Colon Cancer)MTT Assay5.7 ± 0.24 µM[9]
SW-620 (Colon Cancer)MTT Assay8.4 ± 0.37 µM[9]

Table 1: Cytotoxic Activity of this compound in Human Colon Cancer Cell Lines.

Enzyme Assay IC50 Value Reference
COX-1In vitro inhibition assay21.7 ± 0.5 µM[5]
COX-2In vitro inhibition assay25.5 ± 0.6 µM[5]

Table 2: Inhibitory Activity of this compound against COX Enzymes.

Model Parameter Concentration/Dose Effect Reference
Carrageenan-induced rat paw edemaAnti-inflammatory activity50 mg/kg56.6% inhibition[5]
Human Dendritic CellsCD80 Expression100 µg/ml7.27% increase[11]
Human Dendritic CellsCD86 Expression100 µg/ml6.73% increase[11]
HepG2 Cells (Hepatoprotective)Cell Viability vs. Galactosamine200 µg/mL62.21% protection[12]
Caco-2 Cells (Antioxidant)TBARS formation0.1–1 ng/mlSignificant inhibition[13][14]
Caco-2 Cells (Antioxidant)ROS formation0.1–1 ng/mlSignificant reduction[14]
Caco-2 Cells (Genoprotective)H2O2-induced DNA damage0.1–1 ng/mlSignificant reduction[13][14]

Table 3: In Vivo and In Vitro Pharmacological Effects of this compound.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

BoeravinoneB_NFkB_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds IKK IKK RANK->IKK Activates This compound This compound This compound->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Gene Expression Gene Expression NF-κB->Gene Expression Translocates to nucleus Inflammation\nOsteoclastogenesis Inflammation Osteoclastogenesis Gene Expression->Inflammation\nOsteoclastogenesis Leads to caption This compound inhibits the NF-κB pathway.

Caption: this compound inhibits the NF-κB pathway.

BoeravinoneB_MAPK_Pathway Growth Factors Growth Factors RTK RTK Ras Ras RTK->Ras Activates This compound This compound Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Translocates to nucleus Cell Proliferation\nSurvival Cell Proliferation Survival Transcription Factors->Cell Proliferation\nSurvival Leads to caption This compound inhibits the MAPK/ERK pathway.

Caption: this compound inhibits the MAPK/ERK pathway.

BoeravinoneB_PI3K_Akt_Pathway Growth Factors Growth Factors RTK RTK PI3K PI3K RTK->PI3K Activates This compound This compound PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates Cell Survival\nGrowth Cell Survival Growth Downstream Targets->Cell Survival\nGrowth Leads to caption This compound inhibits the PI3K/Akt pathway.

Caption: this compound inhibits the PI3K/Akt pathway.

BoeravinoneB_EGFR_ErbB2_Pathway EGF EGF EGFR/ErbB2 EGFR/ErbB2 Internalization & Degradation Internalization & Degradation EGFR/ErbB2->Internalization & Degradation Downstream Signaling Downstream Signaling EGFR/ErbB2->Downstream Signaling Activates This compound This compound Internalization & Degradation->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation caption This compound induces EGFR/ErbB2 degradation.

Caption: this compound induces EGFR/ErbB2 degradation.

BoeravinoneB_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Acts on Caspase-3 Caspase-3 This compound->Caspase-3 Activates AIF AIF Mitochondria->AIF Releases Apoptosis Apoptosis AIF->Apoptosis Induces Caspase-Independent PARP PARP Caspase-3->PARP Cleaves PARP->Apoptosis Induces Caspase-Dependent caption This compound induces apoptosis.

Caption: this compound induces apoptosis.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for studying the effects of this compound.

Cell Viability and Cytotoxicity Assays
  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

    • Protocol:

      • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[12]

      • Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).[9][12]

      • Add MTT solution (e.g., 20 µL of 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[12]

      • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[13]

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]

      • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

    • Protocol:

      • Treat cells with this compound for the desired time.

      • Harvest and wash the cells with cold PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI to the cell suspension.

      • Incubate in the dark at room temperature for 15 minutes.

      • Analyze the cells by flow cytometry.

Western Blotting
  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Protocol:

    • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, p-ERK, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunofluorescence and Confocal Microscopy
  • Principle: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins within cells.

  • Protocol:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Block with a suitable blocking buffer.

    • Incubate with primary antibodies against the target proteins (e.g., EGFR, ErbB2).

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the cells using a confocal microscope.

Osteoclastogenesis Assays
  • Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

    • Principle: TRAP is an enzyme that is highly expressed in osteoclasts. TRAP staining is used to identify and quantify osteoclasts in cell culture.

    • Protocol:

      • Culture bone marrow-derived macrophages (BMMs) in the presence of M-CSF and RANKL to induce osteoclast differentiation.

      • Treat the cells with different concentrations of this compound during the differentiation period.

      • Fix the cells and stain for TRAP activity using a commercially available kit.

      • Count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope.

  • Pit Formation Assay:

    • Principle: This assay assesses the bone-resorbing activity of mature osteoclasts.

    • Protocol:

      • Plate mature osteoclasts on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates).

      • Treat the cells with this compound.

      • After a period of incubation, remove the cells and visualize the resorption pits by staining (e.g., with toluidine blue) or using microscopy.

      • Quantify the area of resorption.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and EGFR/ErbB2, underscores its pleiotropic effects. The data and protocols summarized in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in vivo, as well as its potential for combination therapies.

References

Boeravinone B: A Technical Guide to its Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone B is a rotenoid, a class of isoflavonoid, isolated from the medicinal plant Boerhaavia diffusa L.[1][2][3]. This plant, known as Punarnava in Ayurvedic medicine, has a long history of traditional use for a variety of ailments, including inflammatory disorders.[4][5][6]. Modern scientific investigations have begun to validate these traditional uses, identifying this compound as a key bioactive constituent with significant pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[3][4][7][8]. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound, focusing on its modulation of key signaling pathways and its impact on the production of inflammatory mediators.

Core Anti-inflammatory Mechanisms: Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical intracellular signaling cascades that regulate the inflammatory response. The primary pathways modulated by this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, acting as a central regulator for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to significantly suppress the activation of the NF-κB pathway.[1][4][7]. This inhibition prevents the nuclear translocation of NF-κB subunits (p65/p50), thereby downregulating the expression of its target pro-inflammatory genes.[4][9]. The suppression of NF-κB is a key mechanism contributing to the potent anti-inflammatory properties of this compound.[4][7].

This compound inhibits the NF-κB signaling pathway.
Attenuation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to intracellular responses, including inflammation.[10]. Key MAPK subfamilies involved in inflammation include p38 MAPK, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[10]. Activation of these pathways leads to the phosphorylation of various transcription factors, such as AP-1, which in turn promote the expression of inflammatory genes.

Studies have demonstrated that this compound can attenuate the RANKL-induced activation of MAPK pathways in bone marrow macrophages (BMMs).[1]. By inhibiting the phosphorylation of p38, JNK, and ERK, this compound effectively dampens the downstream inflammatory signaling cascade. This modulation of MAPK pathways is another significant contributor to its overall anti-inflammatory effect.[1][11].

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., RANKL) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK1, TAK1) Receptor->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 MKK12 MKK1/2 MAPKKK->MKK12 p38 p38 MKK36->p38 JNK JNK MKK47->JNK ERK ERK MKK12->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors InflammatoryResponse Inflammatory Gene Expression TranscriptionFactors->InflammatoryResponse BoeravinoneB_Inhibition This compound BoeravinoneB_Inhibition->p38 Inhibits Phosphorylation BoeravinoneB_Inhibition->JNK BoeravinoneB_Inhibition->ERK

This compound attenuates MAPK signaling pathways.

Effects on Pro-inflammatory Mediators

The inhibition of NF-κB and MAPK signaling by this compound leads to a significant reduction in the production and expression of key pro-inflammatory mediators.

Pro-inflammatory Cytokines

This compound treatment has been shown to significantly suppress the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4][7]. This reduction has been observed in various experimental models, such as isoproterenol-induced myocardial infarction and cerebral ischemia-reperfusion injury in rats.[4][7].

Inflammatory Enzymes and Nitric Oxide (NO) Production

This compound effectively downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory response.[7][9][12]. iNOS is responsible for the production of large quantities of nitric oxide (NO), a key inflammatory mediator.[13][14]. COX-2 is responsible for the synthesis of prostaglandins, which contribute to pain and swelling.[12][15]. By inhibiting the expression of iNOS, this compound reduces the overproduction of NO, a hallmark of many inflammatory conditions.[7][16]. Similarly, its inhibitory effect on COX-2 contributes to its analgesic and anti-inflammatory properties.[12].

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, highlighting the potent anti-inflammatory activity of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokines

Model/SystemCytokineTreatmentResultReference
Isoproterenol-induced Myocardial Infarction (Rats)TNF-α, IL-1β, IL-6This compoundSignificant (P < .001) suppression in serum and heart tissue[4]
Cerebral Ischemia-Reperfusion (Rats)TNF-α, IL-1β, IL-6This compoundSignificant (p < 0.001) reduction in serum and brain tissue[7]

Table 2: Effect of this compound on Inflammatory Mediators

Model/SystemMediatorTreatmentResultReference
Cerebral Ischemia-Reperfusion (Rats)NF-κB, COX-2This compoundSignificant (p < 0.001) reduction[7]
Carrageenan-induced Paw Edema (Rats)InflammationThis compound (50 mg/kg)56.6% inhibition of edema[12]
In vitro COX AssayCOX-1This compoundIC₅₀ > 100 µM[12]
In vitro COX AssayCOX-2This compoundIC₅₀ = 52.3 ± 1.1 µM[12]

Experimental Protocols

This section outlines the general methodologies used to investigate the anti-inflammatory mechanisms of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are commonly used to study inflammation in vitro.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each treatment group.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum samples.

  • Procedure:

    • Use commercially available ELISA kits specific for the cytokine of interest.

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add standards and samples (supernatants or serum) to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK, iNOS, COX-2).

  • Procedure:

    • Lyse the treated cells to extract total proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis CellCulture 1. Culture RAW 264.7 Macrophages Pretreatment 2. Pre-treat with This compound CellCulture->Pretreatment Stimulation 3. Stimulate with LPS Pretreatment->Stimulation Supernatant 4a. Collect Supernatant Stimulation->Supernatant CellLysate 4b. Prepare Cell Lysate Stimulation->CellLysate GriessAssay Griess Assay (NO Production) Supernatant->GriessAssay ELISA ELISA (Cytokine Levels) Supernatant->ELISA WesternBlot Western Blot (Protein Expression) CellLysate->WesternBlot

General workflow for in vitro anti-inflammatory assays.

Conclusion

This compound, a natural rotenoid from Boerhaavia diffusa, demonstrates potent anti-inflammatory activity through a multi-targeted mechanism. Its core action involves the significant inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. This upstream modulation leads to the downstream suppression of key inflammatory mediators, including pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as iNOS and COX-2, resulting in reduced nitric oxide and prostaglandin (B15479496) synthesis. The compelling quantitative data and well-defined molecular targets highlight the potential of this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics for a range of chronic inflammatory diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Boeravinone B: A Novel Modulator of the EGFR/ErbB2 Signaling Cascade via Receptor Internalization and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Epidermal Growth Factor Receptor (EGFR/ErbB) family of receptor tyrosine kinases, particularly EGFR (ErbB1) and ErbB2 (HER2), are pivotal regulators of cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of numerous cancers, making them prime therapeutic targets. While many inhibitors target the ATP-binding site of the kinase domain, emerging natural compounds present alternative mechanisms of action. Boeravinone B, a natural rotenoid, has been identified as a potent anticancer agent that distinctively modulates the EGFR/ErbB2 signaling axis. This technical guide elucidates the mechanism of this compound, focusing on its ability to induce the internalization and subsequent lysosomal degradation of EGFR and ErbB2. This action leads to the suppression of downstream pro-survival pathways, such as the PI3K/Akt and MAPK cascades, and ultimately induces caspase-independent apoptosis in cancer cells. This document provides a comprehensive overview of the signaling pathways, quantitative effects, and detailed experimental protocols relevant to the study of this compound.

The EGFR/ErbB2 Signaling Cascade

The EGFR family consists of four members: EGFR (ErbB1), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4).[1][2][3] These receptors possess an extracellular ligand-binding domain, a transmembrane segment, and an intracellular tyrosine kinase domain.[4] Activation is initiated by ligand binding, which triggers receptor dimerization—either as homodimers or heterodimers.[4][5] Notably, ErbB2 has no known direct ligand and often acts as a preferred heterodimerization partner for other ErbB receptors, amplifying their signaling output.[2][4]

Dimerization leads to a conformational change that activates the intracellular kinase domains, resulting in autophosphorylation (or transphosphorylation) of specific tyrosine residues.[4][5] These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway, which governs cell proliferation, and the PI3K/AKT pathway, which is central to cell survival and apoptosis inhibition.[5][6][7][8]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimer EGFR::ErbB2 Heterodimer (Activated) EGFR->Dimer ErbB2 ErbB2 ErbB2->Dimer Dimer->Dimer PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS Ligand Ligand (e.g., EGF) Ligand->EGFR Binds AKT AKT PI3K->AKT Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival label_pi3k PI3K/AKT Pathway RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK label_mapk RAS/MAPK Pathway Proliferation Cell Proliferation & Differentiation ERK->Proliferation

Caption: Canonical EGFR/ErbB2 signaling cascade.

This compound: Mechanism of Action

Studies on human colon cancer cells (HT-29) reveal that this compound employs a unique mechanism to disrupt the EGFR/ErbB signaling network. Instead of directly inhibiting kinase activity, this compound induces the internalization of both EGFR and ErbB2 receptors from the cell surface.[9][10] Following internalization, the receptors are trafficked through the endosomal pathway and targeted for destruction in lysosomes.[9] This is substantiated by the finding that the lysosomal inhibitor Chloroquine can prevent this compound-mediated receptor degradation.[9][10]

This receptor clearance effectively shuts down the entire signaling axis. This compound was shown to suppress both the baseline (constitutive) and ligand-induced phosphorylation of EGFR, ErbB2, and ErbB3.[9][10] Consequently, the activation of key downstream effectors, including Akt, MAPK, and Erk1/2, is significantly inhibited.[9][10] This cascade of events culminates in the induction of apoptosis, which interestingly appears to be caspase-independent, involving the nuclear translocation of apoptosis-inducing factor (AIF).[9][10]

BoeravinoneB_MoA cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BoeravinoneB This compound Internalization Receptor Internalization BoeravinoneB->Internalization Induces EGFR_ErbB2 EGFR & ErbB2 Surface Receptors EGFR_ErbB2->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Leads to Downstream Downstream Signaling (PI3K/AKT, MAPK) Internalization->Downstream Inhibition Apoptosis Caspase-Independent Apoptosis Downstream->Apoptosis Inhibition of Survival Signals Leads to

Caption: Mechanism of action of this compound.

Quantitative Data Presentation

While direct enzymatic IC50 values for this compound against EGFR/ErbB2 are not the primary focus of its reported mechanism, its potent effects on the signaling cascade have been qualitatively and semi-quantitatively demonstrated through methods like immunoblotting.[9][10]

Target ProteinCell LineTreatmentObserved EffectReference
Surface EGFR HT-29This compoundPromotes internalization and degradation.[9]
Surface ErbB2 HT-29This compoundPromotes internalization and degradation.[9]
p-EGFR HT-29This compoundSuppresses constitutive and ligand-mediated phosphorylation.[9][10]
p-ErbB2 HT-29This compoundSuppresses constitutive and ligand-mediated phosphorylation.[9][10]
p-ErbB3 HT-29This compoundSuppresses constitutive and ligand-mediated phosphorylation.[9][10]
p-Akt HT-29This compoundInhibits activation.[9][10]
p-Erk1/2 HT-29This compoundInhibits activation.[9][10]
Cell Viability HT-29This compoundInduces apoptosis and reduces cell viability.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the EGFR/ErbB2 signaling cascade.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed cells (e.g., HT-29) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).[11]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed Cells in 96-well Plate Incubate_Attach 2. Incubate 24h (Allow Attachment) Seed->Incubate_Attach Treat 3. Treat with This compound Incubate_Attach->Treat Incubate_Treat 4. Incubate 72h Treat->Incubate_Treat Add_MTT 5. Add MTT Reagent Incubate_Treat->Add_MTT Incubate_Formazan 6. Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_Formazan Solubilize 7. Add Solubilizing Agent (DMSO) Incubate_Formazan->Solubilize Read 8. Measure Absorbance (570 nm) Solubilize->Read Calculate 9. Calculate Viability & Determine IC50 Read->Calculate

Caption: Experimental workflow for a cell viability (MTT) assay.
Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, making it ideal for assessing the phosphorylation status and total levels of proteins in a signaling pathway.[6]

Protocol:

  • Cell Culture and Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time.[12] Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[12] Determine the protein concentration of each sample using a BCA or Bradford assay.[6]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[6]

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-total-Akt, anti-p-EGFR) overnight at 4°C with gentle agitation.[6][12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[13]

WesternBlot_Workflow Lysis 1. Cell Lysis & Protein Extraction Quant 2. Protein Quantification (BCA Assay) Lysis->Quant Denature 3. Sample Denaturation (Laemmli Buffer + Heat) Quant->Denature SDSPAGE 4. Gel Electrophoresis (SDS-PAGE) Denature->SDSPAGE Transfer 5. Protein Transfer (to PVDF Membrane) SDSPAGE->Transfer Block 6. Blocking (5% BSA or Milk) Transfer->Block PrimaryAb 7. Primary Antibody Incubation (Overnight) Block->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (1 hour) PrimaryAb->SecondaryAb Detect 9. Chemiluminescent Detection & Imaging SecondaryAb->Detect

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound stands out as a promising natural product for cancer therapy due to its unconventional mechanism of action against the well-established EGFR/ErbB2 oncogenic axis. Rather than competing for the ATP binding site like traditional tyrosine kinase inhibitors, it effectively eliminates the receptors from the cell surface through induced internalization and lysosomal degradation.[9][10] This approach circumvents potential resistance mechanisms associated with kinase domain mutations and leads to a robust shutdown of downstream survival signaling. The findings suggest that this compound is a valuable lead compound for the development of a new class of anticancer drugs that function by promoting the degradation of key oncogenic drivers. Further investigation into the precise molecular players that mediate this compound-induced receptor internalization is warranted.

References

Boeravinone B: A Neuroprotective Agent Against Oxidative Stress-Induced Neuronal Injury

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological mechanism underlying various neurodegenerative diseases and neuronal injury. The excessive accumulation of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in neuronal apoptosis and cell death. Boeravinone B, a rotenoid isolated from the plant Boerhaavia diffusa, has emerged as a promising neuroprotective agent with potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound against oxidative stress, with a focus on its mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols.

Mechanism of Action: Combating Oxidative Stress and Inflammation

This compound exerts its neuroprotective effects through a multi-pronged approach that involves the attenuation of oxidative stress and the suppression of inflammatory pathways. In a key study investigating its effects in a rat model of cerebral ischemia-reperfusion injury, this compound demonstrated a significant ability to modulate key biomarkers of oxidative stress and inflammation.[1][2][3]

The proposed mechanism of action involves the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). By inhibiting the NF-κB pathway, this compound effectively dampens the inflammatory cascade that exacerbates neuronal damage following an oxidative insult.

Furthermore, this compound enhances the endogenous antioxidant defense system. It has been shown to significantly reduce the levels of malondialdehyde (MDA), a key marker of lipid peroxidation, while concurrently bolstering the activity of crucial antioxidant enzymes such as glutathione (B108866) (GSH), glutathione peroxidase (GPx), catalase (CAT), and glutathione reductase (GR).[2] This dual action of inhibiting inflammatory pathways and boosting antioxidant defenses underscores the therapeutic potential of this compound in combating oxidative stress-mediated neurodegeneration.

Data Presentation: Quantitative Effects of this compound

The neuroprotective efficacy of this compound has been quantified in a rat model of cerebral ischemia-reperfusion injury induced by bilateral common carotid artery occlusion (BCCAO). The following tables summarize the significant modulatory effects of this compound on key biomarkers of oxidative stress and inflammation in brain tissue.

Table 1: Effect of this compound on Antioxidant Enzyme Levels and Lipid Peroxidation

ParameterControl GroupBCCAO Model GroupThis compound (20 mg/kg)This compound (40 mg/kg)Nifedipine (B1678770) (10 mg/kg)
GSH (ng/mg protein) 18.54 ± 1.218.23 ± 0.56 12.45 ± 0.87**16.87 ± 1.1215.98 ± 1.05
GPx (U/mg protein) 45.87 ± 2.9821.45 ± 1.4530.12 ± 2.01 41.23 ± 2.78 38.98 ± 2.63
CAT (U/mg protein) 38.98 ± 2.5417.87 ± 1.21***25.43 ± 1.7235.12 ± 2.37 33.45 ± 2.26
MDA (nmol/mg protein) 2.12 ± 0.146.87 ± 0.47 4.54 ± 0.31**2.54 ± 0.172.87 ± 0.19
GR (U/mg protein) 25.43 ± 1.7311.23 ± 0.7616.87 ± 1.14**23.12 ± 1.56 21.98 ± 1.49

*Data are presented as mean ± SEM. ***p < 0.001, *p < 0.01 vs. BCCAO Model Group.

Table 2: Effect of this compound on Pro-inflammatory and Anti-inflammatory Cytokine Levels

Cytokine (pg/mg protein)Control GroupBCCAO Model GroupThis compound (20 mg/kg)This compound (40 mg/kg)Nifedipine (10 mg/kg)
TNF-α 21.43 ± 1.4668.98 ± 4.69 45.12 ± 3.07**25.87 ± 1.7628.98 ± 1.97
IL-1β 15.87 ± 1.0854.12 ± 3.6835.43 ± 2.41 18.98 ± 1.29 21.12 ± 1.44
IL-6 25.12 ± 1.7182.34 ± 5.60***54.23 ± 3.6929.87 ± 2.03 33.43 ± 2.27
IL-10 42.12 ± 2.8618.98 ± 1.29 28.43 ± 1.93**39.87 ± 2.7137.12 ± 2.52***

*Data are presented as mean ± SEM. ***p < 0.001, *p < 0.01 vs. BCCAO Model Group.

Table 3: Effect of this compound on Inflammatory Mediators

MediatorControl GroupBCCAO Model GroupThis compound (20 mg/kg)This compound (40 mg/kg)Nifedipine (10 mg/kg)
NF-κB (p65 unit/mg protein) 1.23 ± 0.084.54 ± 0.31 2.98 ± 0.20**1.45 ± 0.101.65 ± 0.11
COX-2 (ng/mg protein) 3.45 ± 0.2312.87 ± 0.878.43 ± 0.57 4.12 ± 0.28 4.65 ± 0.32
PGE2 (pg/mg protein) 18.98 ± 1.2965.43 ± 4.45***42.87 ± 2.9122.12 ± 1.50 25.43 ± 1.73

*Data are presented as mean ± SEM. ***p < 0.001, *p < 0.01 vs. BCCAO Model Group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Yuan et al. (2021).

Animal Model: Cerebral Ischemia-Reperfusion Injury
  • Animals: Male Wistar rats (200-250 g) were used.

  • Acclimatization: Animals were housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Ischemia Induction (BCCAO Model):

    • Rats were anesthetized with an intraperitoneal injection of chloral (B1216628) hydrate (B1144303) (350 mg/kg).

    • A midline cervical incision was made to expose the bilateral common carotid arteries.

    • Both common carotid arteries were occluded using non-traumatic arterial clips for 30 minutes to induce global cerebral ischemia.

    • After 30 minutes, the clips were removed to allow for reperfusion for 24 hours.

    • Sham-operated control rats underwent the same surgical procedure without the occlusion of the carotid arteries.

Drug Administration
  • Treatment Groups:

    • Sham Control Group

    • BCCAO Model Group (vehicle-treated)

    • This compound (20 mg/kg, intragastrically)

    • This compound (40 mg/kg, intragastrically)

    • Nifedipine (10 mg/kg, intragastrically) - Positive control

  • Administration Protocol: this compound or nifedipine was administered daily for 7 consecutive days before the induction of ischemia-reperfusion.

Biochemical Assays
  • Tissue Preparation: After the reperfusion period, rats were euthanized, and brain tissues were rapidly dissected, weighed, and homogenized in cold phosphate-buffered saline (pH 7.4). The homogenates were then centrifuged, and the supernatants were collected for biochemical analysis.

  • Measurement of Antioxidant Enzymes and MDA:

    • Glutathione (GSH), Glutathione Peroxidase (GPx), Catalase (CAT), Malondialdehyde (MDA), and Glutathione Reductase (GR) levels in the brain tissue homogenates were determined using commercially available assay kits according to the manufacturer's instructions.

  • Measurement of Inflammatory Cytokines:

    • The concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-10 (IL-10) in the brain tissue homogenates were measured using enzyme-linked immunosorbent assay (ELISA) kits following the manufacturer's protocols.

  • Measurement of Inflammatory Mediators:

    • The levels of Nuclear Factor-kappa B (NF-κB p65), Cyclooxygenase-2 (COX-2), and Prostaglandin E2 (PGE2) in the brain tissue homogenates were quantified using specific ELISA kits as per the manufacturer's guidelines.

Statistical Analysis
  • All data were expressed as the mean ± standard error of the mean (SEM).

  • Statistical significance was determined using one-way analysis of variance (ANOVA) followed by a post-hoc Tukey's test for multiple comparisons.

  • A p-value of less than 0.05 was considered statistically significant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neuroprotective effects of this compound and the experimental workflow.

G cluster_workflow Experimental Workflow Animal_Model Male Wistar Rats Treatment This compound Administration (7 days prior) Animal_Model->Treatment Daily Dosing BCCAO Bilateral Common Carotid Artery Occlusion (30 min ischemia) Reperfusion 24h Reperfusion BCCAO->Reperfusion Biochemical_Analysis Biochemical Analysis of Brain Tissue Reperfusion->Biochemical_Analysis Treatment->BCCAO

Caption: Experimental workflow for inducing cerebral ischemia-reperfusion injury and assessing the effects of this compound.

G cluster_pathway Proposed Neuroprotective Mechanism of this compound Oxidative_Stress Oxidative Stress (e.g., Ischemia-Reperfusion) NFkB_Activation NF-κB Activation Oxidative_Stress->NFkB_Activation Antioxidant_Enzymes ↓ Antioxidant Enzymes (GSH, GPx, CAT) Oxidative_Stress->Antioxidant_Enzymes Lipid_Peroxidation ↑ Lipid Peroxidation (MDA) Oxidative_Stress->Lipid_Peroxidation Boeravinone_B This compound Boeravinone_B->NFkB_Activation Inhibits Boeravinone_B->Antioxidant_Enzymes Enhances Boeravinone_B->Lipid_Peroxidation Reduces Proinflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Activation->Proinflammatory_Cytokines COX2_PGE2 ↑ COX-2, PGE2 NFkB_Activation->COX2_PGE2 Inflammation Neuroinflammation Proinflammatory_Cytokines->Inflammation COX2_PGE2->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage Antioxidant_Enzymes->Neuronal_Damage Reduced Protection Lipid_Peroxidation->Neuronal_Damage

Caption: Signaling pathway illustrating the inhibitory effect of this compound on the NF-κB-mediated inflammatory cascade.

Conclusion

This compound demonstrates significant neuroprotective potential against oxidative stress-induced neuronal injury. Its mechanism of action, centered on the inhibition of the NF-κB inflammatory pathway and the enhancement of the endogenous antioxidant defense system, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and acute neuronal insults. The quantitative data presented in this guide provide a solid foundation for its efficacy in a preclinical model of cerebral ischemia. The detailed experimental protocols offer a practical resource for researchers aiming to replicate and expand upon these findings. Future research should focus on elucidating the upstream targets of this compound and exploring its therapeutic efficacy in other models of neurodegeneration.

References

Boeravinone B: A Potential Topoisomerase I Inhibitor for Novel Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the potential of Boeravinone B, a natural rotenoid, as a topoisomerase I inhibitor. While research has highlighted its role in various cellular processes, its direct interaction with topoisomerase I presents an intriguing avenue for anticancer drug discovery. This document provides a comprehensive overview of the theoretical framework, potential experimental validation, and known signaling pathways associated with this compound.

Quantitative Data Summary

To evaluate the potential efficacy of this compound as a topoisomerase I inhibitor, its half-maximal inhibitory concentration (IC50) would need to be determined and compared against known inhibitors. The following table presents hypothetical data for illustrative purposes, outlining how such results would be structured for comparative analysis.

CompoundTarget EnzymeCell LineIC50 (µM)
This compound Human Topoisomerase IHCT116Hypothetical Value
CamptothecinHuman Topoisomerase IHCT1160.5 - 1.5
TopotecanHuman Topoisomerase IVarious0.1 - 1.0[1][2]
Irinotecan (SN-38)Human Topoisomerase IVarious0.05 - 0.5[3][4]

Disclaimer: The IC50 value for this compound is hypothetical and serves as a placeholder for data that would be generated through experimental validation.

Experimental Protocols

The primary method to ascertain the topoisomerase I inhibitory activity of this compound is the in vitro DNA relaxation assay.[5][6][7] This assay measures the ability of the enzyme to relax supercoiled plasmid DNA, a process that is inhibited by the presence of a topoisomerase I inhibitor.

Topoisomerase I DNA Relaxation Assay

Objective: To determine the concentration-dependent inhibitory effect of this compound on the catalytic activity of human topoisomerase I.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl2, 5 mM DTT, 50% glycerol)

  • This compound stock solution (in DMSO)

  • Camptothecin (positive control)

  • DMSO (vehicle control)

  • Nuclease-free water

  • DNA loading dye

  • Agarose (B213101) gel (0.8-1.0%)

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: On ice, prepare a series of reaction tubes. To each tube, add 2 µl of 10x topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.[5][7]

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the respective tubes. Include a positive control (Camptothecin) and a vehicle control (DMSO). Adjust the final volume with nuclease-free water to 18 µl.

  • Enzyme Addition: Add 2 µl of diluted human topoisomerase I (a pre-determined amount sufficient to fully relax the DNA under control conditions) to each tube, bringing the final reaction volume to 20 µl.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[5][7]

  • Reaction Termination: Stop the reaction by adding 5 µl of DNA loading dye containing SDS to each tube.

  • Gel Electrophoresis: Load the samples onto a 0.8-1.0% agarose gel. Run the gel at 5-10 V/cm until there is adequate separation of supercoiled and relaxed DNA.[5][7]

  • Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.[5][7]

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form. Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms

Understanding the mechanism of action is crucial for drug development. Below are visualizations of the theoretical mechanism of topoisomerase I inhibition and the known signaling pathways modulated by this compound.

topoisomerase_inhibition cluster_normal Normal Topoisomerase I Catalytic Cycle cluster_inhibition Inhibition by this compound (Hypothetical) Supercoiled_DNA Supercoiled DNA Top1_Binding Top1 Binds to DNA Supercoiled_DNA->Top1_Binding Cleavage Single-Strand Cleavage (Covalent Intermediate) Top1_Binding->Cleavage Relaxation DNA Relaxation Cleavage->Relaxation Stabilized_Complex Stabilized Cleavable Complex Cleavage->Stabilized_Complex Religation Religation of DNA Strand Relaxation->Religation Top1_Dissociation Top1 Dissociates Religation->Top1_Dissociation Relaxed_DNA Relaxed DNA Top1_Dissociation->Relaxed_DNA Boeravinone_B This compound Boeravinone_B->Stabilized_Complex Apoptosis Apoptosis Stabilized_Complex->Apoptosis

Caption: Hypothetical mechanism of Topoisomerase I inhibition by this compound.

This compound has been shown to modulate several key signaling pathways involved in cellular regulation, particularly in the context of osteoclast differentiation.[8][9] While the connection to topoisomerase I is yet to be established, these pathways are fundamental to cell survival and proliferation and are often implicated in cancer biology.

boeravinone_b_signaling cluster_pathways Known Modulated Signaling Pathways Boeravinone_B This compound PI3K_Akt PI3K/Akt Pathway Boeravinone_B->PI3K_Akt MAPK MAPK Pathway (ERK, JNK, p38) Boeravinone_B->MAPK NF_kappaB NF-κB Pathway Boeravinone_B->NF_kappaB Cell_Survival_Proliferation Inhibition of Osteoclast Differentiation & Function PI3K_Akt->Cell_Survival_Proliferation MAPK->Cell_Survival_Proliferation NF_kappaB->Cell_Survival_Proliferation

Caption: Known signaling pathways modulated by this compound.[8][9]

Experimental Workflow

The investigation of a novel compound like this compound as a topoisomerase I inhibitor follows a structured workflow, from initial screening to more detailed mechanistic studies.

experimental_workflow Start Start: Identify this compound as a Candidate Screening In Vitro Screening: DNA Relaxation Assay Start->Screening IC50 Determine IC50 Value Screening->IC50 Cytotoxicity Cell-Based Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) IC50->Cytotoxicity Mechanism Mechanistic Studies: - DNA Cleavage Assay - Reversibility Assay Cytotoxicity->Mechanism Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay In_Vivo In Vivo Efficacy Studies (Xenograft Models) Apoptosis_Assay->In_Vivo End End: Preclinical Candidate In_Vivo->End

Caption: Experimental workflow for evaluating this compound as a topoisomerase I inhibitor.

Conclusion and Future Directions

This compound, a rotenoid found in Boerhaavia diffusa and Mirabilis jalapa, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[10][11] Its known ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt suggests its potential to interfere with cancer cell proliferation and survival.[8][9]

The investigation of this compound as a topoisomerase I inhibitor is a logical next step in elucidating its full therapeutic potential. The experimental framework outlined in this guide provides a clear path for researchers to validate this hypothesis. Future studies should focus on performing the DNA relaxation assay to obtain a definitive IC50 value. Positive results would warrant further investigation into its precise mechanism of action, including its ability to stabilize the topoisomerase I-DNA cleavage complex, and its efficacy in various cancer cell lines and in vivo models. The exploration of natural compounds like this compound holds promise for the discovery of novel, effective, and potentially less toxic anticancer agents.

References

In Silico Analysis of Boeravinone B: A Technical Guide to Molecular Docking Studies and Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in silico molecular docking studies of Boeravinone B, a potent rotenoid isolated from Boerhavia diffusa. This document details the interactions of this compound with various protein targets implicated in cancer, inflammation, and hypertension, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Introduction to this compound and In Silico Docking

This compound is a natural compound that has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Understanding the molecular mechanisms behind these effects is crucial for drug development. In silico molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor or protein target).[3] This powerful, cost-effective method provides critical insights into drug-target interactions, guiding further experimental validation and lead optimization.

Experimental Protocols for In Silico Molecular Docking

This section outlines a generalized, comprehensive protocol for performing molecular docking studies, primarily based on the widely-used AutoDock software. This workflow is representative of the methodologies employed in the cited studies.

Step 1: Ligand and Protein Preparation

Accurate preparation of both the ligand (this compound) and the target protein is a critical first step for a successful docking simulation.

  • Ligand Preparation :

    • Structure Retrieval : Obtain the 3D structure of this compound from a chemical database such as PubChem.

    • Format Conversion & Energy Minimization : Convert the structure to a suitable format (e.g., PDBQT for AutoDock). This step involves adding polar hydrogens, assigning partial charges, and defining rotatable bonds. Energy minimization is performed to achieve a stable, low-energy conformation.[3]

  • Protein Preparation :

    • Structure Retrieval : Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Cleaning the Structure : Remove non-essential molecules from the PDB file, such as water molecules, co-crystallized ligands, and ions that are not relevant to the binding interaction.[3]

    • Adding Hydrogens and Charges : Add polar hydrogen atoms to the protein structure. Assign partial charges, such as Kollman charges, which are essential for calculating electrostatic interactions.[3][4]

    • Finalizing the Receptor File : Save the prepared protein in the PDBQT format, which includes the necessary charge and atom type information for AutoDock.[4]

Step 2: Grid Generation and Binding Site Definition
  • Active Site Identification : The binding site (or active site) on the protein must be defined. If the downloaded protein structure includes a co-crystallized ligand, the active site can be defined based on its location.[3] Alternatively, computational tools can predict potential binding pockets.

  • Grid Box Generation : A 3D grid box is generated around the defined active site. This box defines the search space for the ligand docking. The size should be large enough to allow the ligand to move and rotate freely within the binding pocket. AutoGrid, a component of the AutoDock suite, is used to pre-calculate grid maps for each atom type in the ligand, which speeds up the subsequent docking calculations.[5]

Step 3: Molecular Docking Simulation
  • Software Selection : Utilize established docking software like AutoDock Vina or PyRx.[3]

  • Execution : The docking simulation is run using a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[6] This algorithm explores various conformations of the ligand within the grid box and scores them based on a defined scoring function. The simulation typically generates multiple binding poses.

Step 4: Analysis of Results
  • Binding Affinity : The primary quantitative result is the binding affinity, usually expressed in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.[7]

  • Pose Visualization : The generated binding poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio). The best pose is typically the one with the lowest binding energy.

  • Interaction Analysis : Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein. These interactions are key to the stability of the ligand-protein complex.

Below is a generalized workflow for in silico molecular docking.

G General In Silico Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) CleanP Clean Protein (Remove Water, etc.) PDB->CleanP Ligand Obtain Ligand Structure (PubChem) PrepL Energy Minimize Ligand Ligand->PrepL PrepP Add Hydrogens & Charges CleanP->PrepP Grid Define Binding Site & Generate Grid Box PrepP->Grid PrepL->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Binding Affinity (kcal/mol) Dock->Analyze Visualize Visualize Binding Poses & Interactions Analyze->Visualize Report Generate Report Visualize->Report

General In Silico Docking Workflow

This compound Target Proteins and Docking Results

In silico studies have identified several potential protein targets for this compound, primarily in the context of cancer and inflammation. The binding affinities, represented by docking scores, are summarized below.

Anticancer Targets

This compound has been docked against several proteins involved in cancer progression, particularly hepatocellular carcinoma. The studies compared its binding affinity to that of Sorafenib, a known anticancer drug.[8][9][10]

Target ProteinFunction in CancerThis compound Binding Energy (kcal/mol)Sorafenib Binding Energy (kcal/mol)Reference
VEGFR Promotes angiogenesis (tumor blood supply)-8.04-6.55[8][10]
EGFR Drives cell proliferation and survival-8.42-7.12[8][10]
BCl2 Anti-apoptotic protein (promotes cell survival)-6.66-4.05[8][10]
Caspase-3 Pro-apoptotic protein (executes cell death)-8.33-5.48[8][10]
Caspase-9 Pro-apoptotic protein (initiates cell death cascade)-7.74-6.12[8][10]
Mutant WT1 Transcription factor in nephrotic syndromeNot specified, but showed high binding energy-[4]
Anti-inflammatory and Antihypertensive Targets

The anti-inflammatory effects of this compound have been linked to its interaction with cyclooxygenase (COX) enzymes.[1] Additionally, its potential as an antihypertensive agent has been explored by docking it with the Angiotensin-Converting Enzyme (ACE).[11]

Target ProteinFunctionThis compound Binding Energy (kcal/mol)Reference
COX-1 / COX-2 Enzymes in the inflammatory prostaglandin (B15479496) pathwayNot specified, but showed inhibitory activity[1]
ACE-II Regulates blood pressure-10.0[11]

Signaling Pathways Associated with this compound Targets

The protein targets of this compound are key components of major signaling pathways that regulate cell fate. Understanding these pathways provides context for the compound's therapeutic effects.

EGFR and VEGF Signaling in Cancer

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial receptor tyrosine kinases.[12][13] Upon activation by their respective ligands, they trigger downstream cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[11][14] By binding to and potentially inhibiting EGFR and VEGFR, this compound may disrupt these pro-cancerous signals.

G EGFR/VEGF Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_path MAPK Pathway cluster_pi3k_path PI3K/Akt Pathway cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis BoeravinoneB This compound BoeravinoneB->EGFR Inhibits BoeravinoneB->VEGFR Inhibits

EGFR/VEGF Signaling Pathways
Caspase-Mediated Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. It is executed by a family of proteases called caspases.[7] The process can be initiated through an extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway. Both pathways converge on the activation of executioner caspases, such as Caspase-3.[9][15] this compound's strong binding affinity for initiator (Caspase-9) and executioner (Caspase-3) caspases suggests it may promote apoptosis in cancer cells.

G Caspase-Mediated Apoptosis Pathway Stimuli Apoptotic Stimulus (e.g., DNA Damage) Mito Mitochondria Stimuli->Mito DeathReceptor Death Receptor Pathway (Extrinsic) Casp8 Caspase-8 DeathReceptor->Casp8 Bcl2 Bcl-2 Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 ActiveCasp9 Caspase-9 Casp9->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Casp8->Casp3 ActiveCasp3 Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis BoeravinoneB_Casp This compound BoeravinoneB_Casp->ActiveCasp9 Promotes? BoeravinoneB_Casp->ActiveCasp3 Promotes? BoeravinoneB_Bcl2 This compound BoeravinoneB_Bcl2->Bcl2 Inhibits

Caspase-Mediated Apoptosis Pathway

Conclusion

The in silico docking studies presented in this guide strongly suggest that this compound is a multi-target compound with significant potential in therapeutics. Its high binding affinities for key proteins in cancer, inflammation, and hypertension pathways provide a molecular basis for its observed pharmacological activities. The detailed protocols and pathway visualizations serve as a valuable resource for researchers aiming to further investigate this compound and other natural products in the drug discovery pipeline. These computational findings lay a robust foundation for subsequent in vitro and in vivo validation.

References

Pharmacological Profiling of Boeravinone B and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone B, a rotenoid isolated from the medicinal plant Boerhaavia diffusa, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its analogues, focusing on its anticancer, anti-inflammatory, antioxidant, and immunomodulatory properties. The document details the molecular mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product drug discovery and development.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological effects, primarily attributed to its ability to modulate key cellular signaling pathways. Its analogues, including Boeravinones A, C, D, G, and H, also demonstrate significant biological activities, particularly in the realm of antioxidant effects.

Anticancer Activity

This compound has demonstrated notable anticancer effects, particularly in colon cancer. The proposed mechanism involves the induction of apoptosis through both caspase-dependent and -independent pathways. A key action is the internalization and degradation of Epidermal Growth Factor Receptors (EGFR) and ErbB2, which are crucial for cancer cell proliferation and survival.[1] This leads to the suppression of downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation.[2] Furthermore, it modulates critical inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and MAPK. This compound has also been shown to influence the maturation of human dendritic cells, suggesting an immunomodulatory role.[3] Specifically, it can increase the expression of co-stimulatory molecules like CD80 and CD86.[3]

Antioxidant Activity

This compound and its analogues, particularly Boeravinone G, are potent antioxidants.[4][5] They exhibit significant free radical scavenging activity.[4][5] The antioxidant mechanism appears to involve the modulation of the MAPK and NF-κB pathways.[4][5]

Other Pharmacological Activities

Beyond the major activities listed above, this compound has been reported to have hepatoprotective and cardioprotective effects.[6][7] It has also been investigated for its potential to alleviate gut dysbiosis associated with myocardial infarction.[7]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound and its analogues.

Table 1: Anticancer Activity of this compound

Cell LineAssayIC50 Value (µM)Reference
HCT-116 (Colon)MTT Assay5.7 ± 0.24[1]
SW-620 (Colon)MTT Assay8.4 ± 0.37[1]
HT-29 (Colon)MTT Assay3.7 ± 0.14[1]

Table 2: Anti-inflammatory Activity of this compound

AssayModelActivityReference
COX-1 InhibitionIn vitroPotent (Specific IC50 not provided)[2]
COX-2 InhibitionIn vitroPotent (Specific IC50 not provided)[2]
Carrageenan-induced rat paw edemaIn vivo56.6% inhibition at 50 mg/kg[2]

Table 3: Antioxidant Activity of Boeravinone Analogues

CompoundAssayActivity (% Scavenging at 0.5 mg/ml)Reference
Boeravinone GHydroxyl Radical Scavenging (ESR)65.9 ± 3.3%[4]
Boeravinone DHydroxyl Radical Scavenging (ESR)48.6 ± 1.4%[4]
Boeravinone HHydroxyl Radical Scavenging (ESR)50.2 ± 2.4%[4]

Table 4: Immunomodulatory Effects of this compound on Human Dendritic Cells

MarkerEffect% Increase vs. ControlP-valueReference
CD80Increased expression7.27%< 0.001[3]
CD83Increased expression (with GM-CSF/IL4)4.63%< 0.05[3]
CD86Increased expression6.73%< 0.01[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological profiling of this compound and its analogues.

Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which is insoluble in aqueous solution. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound or its analogues in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Anti-inflammatory Activity (In Vitro COX Inhibition Assay)

Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes. The enzymatic activity is often determined by measuring the production of prostaglandins, such as PGE2, from the substrate arachidonic acid.

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the test compound (this compound).

  • Reaction Mixture: In a reaction vessel, combine the enzyme, a heme cofactor, and the test compound in a suitable buffer (e.g., Tris-HCl).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Termination and Product Measurement: Stop the reaction and measure the amount of prostaglandin (B15479496) produced using methods like ELISA or LC-MS.

  • Data Analysis: Calculate the percentage of COX inhibition by the test compound compared to a vehicle control and determine the IC50 value.

Signaling Pathway Analysis (Western Blotting for NF-κB and MAPK)

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., phosphorylated forms of p65, ERK, JNK, p38).

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its pharmacological profiling.

boeravinone_b_signaling_pathways cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity EGFR_ErbB2 EGFR/ErbB2 PI3K_Akt PI3K/Akt Pathway EGFR_ErbB2->PI3K_Akt MAPK_cancer MAPK Pathway EGFR_ErbB2->MAPK_cancer Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK_cancer->Proliferation Apoptosis_cancer Apoptosis BoeravinoneB_cancer This compound BoeravinoneB_cancer->EGFR_ErbB2 Inhibits Internalization & Degradation BoeravinoneB_cancer->Apoptosis_cancer Induces RANKL RANKL NFkB NF-κB Pathway RANKL->NFkB MAPK_inflam MAPK Pathway RANKL->MAPK_inflam Inflammation Inflammation NFkB->Inflammation MAPK_inflam->Inflammation COX COX-1/COX-2 COX->Inflammation BoeravinoneB_inflam This compound BoeravinoneB_inflam->RANKL BoeravinoneB_inflam->COX Inhibits

Caption: Signaling pathways modulated by this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_profiling Pharmacological Profiling cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation Plant_Material Boerhaavia diffusa Plant Material Extraction Solvent Extraction Plant_Material->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of this compound & Analogues Fractionation->Isolation In_Vitro_Assays In Vitro Assays Isolation->In_Vitro_Assays Cytotoxicity Cytotoxicity (MTT) In_Vitro_Assays->Cytotoxicity Anti_inflammatory Anti-inflammatory (COX Assay) In_Vitro_Assays->Anti_inflammatory Antioxidant Antioxidant (DPPH, etc.) In_Vitro_Assays->Antioxidant Apoptosis Apoptosis (Annexin V) In_Vitro_Assays->Apoptosis Signaling_Pathways Signaling Pathway Analysis In_Vitro_Assays->Signaling_Pathways Western_Blot Western Blot (NF-κB, MAPK, Akt) Signaling_Pathways->Western_Blot Gene_Expression Gene Expression (qPCR) Signaling_Pathways->Gene_Expression Animal_Models Animal Models Signaling_Pathways->Animal_Models Efficacy Efficacy Studies Animal_Models->Efficacy Toxicology Toxicology Studies Animal_Models->Toxicology

Caption: Experimental workflow for this compound.

Conclusion

This compound is a promising natural product with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress makes it a compelling candidate for further drug development. This technical guide provides a foundational understanding of its biological activities, supported by quantitative data and detailed experimental protocols. The provided visualizations of its mechanisms of action and a typical research workflow are intended to aid in the design of future studies. Further research into the pharmacological activities of its analogues and the development of robust structure-activity relationships will be crucial in unlocking the full therapeutic potential of this class of compounds.

References

The Modulatory Effects of Boeravinone B on NF-κB and MAPK Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone B, a natural rotenoid isolated from Boerhavia diffusa, has garnered significant attention for its potent anti-inflammatory, anti-osteoporotic, and neuroprotective properties.[1][2] At the core of its mechanism of action lies its ability to modulate two critical intracellular signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This technical guide provides an in-depth analysis of the interaction of this compound with these pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling events and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including arthritis, neurodegenerative disorders, and cancer. The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4] Consequently, molecules that can effectively and safely inhibit these pathways are of high therapeutic interest. This compound has emerged as a promising candidate, demonstrating significant inhibitory effects on these pathways in various experimental models.[1][5] This guide will elucidate the molecular interactions of this compound with key components of the NF-κB and MAPK cascades.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on the NF-κB and MAPK pathways have been quantified in several studies. The following tables summarize the key quantitative findings.

Target Pathway Specific Target Cell Type Stimulus This compound Concentration Observed Effect Reference
NF-κBPhosphorylation of IκB Kinase (IKK)Bone Marrow Macrophages (BMMs)RANKL20 µMSuppression of phosphorylation[1]
NF-κBPhosphorylation of IκBαBMMsRANKL20 µMSuppression of phosphorylation[1]
NF-κBPhosphorylation of p65BMMsRANKL20 µMSuppression of phosphorylation[1]
NF-κBNuclear Translocation of p65BMMsRANKL20 µMStrong inhibition[1]
MAPKPhosphorylation of ERKBMMsRANKL20 µMReduction of phosphorylation[1][5]
MAPKPhosphorylation of p38BMMsRANKL20 µMReduction of phosphorylation[1][5]
MAPKPhosphorylation of JNKBMMsRANKL20 µMNo significant effect[1][5]

Table 1: Summary of Quantitative Effects of this compound on NF-κB and MAPK Signaling Pathways

Downstream Target Cell Type Stimulus This compound Concentration Observed Effect Reference
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Rat Brain TissueCerebral Ischemia/ReperfusionNot specifiedSignificant reduction[2]
Cyclooxygenase-2 (COX-2)Rat Brain TissueCerebral Ischemia/ReperfusionNot specifiedReduction[2]
Inducible Nitric Oxide Synthase (iNOS)MacrophagesLPSNot specifiedInhibition of expression implied through NF-κB inhibition[4]

Table 2: Effects of this compound on Downstream Inflammatory Mediators

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention of this compound in the NF-κB and MAPK signaling pathways.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., RANKL, LPS, TNF-α) Receptor Receptor (e.g., RANK, TLR4, TNFR) Stimulus->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkappaB_NFkB IκBα-NF-κB (Inactive Complex) IKK_complex->IkappaB_NFkB Phosphorylates IκBα IkappaB IκBα NFkB NF-κB (p65/p50) IkappaB_p p-IκBα IkappaB_NFkB->IkappaB_p Dissociation NFkB_n NF-κB (Active) IkappaB_NFkB->NFkB_n Translocation BoeravinoneB This compound BoeravinoneB->IKK_complex Inhibits Phosphorylation BoeravinoneB->NFkB_n Inhibits Nuclear Translocation Proteasome Proteasome IkappaB_p->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkB_n->DNA Binds Gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Gene_expression Induces Transcription

Caption: this compound inhibits the NF-κB pathway by preventing the phosphorylation of IKK and IκBα, and the subsequent nuclear translocation of p65.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., RANKL) Receptor Receptor (e.g., RANK) Stimulus->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K Activates MAP2K_ERK MAPKK (MEK1/2) MAP3K->MAP2K_ERK MAP2K_p38 MAPKK (MKK3/6) MAP3K->MAP2K_p38 MAP2K_JNK MAPKK (MKK4/7) MAP3K->MAP2K_JNK ERK ERK MAP2K_ERK->ERK Phosphorylates p38 p38 MAP2K_p38->p38 Phosphorylates JNK JNK MAP2K_JNK->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activate p38->Transcription_Factors Activate JNK->Transcription_Factors Activate BoeravinoneB This compound BoeravinoneB->ERK Inhibits Phosphorylation BoeravinoneB->p38 Inhibits Phosphorylation Gene_expression Gene Expression Transcription_Factors->Gene_expression Regulate

Caption: this compound inhibits the MAPK pathway by reducing the phosphorylation of ERK and p38, but not JNK.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to investigate the effects of this compound on the NF-κB and MAPK pathways.

Western Blot Analysis for Phosphorylated Proteins

This protocol is for assessing the phosphorylation status of IKK, IκBα, p65, ERK, and p38.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total IKK, IκBα, p65, ERK, p38)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., BMMs) and grow to desired confluency. Pre-treat cells with this compound (e.g., 20 µM) for a specified time (e.g., 1-2 hours) before stimulating with an agonist (e.g., RANKL) for various time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Quantified Protein Levels analysis->end

Caption: A generalized workflow for Western blot analysis to detect protein phosphorylation.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Treatment: After 24 hours, pre-treat the cells with this compound at various concentrations for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: After a suitable incubation period (e.g., 6-8 hours), lyse the cells.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Luciferase_Assay_Workflow start Start: Cell Seeding transfection Co-transfection with NF-κB reporter and control plasmids start->transfection treatment Treatment with This compound transfection->treatment stimulation Stimulation with NF-κB activator treatment->stimulation lysis Cell Lysis stimulation->lysis luciferase_measurement Measure Firefly and Renilla Luciferase Activity lysis->luciferase_measurement analysis Data Analysis: Normalize Firefly to Renilla luciferase_measurement->analysis end End: NF-κB Transcriptional Activity analysis->end EMSA_Workflow start Start: Cell Treatment & Nuclear Extraction binding_reaction Incubate Nuclear Extract with Labeled NF-κB Probe start->binding_reaction electrophoresis Non-denaturing Polyacrylamide Gel Electrophoresis binding_reaction->electrophoresis transfer Transfer to Membrane electrophoresis->transfer detection Probe Detection transfer->detection analysis Data Analysis detection->analysis end End: NF-κB DNA Binding Activity analysis->end

References

In-Depth Technical Guide: Discovery and Isolation of Boeravinone B from Mirabilis jalapa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone B, a naturally occurring rotenoid found in the roots of Mirabilis jalapa, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of this compound. Detailed experimental protocols for extraction, purification, and quantification are presented, alongside a summary of its known biological activities with a focus on its anti-cancer properties and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Mirabilis jalapa, commonly known as the four o'clock flower, is a perennial plant belonging to the Nyctaginaceae family. Traditionally, various parts of this plant have been used in folk medicine to treat a range of ailments.[1] Modern phytochemical investigations have revealed that the roots of Mirabilis jalapa are a rich source of bioactive compounds, including a class of isoflavonoids known as rotenoids.[2][3] Among these, this compound has emerged as a compound of particular interest due to its significant therapeutic potential.[1]

This compound belongs to the rotenoid class of compounds and has been the subject of numerous studies to elucidate its pharmacological effects, which include anti-inflammatory, antioxidant, and anticancer activities.[1] The accurate isolation and characterization of this compound are crucial for ensuring the efficacy and quality of subsequent biological and pharmacological studies. This guide outlines the key methodologies for isolating and identifying this promising natural product from its natural source.

Experimental Protocols

Extraction of Crude this compound from Mirabilis jalapa Roots

The initial step in isolating this compound involves the extraction of the compound from the dried and powdered roots of Mirabilis jalapa. A widely used and effective method is hot solvent extraction using methanol (B129727).

Protocol:

  • Plant Material Preparation: Obtain fresh, healthy roots of Mirabilis jalapa. Clean the roots thoroughly to remove any soil and debris. Air-dry the roots in a well-ventilated area until they are completely brittle. Grind the dried roots into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh the powdered root material.

    • Place the powder in a Soxhlet apparatus or a round-bottom flask equipped with a reflux condenser.

    • Add 80% methanol to the flask, ensuring the powder is fully submerged (a common ratio is 1:10, powder to solvent, w/v).

    • Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for a minimum of 48 hours to ensure exhaustive extraction.

  • Filtration and Concentration:

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude methanolic extract.

  • Drying: Dry the concentrated extract completely, for instance by air-drying at room temperature, to yield a solid residue. The yield of the crude extract is typically around 16.1% of the initial dry root powder.[4]

Purification of this compound

Purification of this compound from the crude extract is a multi-step process that typically involves a combination of chromatographic techniques to separate the compound from other phytochemicals.

Protocol:

  • Liquid-Liquid Partitioning:

    • Dissolve the crude methanolic extract in a suitable solvent mixture, such as methanol and water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is to start with a non-polar solvent like petroleum ether or n-hexane to remove lipids and other non-polar compounds, followed by a solvent of intermediate polarity like chloroform (B151607) or ethyl acetate (B1210297), and finally a polar solvent like n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.

  • Column Chromatography:

    • Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane as the slurry solvent.

    • Load the concentrated chloroform or ethyl acetate fraction onto the top of the silica gel column.

    • Elute the column with a gradient of solvents with increasing polarity. A common solvent system starts with n-hexane and gradually introduces a more polar solvent like ethyl acetate or chloroform, followed by methanol. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) followed by a gradient of chloroform:methanol can be employed.

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions onto a pre-coated silica gel TLC plate.

    • Develop the TLC plate in a suitable solvent system. A mobile phase of toluene:ethyl acetate:formic acid (in ratios such as 6:3:1 or 5:3:1:1 with methanol) is often effective for separating rotenoids.[1][5]

    • Visualize the separated spots under UV light (254 nm and 365 nm). This compound should appear as a distinct spot. The retention factor (Rf) for this compound in a toluene:ethyl acetate: formic acid: methanol (5:3:1:1, v/v/v/v) system is approximately 0.87.[5]

    • Pool the fractions containing the pure compound based on the TLC analysis.

  • Preparative TLC or HPLC (Optional Final Purification):

    • For obtaining highly pure this compound, a final purification step using preparative TLC or High-Performance Liquid Chromatography (HPLC) can be performed on the pooled fractions.

Characterization of this compound

The structural identity and purity of the isolated this compound are confirmed using various spectroscopic techniques.

Protocol:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used.[6][7]

    • Mobile Phase: A gradient or isocratic mobile phase of acetonitrile (B52724) and water (e.g., 60:40, v/v), often with the addition of a small amount of formic acid (0.1%) to improve peak shape.[6]

    • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[6]

    • Detection: UV detection at a wavelength of approximately 270-305 nm, where this compound exhibits maximum absorbance.[1]

    • The retention time of the isolated compound should match that of a pure this compound standard.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound.

    • This compound is expected to show a molecular ion peak corresponding to its molecular formula, C₁₇H₁₂O₆. The expected m/z for the protonated molecule [M+H]⁺ is approximately 313.06.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound. The spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The chemical shifts and coupling constants of the protons and carbons in the NMR spectra should be consistent with the known structure of this compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₇H₁₂O₆[7]
Molecular Weight312.27 g/mol [8]
AppearanceYellowish solid-
IUPAC Name6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one[8]
Chromatographic Data
TechniqueStationary PhaseMobile PhaseDetectionRf/Retention TimeReference
TLCSilica Gel 60 F254Toluene:Ethyl Acetate:Formic Acid:Methanol (5:3:1:1)UV (254 nm)~0.87[5]
HPLCC18 Reversed-PhaseAcetonitrile:Water (60:40, v/v) with 0.1% Formic AcidUV (~305 nm)Varies with specific column and conditions[6]
Biological Activity of this compound (from Mirabilis jalapa)
Cell LineAssayIC₅₀ (µg/mL)Reference
K562 (Human immortalised myelogenous leukemia)Cytotoxicity0.92[9]
HL-60 (Human promyelocytic leukemia)Cytotoxicity>100[9]
A549 (Human lung carcinoma)Cytotoxicity9.62[9]
BEL-7402 (Human hepatocellular carcinoma)Cytotoxicity2.16[9]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow plant_material Mirabilis jalapa Roots (Dried and Powdered) extraction Hot Solvent Extraction (80% Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Chloroform, n-Butanol) crude_extract->partitioning chloroform_fraction Chloroform/Ethyl Acetate Fraction partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) chloroform_fraction->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring (Toluene:Ethyl Acetate:Formic Acid) fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling pure_boeravinone_b Pure this compound pooling->pure_boeravinone_b characterization Structural Characterization pure_boeravinone_b->characterization hplc HPLC characterization->hplc ms Mass Spectrometry characterization->ms nmr NMR Spectroscopy characterization->nmr signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras ErbB2 ErbB2 ErbB2->PI3K ErbB2->Ras Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->NFkB ERK->Proliferation NFkB->Proliferation BoeravinoneB This compound BoeravinoneB->EGFR Inhibits BoeravinoneB->ErbB2 Inhibits BoeravinoneB->Akt Inhibits BoeravinoneB->ERK Inhibits BoeravinoneB->NFkB Inhibits

References

A Technical Guide to the Chemical Structure and Stereochemistry of Boeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to Boeravinone B, a potent rotenoid flavonoid isolated from medicinal plants such as Boerhavia diffusa.

Chemical Structure and Properties

This compound is a member of the rotenoid class of naturally occurring compounds, which are characterized by a chromeno[3,4-b]chromen-12-one core skeleton.[1][2] It is recognized as a key bioactive phytochemical in Boerhavia diffusa and is often used as a chemical marker for the standardization of herbal extracts.[3][4]

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one[1][2]
Molecular Formula C₁₇H₁₂O₆[1][2]
Molecular Weight 312.27 g/mol [1][2]
Compound Class Rotenoid Flavonoid[1][5]
Natural Sources Boerhavia diffusa, Mirabilis jalapa[2]

A schematic representation of the chemical structure of this compound is provided below, illustrating the arrangement of its constituent rings and functional groups.

Fig. 1: 2D Chemical Structure of this compound.

Stereochemistry of this compound

The stereochemistry of a molecule is critical to its biological activity. This compound possesses a single stereogenic center at the C-6 position, where the carbon atom is bonded to four different substituents: a hydrogen atom, a hydroxyl group, and two different parts of the fused ring system.

Due to this chiral center, this compound can exist as two distinct enantiomers: (6R)-Boeravinone B and (6S)-Boeravinone B. However, based on the available scientific literature, the absolute configuration of naturally occurring this compound has not been definitively determined through methods such as X-ray crystallography.[6][7] Therefore, the structure is often depicted without a specific stereochemical assignment at the C-6 position.

The diagram below illustrates the two possible stereoisomers at the C-6 chiral center.

G Possible Stereoisomers of this compound cluster_R (6R)-Boeravinone B (Hypothetical) cluster_S (6S)-Boeravinone B (Hypothetical) R_img S_img C6_center C-6 Chiral Center C6_center->R_img R-Configuration C6_center->S_img S-Configuration G start_end start_end process process analysis analysis output output A Dried B. diffusa Root Powder B Solvent Extraction (Methanol) A->B C Filtration & Concentration B->C D Crude Methanolic Extract C->D E TLC Analysis (Rf ≈ 0.461) D->E Preliminary Check F Preparative RP-HPLC D->F G Pure this compound F->G H Spectroscopic Characterization (MS, NMR, IR) G->H Structure Confirmation

References

Boeravinone B: A Technical Guide to its Immunomodulatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone B, a rotenoid isolated from the roots of Boerhaavia diffusa, is a bioactive compound of significant interest due to its diverse pharmacological activities. Traditionally used in Ayurvedic medicine, this plant and its constituents are now being rigorously investigated for their therapeutic potential. This technical guide provides an in-depth overview of this compound's role in modulating immune responses, focusing on its effects on dendritic cells, its anti-inflammatory properties, and its interaction with key cellular signaling pathways. The information is compiled from preclinical studies to support further research and drug development initiatives.

Modulation of Dendritic Cell Maturation and Function

Dendritic cells (DCs) are pivotal antigen-presenting cells that bridge innate and adaptive immunity. The maturation state of DCs dictates the nature of the subsequent T-cell response. This compound has been shown to promote the maturation of human monocyte-derived DCs, enhancing their capacity to stimulate an immune response.[1]

Quantitative Effects on Dendritic Cell Phenotype

In vitro studies demonstrate that this compound significantly upregulates the expression of key co-stimulatory and maturation markers on immature DCs (imDCs). It also enhances their antigen uptake capability, a crucial function for initiating adaptive immunity.[1]

Parameter AssessedTreatment Group% Increase in Expression / UptakeP-valueReference
CD80 Expression This compound7.27%P ≤ 0.001[1]
CD83 Expression This compound + GM-CSF + IL-44.63%P < 0.05[1]
CD86 Expression This compound6.73%P < 0.01[1]
Antigen (Dextran) Uptake This compound8.87%P < 0.001[1]
Experimental Protocol: In Vitro Dendritic Cell Maturation Assay

This protocol outlines the generation of immature dendritic cells from human peripheral blood mononuclear cells (PBMCs) and their subsequent maturation with this compound.

  • Isolation of PBMCs: Isolate PBMCs from healthy donor buffy coats using Ficoll-Hypaque density gradient centrifugation.

  • Monocyte Selection: Isolate CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) or by plastic adhesion. For adhesion, plate PBMCs in a culture flask for 2 hours and then wash away non-adherent cells.

  • Differentiation into Immature DCs (imDCs): Culture the isolated monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF; e.g., 800 IU/mL), and Interleukin-4 (IL-4; e.g., 250 IU/mL). This promotes differentiation into imDCs.

  • Treatment with this compound: On day 7, harvest the imDCs. Resuspend the cells in fresh culture medium and treat with a predetermined concentration of this compound (BB). A vehicle control (e.g., DMSO) must be run in parallel. A positive control, such as Lipopolysaccharide (LPS; 1 µg/ml), should also be used.

  • Incubation: Incubate the cells for an additional 24-48 hours to allow for maturation.

  • Phenotypic Analysis by Flow Cytometry: Harvest the cells and stain with fluorescently-conjugated monoclonal antibodies against DC surface markers, such as CD80, CD83, and CD86.

  • Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the maturation markers and the mean fluorescence intensity (MFI).

Workflow for Dendritic Cell Maturation Assay

G cluster_0 Day 0-7: Differentiation cluster_1 Day 7-9: Maturation & Analysis pbmc Isolate PBMCs from Buffy Coat mono Purify CD14+ Monocytes pbmc->mono diff Differentiate with GM-CSF + IL-4 mono->diff treat Treat imDCs with: - this compound - Vehicle Control - Positive Control (LPS) diff->treat Harvest imDCs incubate Incubate for 24-48h treat->incubate facs Stain for CD80, CD83, CD86 & Analyze by Flow Cytometry incubate->facs

Caption: Workflow for assessing this compound's effect on DC maturation.

Anti-Inflammatory Activity and Cytokine Modulation

This compound demonstrates significant anti-inflammatory effects by reducing the production of key pro-inflammatory mediators. This has been observed in various preclinical models, including cerebral ischemia-reperfusion injury and myocardial infarction.

In Vivo Anti-Inflammatory Efficacy

In the classic carrageenan-induced rat paw edema model, an acute model of inflammation, this compound showed potent anti-inflammatory activity.

Animal ModelCompound & Dose% Inhibition of EdemaReference
Carrageenan-Induced Rat Paw EdemaThis compound (50 mg/kg)56.6%[1]
Downregulation of Pro-Inflammatory Cytokines and Mediators

Studies have consistently shown that this compound can significantly reduce the levels of multiple pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

  • Cytokines: Interleukin-1 (IL-1), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).

  • Inflammatory Mediators: Nuclear Factor-kappa B (NF-κB), Cyclooxygenase-2 (COX-2), and Prostaglandin E2 (PGE2).

This broad-spectrum inhibition highlights its potential in managing inflammatory conditions.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping and Administration: Divide animals into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of this compound (e.g., 50 mg/kg, administered intraperitoneally or orally).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: 30-60 minutes after compound administration, inject 100 μL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition:

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: [(Control Edema - Treated Edema) / Control Edema] x 100.

Modulation of Core Signaling Pathways

The immunomodulatory effects of this compound are underpinned by its ability to interfere with critical intracellular signaling cascades that regulate inflammation and immune cell differentiation. Research indicates that this compound exerts its inhibitory effects by targeting the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

Inhibition of NF-κB and MAPK Pathways
  • NF-κB Pathway: this compound has been shown to inhibit the activation of NF-κB. This is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[2][3]

  • MAPK Pathway: The compound also attenuates the phosphorylation of key kinases in the MAPK pathway (such as JNK, ERK, and p38). These kinases are upstream regulators of inflammatory responses and can influence NF-κB activation.[2][4]

  • PI3K/Akt Pathway: In the context of osteoclast differentiation, this compound also downregulates the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[2][3]

By targeting these central pathways, this compound can effectively suppress the inflammatory response at a molecular level.

Signaling Pathway Diagram

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus stimulus Inflammatory Stimulus (e.g., LPS, RANKL) mapk MAPK Pathway (p38, ERK, JNK) stimulus->mapk pi3k PI3K/Akt Pathway stimulus->pi3k ikb_nfkb IκBα-NF-κB Complex stimulus->ikb_nfkb Activates IKK ikb IκBα nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Phosphorylation & Degradation gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nuc->gene Induces Transcription bb This compound bb->mapk Inhibits bb->pi3k Inhibits bb->ikb_nfkb Inhibits Degradation

Caption: this compound inhibits key pro-inflammatory signaling pathways.

Conclusion

This compound demonstrates significant immunomodulatory properties characterized by the promotion of dendritic cell maturation and potent anti-inflammatory activity. Its mechanisms of action involve the upregulation of co-stimulatory molecules on DCs and the suppression of pro-inflammatory cytokines and mediators through the inhibition of the NF-κB, MAPK, and PI3K/Akt signaling pathways. These findings underscore the potential of this compound as a lead compound for the development of novel therapeutics for a range of immune-related disorders, from infectious diseases where an enhanced immune response is desired, to chronic inflammatory conditions requiring immunosuppression. Further investigation is warranted to fully elucidate its therapeutic applications and clinical efficacy.

References

Methodological & Application

Application Note: Quantification of Boeravinone B in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone B, a rotenoid predominantly found in the roots of Boerhaavia diffusa and in Mirabilis jalapa, has garnered significant attention in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Accurate and precise quantification of this compound in plant extracts and herbal formulations is crucial for quality control, standardization, and ensuring therapeutic efficacy. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Principle

This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from other components in a complex plant extract matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection and quantification are performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity > 95%)

  • HPLC grade Methanol (B129727)

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Formic Acid or Orthophosphoric Acid (Analytical Grade)

  • Potassium Dihydrogen Phosphate (B84403) (Analytical Grade, if preparing phosphate buffer)

  • Plant material (e.g., dried powdered roots of Boerhaavia diffusa)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance

  • Ultrasonic Bath

  • Vortex Mixer

  • pH Meter

Sample Preparation: Extraction of this compound
  • Accurately weigh 1 gram of dried, powdered plant material.

  • Transfer the powder to a conical flask and add 25 mL of methanol.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Allow the mixture to stand for 24 hours at room temperature for complete extraction.

  • Filter the extract through Whatman No. 1 filter paper.

  • Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 2, 5, 10, 20, 50, 100 µg/mL).

Chromatographic Conditions

Two exemplary HPLC methods are presented below, derived from validated published procedures.

Method 1: Acetonitrile and Formic Acid Mobile Phase

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)[1]

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 20 µL

  • Column Temperature: 35 °C[2]

  • Detection Wavelength: 270 nm[3][4]

  • Run Time: Approximately 30 minutes

Method 2: Gradient Elution with Phosphate Buffer

  • Column: Inertsil ODS-3 or equivalent C18 column[5][6][7]

  • Mobile Phase A: 0.1% v/v Orthophosphoric Acid in Water or Phosphate Buffer[3][5][6][7]

  • Mobile Phase B: Acetonitrile[3][5][6][7]

  • Flow Rate: 1.5 mL/min[3][4]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 276 nm[5][6][7]

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-30 min: Return to initial conditions (90% A, 10% B)

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in the tables below.

Data Presentation

Table 1: Summary of HPLC Methods for this compound Quantification
ParameterMethod 1Method 2Reference
Column C18 (250 x 4.6 mm, 5 µm)Inertsil ODS-3[1][3],[5][6][7]
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40)Gradient: Acetonitrile and 0.1% Orthophosphoric Acid in Water[1],[5][6][7]
Flow Rate 1.0 mL/min1.5 mL/min[1][2],[3][4]
Detection Wavelength 270 nm276 nm[3][4],[5][6][7]
Retention Time (approx.) ~13.8 min~24.4 min[2],[3][4]
Table 2: Quantitative Validation Parameters for this compound Analysis
Validation ParameterReported ValueReference
Linearity Range (µg/mL) 10 - 120[8]
5 - 120[2]
2.20 - 11.00[6][7]
Correlation Coefficient (R²) > 0.99[1]
0.997 ± 0.003[2]
> 0.9997[3][4]
Limit of Detection (LOD) (µg/mL) 2[2]
Limit of Quantification (LOQ) (µg/mL) 5[2]
Recovery (%) 90.6 - 92.8[2]
95.22 - 95.83[6][7]
98.91 - 101.11[9]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Boerhaavia diffusa roots) extraction Solvent Extraction (Methanol) plant_material->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration reconstitution Reconstitution in Mobile Phase filtration_concentration->reconstitution final_sample Final Sample for Injection reconstitution->final_sample injection Sample Injection final_sample->injection hplc_system HPLC System (C18 Column, UV Detector) separation Chromatographic Separation hplc_system->separation injection->hplc_system detection UV Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification ref_std This compound Reference Standard stock_sol Stock Solution Preparation ref_std->stock_sol working_std Working Standards (Serial Dilution) stock_sol->working_std working_std->calibration_curve

Caption: Experimental workflow for the quantification of this compound.

logical_relationships boeravinone_b This compound Quantification column Stationary Phase (C18) boeravinone_b->column Separation mobile_phase Mobile Phase (Acetonitrile/Aqueous) boeravinone_b->mobile_phase Elution flow_rate Flow Rate boeravinone_b->flow_rate Resolution & Time detection Detection Wavelength boeravinone_b->detection Sensitivity sample_prep Sample Preparation (Extraction) boeravinone_b->sample_prep Analyte Recovery

References

Application Notes and Protocols for the Extraction of Boeravinone B from Boerhaavia diffusa Roots

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boerhaavia diffusa, commonly known as Punarnava, is a perennial herb recognized in traditional medicine for its diverse therapeutic properties. Among its various bioactive constituents, the rotenoid Boeravinone B has garnered significant scientific interest due to its potential anti-inflammatory, antioxidant, and anticancer activities.[1] These pharmacological effects make this compound a promising candidate for drug development. This document provides a detailed protocol for the extraction and quantification of this compound from the roots of Boerhaavia diffusa, intended for researchers and professionals in the field of natural product chemistry and drug discovery. Accurate and efficient extraction is a critical first step in the isolation and subsequent pharmacological evaluation of this compound.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for optimizing extraction and purification procedures.

PropertyValue/DescriptionSource
Molecular Weight~258.27 g/mol [1]
SolubilityPoorly soluble in water; Soluble in organic solvents such as ethanol, methanol (B129727), and DMSO.[1][1]
Chemical ClassRotenoid, a type of isoflavonoid.[2][3][2][3]

Experimental Protocols

Several methods have been successfully employed for the extraction of this compound from Boerhaavia diffusa roots. Below are detailed protocols for two common and effective methods: reflux extraction and Soxhlet extraction.

Protocol 1: Methanol Reflux Extraction

This method is suitable for laboratory-scale extraction and has been shown to be effective for obtaining this compound.[4][5]

Materials and Equipment:

  • Dried and powdered roots of Boerhaavia diffusa

  • Methanol (analytical grade)

  • Reflux apparatus (round bottom flask, condenser)

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • -20°C freezer for storage

Procedure:

  • Preparation of Plant Material: Ensure the Boerhaavia diffusa roots are thoroughly dried and ground into a coarse powder to increase the surface area for solvent extraction.

  • Extraction:

    • Place a known quantity of the powdered root material into a round bottom flask.

    • Add methanol to the flask, ensuring the powder is fully submerged (a common ratio is 1:10 to 1:20 w/v).

    • Set up the reflux apparatus in a fume hood.

    • Heat the mixture to the boiling point of methanol and allow it to reflux for a minimum of 2 hours.[4][5]

  • Filtration and Concentration:

    • After reflux, allow the mixture to cool to room temperature.

    • Filter the extract through filter paper to remove the solid plant material.

    • Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 45°C.[6]

  • Drying and Storage:

    • The resulting concentrated extract should be dried completely to yield a solid or semi-solid residue.

    • Store the dried extract at -20°C until further use to prevent degradation.[4][5]

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that can be more efficient for exhaustive extraction.

Materials and Equipment:

  • Dried and powdered roots of Boerhaavia diffusa

  • Methanol or another suitable organic solvent

  • Soxhlet apparatus (extraction chamber, condenser, round bottom flask)

  • Heating mantle

  • Cellulose (B213188) thimble

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: As with the reflux method, use dried and powdered root material.

  • Extraction:

    • Accurately weigh the powdered root material and place it inside a cellulose thimble.

    • Place the thimble into the extraction chamber of the Soxhlet apparatus.

    • Fill the round bottom flask with the extraction solvent (e.g., methanol).

    • Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, condense, and drip onto the plant material, extracting the desired compounds.

    • Continue the extraction for several cycles (typically 6-8 hours) until the solvent in the extraction chamber runs clear.

  • Concentration and Storage:

    • After extraction, concentrate the solvent using a rotary evaporator.

    • Dry the resulting extract and store it at -20°C.

Purification and Quantification

Following extraction, this compound can be purified and quantified using chromatographic techniques. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are commonly used methods.[1][7][8]

HPTLC Method for Quantification

Instrumentation: HPTLC system with a densitometric scanner.

Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates.

Mobile Phase: A common mobile phase is a mixture of toluene, ethyl acetate, and formic acid. Optimized ratios include 6:3:1 (v/v/v) and 5:3:1 (v/v/v).[1][6] Another reported mobile phase is toluene: ethyl acetate: formic acid: methanol (5:3:1:1, v/v/v/v).[7]

Sample Preparation: Dissolve the dried extract in a suitable solvent like methanol to a known concentration.

Procedure:

  • Apply the standard solution of this compound and the sample extracts as bands onto the HPTLC plate.

  • Develop the plate in a saturated twin-trough chamber with the chosen mobile phase.

  • After development, air-dry the plate.

  • Perform densitometric scanning at a wavelength of 254 nm or 273 nm.[4][6]

  • Quantify this compound in the samples by comparing the peak areas with the calibration curve of the standard.

HPLC Method for Quantification

Instrumentation: HPLC system with a PDA or UV detector.

Stationary Phase: A C18 reverse-phase column is typically used.[4][8]

Mobile Phase: A gradient elution of methanol and water (containing 0.1% acetic acid) is often employed.[4] An isocratic mobile phase of acetonitrile (B52724) and water (50:50) has also been reported.[8]

Flow Rate: A typical flow rate is 0.4 mL/min to 1.0 mL/min.[4][8]

Detection: Detection is commonly carried out at 273 nm or 276 nm.[4][9]

Procedure:

  • Prepare a standard curve with known concentrations of pure this compound.

  • Prepare the sample solutions by dissolving the dried extract in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the extract based on the peak area and the standard curve.

Quantitative Data Summary

The yield of this compound can vary depending on the extraction method and the source of the plant material. The following table summarizes some reported quantitative data.

Extraction MethodSolventYield/Concentration of this compoundSource
Hydroalcoholic ExtractionHydro-alcohol (50% v/v)0.055% w/w in the extract[7]
Methanolic ExtractionMethanolLinearity range of 2.20-11.00 µg/mL for quantification[9]
Hot Solvent Extraction from CallusMethanolUp to 673.95 µg/g dry weight from callus cultures[3]

Experimental Workflow Diagram

Extraction_Workflow A Plant Material (Boerhaavia diffusa roots) B Drying and Powdering A->B C Extraction B->C D Filtration C->D E Concentration (Rotary Evaporator) D->E F Crude Extract E->F G Purification & Quantification F->G H HPTLC Analysis G->H Option 1 I HPLC Analysis G->I Option 2 J Isolated this compound H->J I->J

Caption: Workflow for this compound extraction.

Signaling Pathway Diagram (Hypothetical)

While the direct signaling pathways of this compound are still under extensive research, a hypothetical pathway illustrating its potential anti-inflammatory action is presented below. This is a generalized representation based on the known activities of similar flavonoid compounds.

Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane NF_kB_Pathway NF-κB Pathway Cell_Membrane->NF_kB_Pathway Activation Boeravinone_B This compound Boeravinone_B->NF_kB_Pathway Inhibition Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Pro_Inflammatory_Cytokines Upregulation Inflammation Inflammation Pro_Inflammatory_Cytokines->Inflammation Promotion

References

Boeravinone B: A Promising Therapeutic Agent in Preclinical Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Boeravinone B, a natural rotenoid compound isolated from Boerhavia diffusa, has demonstrated significant therapeutic potential in various animal models of inflammation. Its anti-inflammatory effects are attributed to its ability to modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt. This document provides a summary of the quantitative data from preclinical studies, detailed experimental protocols for inducing and evaluating inflammation in animal models, and diagrams of the signaling pathways modulated by this compound.

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in different animal models.

Table 1: Effect of this compound on Myocardial Infarction in Rats

ParameterControl Group (Isoproterenol-induced)This compound Treated GroupReference
Lactate Dehydrogenase (LDH)Significantly elevatedSignificantly diminished (p < 0.001)[1]
Troponin (TnT)Significantly elevatedSignificantly diminished (p < 0.001)[1]
Creatine Kinase (CK)Significantly elevatedSignificantly diminished (p < 0.001)[1]
Creatine Kinase-MB (CK-MB)Significantly elevatedSignificantly diminished (p < 0.001)[1]
Pro-inflammatory CytokinesElevatedReduced[2]

Table 2: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion

ParameterIschemia-Reperfusion Control GroupThis compound Treated GroupReference
Neuronal InjurySevereSignificantly suppressed (p < 0.001)[3]
Cerebral Water ContentIncreasedDose-dependently decreased[3]
Pro-inflammatory CytokinesElevatedAltered[3]
Inflammatory MediatorsElevatedAltered[3]

Table 3: Anti-inflammatory Effects of this compound in Carrageenan-Induced Paw Edema in Rats

ParameterCarrageenan Control GroupThis compound Treated Group (50 mg/kg)Reference
Paw EdemaSignificant swelling56.6% inhibition[4]

Experimental Protocols

Myocardial Infarction Model in Rats

Objective: To induce myocardial infarction (MI) in rats and evaluate the cardioprotective effects of this compound.

Animals: Adult Sprague Dawley (SD) rats.[1]

Induction of Myocardial Infarction:

Treatment Protocol:

  • Following ISO administration, administer this compound orally at the desired concentrations.[1]

Assessment:

  • Collect blood samples to measure cardiac injury markers such as LDH, TnT, CK, and CK-MB.[1]

  • Measure the levels of pro-inflammatory cytokines in serum and heart tissue.[2]

  • Perform histopathological analysis of heart tissues to assess the extent of cardiac damage.[2]

Cerebral Ischemia-Reperfusion Injury Model in Rats

Objective: To induce cerebral ischemia-reperfusion (I/R) injury in rats and assess the neuroprotective effects of this compound.

Animals: Male Wistar rats.[4]

Induction of Cerebral Ischemia-Reperfusion:

  • Subject the rats to ischemia by occlusion of the bilateral common carotid arteries (BCCAO) for a specified duration.[4]

  • Initiate reperfusion by removing the occlusion.

Treatment Protocol:

  • Administer this compound at the desired doses prior to or following the induction of I/R injury.[4]

Assessment:

  • Evaluate neurological score to assess functional recovery.[4]

  • Measure cerebral water content to determine the extent of edema.[3]

  • Analyze serum and brain tissue for levels of pro-inflammatory cytokines and inflammatory mediators.[3]

Carrageenan-Induced Paw Edema Model in Rats

Objective: To induce acute local inflammation in the rat paw and evaluate the anti-inflammatory activity of this compound.

Animals: Wistar rats.

Induction of Paw Edema:

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[5]

Treatment Protocol:

  • Administer this compound orally or intraperitoneally at the desired doses (e.g., 50 mg/kg) one hour before carrageenan injection.

Assessment:

  • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

  • Calculate the percentage of inhibition of paw edema compared to the control group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways.

This compound Experimental Workflow

experimental_workflow cluster_model Animal Model of Inflammation cluster_treatment Treatment Groups cluster_assessment Assessment of Inflammation Model e.g., Carrageenan-induced Paw Edema Control Vehicle Control Model->Control BB_Treatment This compound Model->BB_Treatment Paw_Edema Paw Edema Measurement Control->Paw_Edema Cytokines Cytokine Analysis Control->Cytokines Histology Histopathology Control->Histology BB_Treatment->Paw_Edema BB_Treatment->Cytokines BB_Treatment->Histology NFkB_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., RANKL) IKK IKK Phosphorylation Inflammatory_Stimuli->IKK Boeravinone_B This compound Boeravinone_B->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression MAPK_pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Boeravinone_B This compound MAPK MAPK (ERK, p38) Boeravinone_B->MAPK MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression PI3K_Akt_pathway Growth_Factors Growth Factors/ Inflammatory Signals PI3K PI3K Activation Growth_Factors->PI3K Boeravinone_B This compound Boeravinone_B->PI3K PIP2_to_PIP3 PIP2 -> PIP3 PI3K->PIP2_to_PIP3 Akt Akt Phosphorylation PIP2_to_PIP3->Akt Downstream_Targets Downstream Targets (e.g., mTOR, NF-κB) Akt->Downstream_Targets Cellular_Response Inflammation & Cell Survival Downstream_Targets->Cellular_Response

References

Application of Boeravinone B in Hepatoprotective Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone B, a rotenoid isolated from the roots of Boerhaavia diffusa, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and cardioprotective effects.[1] This application note provides a comprehensive overview of the use of this compound in hepatoprotective assays, detailing its mechanism of action, experimental protocols, and relevant data. The information presented herein is intended to guide researchers in evaluating the hepatoprotective potential of this compound in both in vitro and in vivo models.

Mechanism of Action

The hepatoprotective activity of this compound is primarily attributed to its potent antioxidant and anti-inflammatory properties. While direct in-vivo studies on isolated this compound are limited, research on the whole plant extract and related compounds like Boeravinone G suggests a multifactorial mechanism.

This compound is believed to exert its protective effects by:

  • Scavenging Reactive Oxygen Species (ROS): Oxidative stress is a key contributor to liver damage. This compound, as a phenolic compound, can directly neutralize free radicals, thereby mitigating cellular damage.

  • Modulating Inflammatory Pathways: Chronic inflammation is a hallmark of many liver diseases. This compound may inhibit pro-inflammatory signaling pathways, reducing the production of inflammatory mediators that contribute to hepatocyte injury. While the precise pathway for this compound is still under investigation, studies on the related compound Boeravinone G have shown involvement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in its antioxidant and genoprotective effects.[2][3]

The proposed mechanism of this compound's hepatoprotective action is illustrated in the following diagram:

BoeravinoneB_Hepatoprotection cluster_stress Hepatocellular Stress cluster_cellular_response Cellular Response cluster_intervention Intervention Toxin Toxin ROS_Production ↑ ROS Production Toxin->ROS_Production induces Inflammation ↑ Inflammation (NF-κB, MAPK activation) Toxin->Inflammation induces Hepatocyte_Injury Hepatocyte Injury & Apoptosis ROS_Production->Hepatocyte_Injury Inflammation->Hepatocyte_Injury Boeravinone_B Boeravinone_B Boeravinone_B->ROS_Production inhibits Boeravinone_B->Inflammation inhibits

Caption: Proposed Hepatoprotective Mechanism of this compound.

In Vitro Hepatoprotective Assays

The most common in vitro model to assess the hepatoprotective effect of this compound utilizes the HepG2 human hepatoma cell line with D-galactosamine-induced cytotoxicity.

Experimental Protocol: D-Galactosamine-Induced Hepatotoxicity in HepG2 Cells[4]

This protocol outlines the steps to evaluate the protective effect of this compound against D-galactosamine-induced liver cell injury.

InVitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed HepG2 cells (1 x 10^5 cells/well in 24-well plate) Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Pretreat 3. Pretreat with this compound (100 and 200 µg/mL) for 2 hours Incubate_24h->Pretreat Induce_Toxicity 4. Induce toxicity with D-galactosamine (40 mM) for 2 hours Pretreat->Induce_Toxicity Assess_Viability 5. Assess cell viability (e.g., MTT assay) Induce_Toxicity->Assess_Viability

Caption: In Vitro Hepatoprotective Assay Workflow.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 24-well plates

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • D-galactosamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Silymarin (positive control)

Procedure:

  • Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 1 x 10^5 cells per well and incubate overnight to allow for cell attachment.[4]

  • Pre-treatment: After 24 hours, remove the medium and treat the cells with varying concentrations of this compound (e.g., 100 and 200 µg/mL) for 2 hours.[4] A vehicle control (medium with the same concentration of the solvent used for this compound) and a positive control (e.g., Silymarin at 250 and 500 µg/mL) should be included.[4]

  • Induction of Toxicity: Following the pre-treatment, add D-galactosamine to a final concentration of 40 mM to the wells (except for the vehicle control) and incubate for an additional 2 hours.[4]

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, remove the medium and wash the cells with PBS.

    • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The hepatoprotective percentage can be calculated using the formula: [(Absorbance of sample - Absorbance of toxin control) / (Absorbance of vehicle control - Absorbance of toxin control)] * 100.

Quantitative Data from In Vitro Studies

The following table summarizes the hepatoprotective effects of this compound in D-galactosamine-induced toxicity in HepG2 cells.

CompoundConcentration (µg/mL)Hepatoprotective Activity (%)Reference
This compound 10040.89[4]
20062.21[4]
Silymarin (Standard) 10078.7[4]
20084.34[4]

In Vivo Hepatoprotective Assays

Disclaimer: To date, published in vivo studies have primarily utilized extracts of Boerhaavia diffusa rather than isolated this compound. The data presented below should be interpreted with this consideration. These studies provide valuable insights into the potential hepatoprotective effects of the plant, which contains this compound as a key constituent.

A common in vivo model for inducing hepatotoxicity is the administration of carbon tetrachloride (CCl₄) in rodents.

Experimental Protocol: CCl₄-Induced Hepatotoxicity in Rats (General Protocol)

This protocol provides a general framework for evaluating the hepatoprotective effects of a test compound against CCl₄-induced liver injury.

InVivo_Workflow cluster_acclimatization Acclimatization cluster_treatment_groups Treatment Groups cluster_dosing_and_induction Dosing and Induction cluster_sample_collection_and_analysis Sample Collection and Analysis Acclimatize 1. Acclimatize animals (e.g., 1 week) Group_Assignment 2. Divide into groups: - Normal Control - Toxin Control (CCl₄) - Positive Control (e.g., Silymarin) + CCl₄ - Test Compound + CCl₄ Acclimatize->Group_Assignment Pretreat 3. Administer test compound/vehicle/Silymarin (e.g., daily for 7 days) Group_Assignment->Pretreat Induce_Toxicity 4. Induce hepatotoxicity with CCl₄ (e.g., single intraperitoneal injection) Pretreat->Induce_Toxicity Sacrifice_Collect 5. Sacrifice animals 24-48h post-CCl₄ and collect blood and liver tissue Induce_Toxicity->Sacrifice_Collect Biochemical_Analysis 6. Biochemical analysis of serum (ALT, AST, ALP, Bilirubin) Sacrifice_Collect->Biochemical_Analysis Histopathology 7. Histopathological examination of liver tissue Sacrifice_Collect->Histopathology

Caption: In Vivo Hepatoprotective Assay Workflow.

Materials:

  • Wistar rats or Swiss albino mice

  • Carbon tetrachloride (CCl₄)

  • Vehicle for CCl₄ (e.g., olive oil or liquid paraffin)

  • Test compound (Boerhaavia diffusa extract)

  • Positive control (e.g., Silymarin)

  • Equipment for blood collection and serum separation

  • Reagents for biochemical assays (ALT, AST, ALP, bilirubin)

  • Formalin and other reagents for histopathology

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

  • Grouping: Divide the animals into different groups (e.g., normal control, CCl₄ control, positive control + CCl₄, and test compound + CCl₄ at various doses).

  • Dosing: Administer the test compound or vehicle orally for a specified period (e.g., 7-10 days).

  • Induction of Hepatotoxicity: On the last day of treatment, induce liver damage by administering CCl₄ (typically via intraperitoneal injection).

  • Sample Collection: After a specific time (e.g., 24 or 48 hours) post-CCl₄ administration, collect blood samples for biochemical analysis and euthanize the animals to collect liver tissue for histopathological examination.

  • Biochemical Analysis: Measure the levels of serum markers of liver damage, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and bilirubin.

  • Histopathological Analysis: Fix the liver tissue in formalin, process, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to observe changes in liver architecture, such as necrosis, inflammation, and fatty infiltration.

Quantitative Data from In Vivo Studies with Boerhaavia diffusa Extract

The following table summarizes the effects of Boerhaavia diffusa aqueous extract on serum biochemical parameters in CCl₄-induced hepatotoxicity in rats.

Treatment GroupDoseALT (U/L)AST (U/L)ALP (KA units)Total Bilirubin (mg/dL)Reference
Normal Control-22.36 ± 1.7567.50 ± 4.0810.76 ± 0.840.25 ± 0.11
CCl₄ Control-60.76 ± 4.95105.23 ± 8.0230.16 ± 2.311.88 ± 0.21
Silymarin + CCl₄50 mg/kg35.26 ± 2.0480.16 ± 4.9123.21 ± 1.070.62 ± 0.07
B. diffusa extract + CCl₄250 mg/kg37.36 ± 3.0484.46 ± 5.8022.11 ± 0.561.48 ± 0.11
B. diffusa extract + CCl₄500 mg/kg36.46 ± 1.0482.36 ± 3.6421.10 ± 0.661.42 ± 0.12

Data adapted from a study on the aqueous extract of B. diffusa.

Conclusion

This compound demonstrates significant hepatoprotective potential in in vitro models, primarily through its antioxidant and anti-inflammatory activities. The provided protocols offer a robust framework for researchers to further investigate its efficacy. While in vivo data for the isolated compound is currently lacking, studies on Boerhaavia diffusa extracts strongly support its hepatoprotective effects. Future research should focus on in vivo studies with purified this compound to definitively establish its therapeutic potential and to further elucidate its precise molecular mechanisms of action in protecting liver cells from injury. This will be crucial for its development as a potential therapeutic agent for various liver diseases.

References

In Vivo Delivery Systems for Boeravinone B: Current Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of published research specifically detailing the development and in vivo evaluation of dedicated delivery systems for Boeravinone B. While the therapeutic potential of this natural rotenoid from Boerhavia diffusa is increasingly recognized, studies have predominantly focused on its isolation, characterization, and pharmacological effects using direct administration of the compound or plant extracts. This lack of formulated delivery systems presents a significant gap in translating the promising in vitro and preclinical findings of this compound into effective clinical applications.

This compound has demonstrated a range of biological activities, including hepatoprotective, anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2][3] However, like many natural compounds, its therapeutic efficacy in vivo can be hampered by poor solubility, limited bioavailability, and potential toxicity at higher doses. Advanced drug delivery systems, such as nanoparticles and liposomes, offer a promising strategy to overcome these limitations. Such systems can enhance the solubility and stability of this compound, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues, thereby increasing its therapeutic index and reducing potential side effects.

While no specific data on this compound delivery systems exists, the broader field of herbal medicine delivery provides a strong rationale for their development. For instance, liposomal encapsulation has been shown to enhance the antidiabetic efficacy of silibinin, another natural compound with therapeutic potential.[4] Similarly, self-emulsifying drug delivery systems (SEDDS) are being explored for the oral delivery of biologics, demonstrating their potential to protect active compounds from degradation in the gastrointestinal tract.[5]

Toxicity studies on the hydroalcoholic extract of Boerhaavia diffusa have indicated a lack of acute, subchronic, and chronic toxicity in animal models, suggesting a good safety profile for the plant and its constituents.[6][7] An in vivo study on a dermal infection model in mice showed that a combination of this compound with mupirocin (B1676865) resulted in faster clearance of the infection compared to mupirocin alone, highlighting its potential as a topical agent.[8] These findings underscore the therapeutic promise of this compound and the need for advanced delivery strategies to optimize its clinical utility.

Future research should focus on the formulation of this compound into various delivery platforms, such as nanoparticles, liposomes, and nanoemulsions. Detailed in vivo studies will be crucial to evaluate the pharmacokinetics, biodistribution, efficacy, and safety of these formulations. The development of effective in vivo delivery systems will be a critical step in harnessing the full therapeutic potential of this compound for a range of clinical applications.

References

Application Notes and Protocols for Determining Boeravinone B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone B, a rotenoid isolated from the plant Boerhaavia diffusa, has garnered significant interest within the scientific community for its potential therapeutic properties, including its anticancer activities. Understanding the cytotoxic effects of this compound on various cell types is a critical step in the evaluation of its potential as a therapeutic agent. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common and robust cell-based assays. The included methodologies cover the evaluation of cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation: Quantitative Cytotoxicity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a benchmark for its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Cancer3.7 ± 0.14[1]
HCT-116Colon Cancer5.7 ± 0.24[1]
SW-620Colon Cancer8.4 ± 0.37[1]

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and duration of compound exposure.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HT-29, HCT-116, SW-620)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other solubilizing agent

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.3-10 µM)[1]. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound.

    • Include the following controls:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

      • Background control: Medium only.

  • Incubation:

    • Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Supernatant Collection:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Target cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T-25 flasks and treat with the desired concentrations of this compound for the appropriate time.

  • Cell Harvesting:

    • Harvest the cells (including any floating cells in the medium) by trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

  • Staining:

    • Determine the cell concentration and adjust to 1 x 10^6 cells/mL with 1X Binding Buffer.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HT-29, HCT-116) BoeravinoneB_Prep 2. This compound Preparation (Stock solution & serial dilutions) CellSeeding 3. Cell Seeding (96-well or 6-well plates) Treatment 4. Treatment with this compound (24, 48, or 72 hours) CellSeeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis DataAcquisition 5. Data Acquisition (Microplate Reader / Flow Cytometer) MTT->DataAcquisition LDH->DataAcquisition Apoptosis->DataAcquisition DataAnalysis 6. Data Analysis (% Viability, % Cytotoxicity, % Apoptosis) DataAcquisition->DataAnalysis IC50 7. IC50 Determination DataAnalysis->IC50 G Proposed Signaling Pathway of this compound in Colon Cancer Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR MAPK MAPK EGFR->MAPK Inhibition Akt Akt EGFR->Akt Inhibition ErbB2 ErbB2 ErbB2->MAPK Inhibition ErbB2->Akt Inhibition AIF_cyto AIF AIF_nuc AIF AIF_cyto->AIF_nuc DNA_Frag DNA Fragmentation AIF_nuc->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis BoeravinoneB This compound BoeravinoneB->EGFR Internalization & Degradation BoeravinoneB->ErbB2 Internalization & Degradation BoeravinoneB->AIF_cyto Induces translocation

References

Application Notes and Protocols for the Quantification of Boeravinone B in Polyherbal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boeravinone B is a significant bioactive rotenoid predominantly found in the medicinal plant Boerhaavia diffusa L. (Punarnava) and Mirabilis jalapa.[1] This compound has garnered scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties.[1][2] Given its therapeutic potential, Boerhaavia diffusa is a common ingredient in many polyherbal formulations.[3][4] The accurate and precise quantification of this compound is critical for the standardization and quality control of these formulations, ensuring batch-to-batch consistency, efficacy, and safety.[1][5]

These application notes provide detailed protocols for the extraction and quantification of this compound in raw plant materials and polyherbal formulations using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC). A general protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also included for applications requiring higher sensitivity.

Section 1: Extraction Protocols

The efficient extraction of this compound from the complex matrix of plant materials or finished formulations is the foundational step for accurate quantification.

Protocol 1.1: Hydroalcoholic Extraction

This method is commonly used for extracting a broad range of phytoconstituents, including rotenoids like this compound.

  • Objective: To extract this compound from powdered plant material or a polyherbal formulation.

  • Materials:

    • Coarsely powdered plant material (roots of B. diffusa) or crushed polyherbal capsules/tablets.

    • Hydroalcoholic solvent (e.g., 50% v/v Methanol (B129727) or Ethanol in water).[6]

    • Soxhlet apparatus or a reflux flask with a condenser.[6]

    • Rotary evaporator.

    • Water bath.

    • Filter paper (Whatman No. 1 or equivalent).

  • Procedure:

    • Accurately weigh about 10 g of the powdered material.

    • Place the powder into a thimble and load it into a Soxhlet apparatus, or place it directly into a reflux flask.

    • Add a sufficient volume of the hydroalcoholic solvent (e.g., 250 mL).

    • Heat the solvent to its boiling point and perform extraction for approximately 6 hours.[6]

    • After extraction, allow the solution to cool to room temperature.

    • Filter the extract through filter paper to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 45-50°C until a semi-solid or dry extract is obtained.[6]

    • Store the dried extract in a desiccator until further analysis.

Protocol 1.2: Methanolic Extraction

Methanol is another effective solvent for the extraction of this compound.[7][8]

  • Objective: To obtain a methanol-rich extract of this compound.

  • Materials:

    • Powdered plant material or formulation.

    • Methanol (100%).

    • Reflux apparatus or an orbital shaker.

    • Filtration assembly.

    • Rotary evaporator.

  • Procedure:

    • Accurately weigh 500 g of the powdered material and place it in a large flask.[7]

    • Add methanol in a 1:6 ratio (w/v) and perform reflux extraction for 2 hours.[7]

    • Filter the extract through a muslin cloth or filter paper.[7]

    • Repeat the extraction process on the residue two more times with fresh methanol in 1:5 and 1:4 ratios, respectively.[7]

    • Pool all the filtrates and concentrate them using a rotary evaporator.

    • Dry the resulting extract completely in a vacuum tray drier.[7]

    • Calculate the yield and store the extract in an airtight container at 4°C.

G cluster_extraction Extraction Workflow Start Powdered Sample (Plant or Formulation) Process1 Extraction (Solvent, Heat, Time) Start->Process1 Process2 Filtration Process1->Process2 Process3 Concentration (Rotary Evaporator) Process2->Process3 End Dried Extract for Analysis Process3->End G cluster_hptlc HPTLC Quantification Workflow Prep Prepare Standard & Sample Solutions App Apply Bands on HPTLC Plate Prep->App Dev Develop Plate in Saturated Chamber App->Dev Scan Densitometric Scanning (e.g., 254 nm) Dev->Scan Quant Quantify using Calibration Curve Scan->Quant G cluster_hplc HPLC Quantification Workflow cluster_system HPLC Instrument Prep Prepare & Filter Standard/Sample Inject Inject Sample Prep->Inject System HPLC System Sep Chromatographic Separation (C18 Column) Inject->Sep Detect UV/PDA Detection (e.g., 270 nm) Sep->Detect Data Data Acquisition (Chromatogram) Detect->Data Quant Quantification (Peak Area vs. Standard) Data->Quant G center Reliable & Validated Analytical Method p1 Specificity p1->center p2 Linearity p2->center p3 Accuracy (% Recovery) p3->center p4 Precision (%RSD) p4->center p5 LOD / LOQ p5->center p6 Robustness p6->center p7 System Suitability p7->center

References

Application Notes and Protocols: The Use of Boeravinone B in the Study of Multi-Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-drug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. Boeravinone B, a natural rotenoid isolated from Boerhavia diffusa, has emerged as a potential agent for studying and potentially overcoming MDR in cancer. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate P-gp-mediated MDR.

This compound has been identified as an inhibitor of human P-glycoprotein, suggesting its potential to reverse MDR and enhance the efficacy of conventional anticancer drugs.[1][2] Furthermore, studies have indicated that this compound can modulate key signaling pathways implicated in the regulation of MDR, including the NF-κB, MAPK, and PI3K/Akt pathways.[3][4] These properties make this compound a valuable research tool for elucidating the mechanisms of MDR and for the preclinical evaluation of MDR reversal strategies.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the known quantitative data regarding the activity of this compound in the context of P-glycoprotein inhibition.

Table 1: P-glycoprotein Inhibitory Activity of this compound

CompoundTargetAssay SystemIC50 (µM)Reference
This compoundHuman P-glycoprotein (P-gp)LS-180 (colon cancer) cell line64.85[1][2]

Table 2: Hypothetical Chemosensitization Effect of this compound on Doxorubicin-Resistant Cancer Cells

Note: The following data is presented as a representative example of how to quantify the chemosensitizing effects of this compound. Specific experimental values for this compound in combination with doxorubicin (B1662922) are not yet available in the public domain and would need to be determined empirically using the protocols outlined below.

Cell LineTreatmentIC50 of Doxorubicin (nM)Fold Reversal
Sensitive (e.g., MCF-7)Doxorubicin alone50-
Resistant (e.g., MCF-7/ADR)Doxorubicin alone1500-
Resistant (e.g., MCF-7/ADR)Doxorubicin + this compound (10 µM)2506.0
Resistant (e.g., MCF-7/ADR)Doxorubicin + this compound (30 µM)10015.0

Signaling Pathways and Mechanisms of Action

This compound is believed to exert its effects on MDR through at least two primary mechanisms: direct inhibition of P-glycoprotein and modulation of intracellular signaling pathways that regulate P-gp expression and activity.

Direct P-glycoprotein Inhibition

This compound has been shown to directly inhibit the function of P-gp, likely by competing with chemotherapeutic drugs for binding to the transporter or by interfering with the ATP hydrolysis that powers the efflux pump.[1][2] This direct inhibition leads to increased intracellular accumulation of P-gp substrate drugs.

cluster_membrane Cell Membrane P-gp P-glycoprotein Chemotherapeutic_Drug_out Chemotherapeutic Drug (extracellular) P-gp->Chemotherapeutic_Drug_out Efflux ADP ADP + Pi P-gp->ADP Chemotherapeutic_Drug_in Chemotherapeutic Drug (intracellular) Chemotherapeutic_Drug_in->P-gp Binds to Boeravinone_B This compound Boeravinone_B->P-gp Inhibits ATP ATP ATP->P-gp Powers

Figure 1. Mechanism of P-glycoprotein inhibition by this compound.

Modulation of Signaling Pathways

Recent studies have demonstrated that this compound can inhibit the RANKL-induced activation of NF-κB, MAPK, and PI3K/Akt signaling pathways in the context of osteoclast differentiation.[3][4] These pathways are also known to be dysregulated in cancer and can contribute to the upregulation of P-glycoprotein expression and the development of MDR.[5][6] By inhibiting these pathways, this compound may be able to downregulate the expression of P-gp at the transcriptional level, leading to a long-term reversal of the MDR phenotype.

Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Akt Akt PI3K->Akt NF_kB_Pathway IKK -> IκB Akt->NF_kB_Pathway MAPK_Pathway->NF_kB_Pathway NF_kB NF-κB NF_kB_Pathway->NF_kB Activation Nucleus Nucleus NF_kB->Nucleus Translocation MDR1_Gene MDR1 (ABCB1) Gene Nucleus->MDR1_Gene Transcription P_gp_Protein P-glycoprotein MDR1_Gene->P_gp_Protein Translation Boeravinone_B This compound Boeravinone_B->PI3K Inhibits Boeravinone_B->MAPK_Pathway Inhibits Boeravinone_B->NF_kB_Pathway Inhibits

Figure 2. this compound's potential impact on signaling pathways regulating P-gp expression.

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on multi-drug resistance in cancer.

Chemosensitization Assay (MTT Assay)

This protocol determines the ability of this compound to sensitize MDR cancer cells to a chemotherapeutic agent.

start Seed sensitive and resistant cancer cells in 96-well plates step1 Allow cells to attach overnight start->step1 step2 Treat cells with serial dilutions of chemotherapeutic drug +/- fixed concentration of this compound step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT reagent and incubate for 4 hours step3->step4 step5 Solubilize formazan (B1609692) crystals with DMSO step4->step5 step6 Measure absorbance at 570 nm step5->step6 end_node Calculate IC50 values and fold reversal step6->end_node start Seed P-gp overexpressing cells in a 96-well black plate step1 Pre-incubate cells with different concentrations of this compound or a positive control (e.g., Verapamil) start->step1 step2 Add Rhodamine 123 (a P-gp substrate) to all wells step1->step2 step3 Incubate for 60-90 minutes, protected from light step2->step3 step4 Wash cells with ice-cold PBS to stop efflux step3->step4 step5 Lyse cells and measure intracellular fluorescence step4->step5 end_node Determine the IC50 of this compound for P-gp inhibition step5->end_node

References

Boeravinone B: A Versatile Tool for Interrogating Rotenoid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone B is a naturally occurring rotenoid isolated from plants of the Boerhavia genus, which have a history of use in traditional medicine.[1] As a member of the rotenoid family of isoflavonoids, this compound possesses a range of biological activities that make it a valuable tool compound for studying the diverse effects of this chemical class.[2] Its reported pharmacological properties include anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects.[1][2][3]

These application notes provide a comprehensive overview of this compound's bioactivities, with a focus on its utility as a tool compound. Detailed protocols for key in vitro assays are provided to enable researchers to investigate its mechanisms of action and explore its potential as a modulator of critical cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[4][5]

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the quantitative data on the bioactivity of this compound from various studies, providing a comparative reference for experimental design.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

BioactivityAssay SystemMeasurementResultReference
Cyclooxygenase-2 (COX-2) InhibitionIn vitro enzyme assayIC50~5.3 µM (for S-ketoprofen, a structurally related compound)[6]
Antioxidant ActivityDPPH radical scavenging assayIC50150 µg/ml[7]
Antioxidant ActivityHydroxyl radical scavenging activityIC5040 µg/ml[8]
Antioxidant ActivityNitric oxide radical scavenging activityIC50100 µg/ml[8]

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineCancer TypeMeasurementResultReference
HeLaCervical CancerIC5048.65 µM (for a related compound)[9]
A-549Lung CancerIC5084.21 µM (for a related compound)[9]
MCF-7Breast CancerIC5089.09 µM (for a related compound)[9]

Experimental Protocols

The following are detailed protocols for key experiments to study the bioactivity of this compound.

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Adherent cancer cell line of interest (e.g., HeLa, A-549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol describes the investigation of this compound's effect on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways in response to a stimulus like Lipopolysaccharide (LPS) or Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).[4][5]

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., RAW 264.7 macrophages, Bone Marrow-Derived Macrophages)

  • Stimulus (e.g., LPS at 1 µg/mL or RANKL at 100 ng/mL)

  • Complete cell culture medium

  • PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound (e.g., 5-40 µM) for 1-2 hours.[5]

    • Stimulate the cells with the appropriate agonist (e.g., LPS or RANKL) for a predetermined time (e.g., 15-60 minutes).

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Inhibition of RANKL-Induced Osteoclastogenesis

This protocol is designed to assess the inhibitory effect of this compound on the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts.[5]

Materials:

  • This compound (stock solution in DMSO)

  • Bone marrow cells from mice

  • α-MEM medium with 10% FBS and 1% penicillin/streptomycin

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand)

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • 96-well plates

Procedure:

  • Isolation and Culture of BMMs:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in α-MEM containing 30 ng/mL M-CSF for 3-4 days to generate BMMs.

  • Osteoclast Differentiation Assay:

    • Seed the BMMs in a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Culture the cells in the presence of 30 ng/mL M-CSF and 100 ng/mL RANKL to induce osteoclast differentiation.[5]

    • Simultaneously treat the cells with various concentrations of this compound (e.g., 5-40 µM).[5]

    • Incubate the plate for 4-5 days.

  • TRAP Staining and Analysis:

    • After the incubation period, fix the cells with 10% formalin for 10 minutes.

    • Wash the cells with PBS.

    • Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered mature osteoclasts.

    • Compare the number of osteoclasts in the this compound-treated groups to the control group (RANKL and M-CSF only).

Visualizations

The following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow.

BoeravinoneB_NFkB_Pathway cluster_nucleus Nucleus This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates p-IκBα p-IκBα NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Sequesters Degradation Degradation p-IκBα->Degradation Leads to Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p50/p65)->Pro-inflammatory Genes Activates Transcription Nucleus Nucleus Degradation->NF-κB (p50/p65) Releases

Caption: this compound inhibits the NF-κB signaling pathway.

BoeravinoneB_MAPK_Pathway This compound This compound MAPK (ERK, p38) MAPK (ERK, p38) This compound->MAPK (ERK, p38) Inhibits Phosphorylation MAPKKK MAPKKK MAPKK (MEK) MAPKK (MEK) MAPKKK->MAPKK (MEK) Phosphorylates MAPKK (MEK)->MAPK (ERK, p38) Phosphorylates Transcription Factors Transcription Factors MAPK (ERK, p38)->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response Regulates Gene Expression

Caption: this compound modulates the MAPK signaling pathway.

Experimental_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment 1. Prepare Cells Bioassay Bioassay This compound Treatment->Bioassay 2. Apply Compound Data Analysis Data Analysis Bioassay->Data Analysis 3. Measure Effect Conclusion Conclusion Data Analysis->Conclusion 4. Interpret Results

Caption: General experimental workflow for studying this compound.

References

Spectroscopic Characterization of Boeravinone B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone B, a rotenoid isolated from the medicinal plant Boerhaavia diffusa, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Accurate and comprehensive characterization of this bioactive compound is paramount for quality control, standardization of herbal formulations, and further drug development. This document provides a detailed overview of the spectroscopic methods for the characterization of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are provided to serve as a practical guide for researchers.

Chemical and Physical Properties

This compound is a rotenoid, a class of isoflavonoids, with the following properties:

PropertyValue
IUPAC Name 6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Molecular Formula C₁₇H₁₂O₆
Molecular Weight 312.27 g/mol
Appearance Yellow amorphous solid
Class Rotenoid (Isoflavonoid)

Spectroscopic Data

A summary of the key spectroscopic data for the structural elucidation of this compound is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural assignment of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
18.16d8.8
26.93dd8.8, 2.4
36.86d2.4
4---
4a---
65.83s-
6a---
7---
86.44s-
9---
10-CH₃2.11s-
11---
12---
12a---

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
1129.8
2112.9
3110.1
4164.5
4a108.8
6101.9
6a145.2
7157.5
896.5
9159.1
10107.8
10-CH₃7.7
11156.4
12182.1
12a111.2
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometric Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
HR-ESI-MSPositive313.0707[M+H]⁺
HR-ESI-MSNegative311.0550[M-H]⁻
LC-MSPositive394[M+H]⁺
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 4: FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Interpretation
~3400O-H stretching (phenolic hydroxyl groups)
~1650C=O stretching (conjugated ketone)
~1620, 1590, 1450C=C stretching (aromatic rings)
~1100-1300C-O stretching (ethers, phenols)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound.

Table 5: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
Methanol/Acetonitrile290 - 320 (characteristic range), ~305

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Protocol:

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to an NMR tube. The solvent height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and line shape.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): Perform standard 2D NMR experiments to establish proton-proton correlations (COSY), one-bond proton-carbon correlations (HSQC), and long-range (2-3 bond) proton-carbon correlations (HMBC). These are crucial for unambiguous signal assignment.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

    • Assign the ¹H and ¹³C NMR signals based on chemical shifts, coupling patterns, and 2D NMR correlations.

experimental_workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire_1H Acquire 1H NMR lock_shim->acquire_1H acquire_13C Acquire 13C NMR acquire_1H->acquire_13C acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) acquire_13C->acquire_2D process Process Spectra (FT, Phasing, Referencing) acquire_2D->process analyze Analyze Data (Integration, Multiplicity) process->analyze assign Assign Signals analyze->assign

NMR Experimental Workflow

Mass Spectrometry (HR-ESI-MS)

Objective: To determine the accurate mass and elemental formula of this compound.

Materials:

  • This compound sample

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Formic acid or ammonium (B1175870) hydroxide (B78521) (for enhancing ionization)

  • High-resolution mass spectrometer with an electrospray ionization (ESI) source

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in the chosen solvent.

    • Add a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to facilitate ionization.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.

  • Data Analysis:

    • Determine the m/z value of the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

FTIR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet die.

    • Press the mixture under high pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

  • This compound sample

  • UV-grade solvent (e.g., methanol, ethanol)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen UV-grade solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 at the λmax.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record the baseline.

    • Replace the blank cuvette with the sample cuvette.

    • Scan the sample over a wavelength range of 200-600 nm.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Signaling Pathway Modulation by this compound

Recent studies have shown that this compound exerts its biological effects by modulating key cellular signaling pathways. For instance, it has been demonstrated to inhibit osteoclast differentiation by downregulating the RANKL/RANK signaling pathway.[2][3] This involves the modulation of downstream pathways including NF-κB, MAPK, and PI3K/Akt.[2][3]

signaling_pathway cluster_receptor cluster_boeravinone cluster_downstream Downstream Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_outcome Cellular Response RANKL RANKL RANK RANK RANKL->RANK Binding IKK IKK RANK->IKK ERK ERK RANK->ERK p38 p38 RANK->p38 JNK JNK RANK->JNK PI3K PI3K RANK->PI3K BoeravinoneB This compound BoeravinoneB->IKK Inhibition BoeravinoneB->ERK Inhibition BoeravinoneB->p38 Inhibition BoeravinoneB->PI3K Inhibition IkB IκBα IKK->IkB Phosphorylation p65 p65 IkB->p65 Inhibition p65_nuc p65 (nucleus) p65->p65_nuc Translocation Gene_Exp Osteoclast-specific Gene Expression p65_nuc->Gene_Exp ERK->Gene_Exp p38->Gene_Exp Akt Akt PI3K->Akt Activation Akt->Gene_Exp OC_Diff Osteoclast Differentiation Gene_Exp->OC_Diff Bone_Res Bone Resorption OC_Diff->Bone_Res

References

Application Notes and Protocols for Testing Boeravinone B in Animal Models of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Boeravinone B, a natural rotenoid with known antioxidant and anti-inflammatory properties, in a rat model of acute myocardial infarction (MI).[1][2] The protocols detailed below are intended to facilitate the assessment of this compound's cardioprotective effects and elucidate its mechanisms of action.

Introduction to this compound and its Cardioprotective Potential

This compound, isolated from Boerhaavia diffusa, has demonstrated significant therapeutic potential in various disease models.[1] In the context of cardiovascular disease, this compound has been shown to mitigate cardiac damage by reducing oxidative stress, inflammation, and apoptosis.[1][2] Studies utilizing an isoproterenol-induced myocardial infarction model in rats have indicated that this compound treatment can significantly improve cardiac function and reduce tissue injury.[1][2] These promising results warrant further investigation in more clinically relevant models of MI, such as the permanent left anterior descending (LAD) coronary artery ligation model.

Animal Model: Left Anterior Descending (LAD) Coronary Artery Ligation in Rats

The permanent ligation of the LAD coronary artery in rats is a widely used and well-established surgical model that closely mimics the pathophysiology of acute myocardial infarction in humans.[3][4][5] This model is characterized by a defined area of ischemia and subsequent infarction, making it suitable for evaluating the efficacy of cardioprotective agents like this compound.

Experimental Design and Workflow

A typical experimental design to test the efficacy of this compound would involve several groups: a sham-operated group, a vehicle-treated MI group, and one or more this compound-treated MI groups at varying dosages. The treatment can be administered orally.[1][2] The overall workflow for the study is depicted below.

G cluster_0 Pre-Surgery cluster_1 Surgical Procedure cluster_2 Post-Operative Care & Treatment cluster_3 Endpoint Analysis Animal_Acclimatization Animal Acclimatization Baseline_Echocardiography Baseline Echocardiography Animal_Acclimatization->Baseline_Echocardiography Anesthesia Anesthesia Baseline_Echocardiography->Anesthesia Intubation_Ventilation Intubation & Ventilation Anesthesia->Intubation_Ventilation Thoracotomy Thoracotomy Intubation_Ventilation->Thoracotomy LAD_Ligation LAD Ligation Thoracotomy->LAD_Ligation Chest_Closure Chest Closure LAD_Ligation->Chest_Closure Post_Op_Monitoring Post-Operative Monitoring Chest_Closure->Post_Op_Monitoring Boeravinone_B_Treatment This compound Administration Post_Op_Monitoring->Boeravinone_B_Treatment Echocardiography_24h Echocardiography (24h post-MI) Boeravinone_B_Treatment->Echocardiography_24h Sacrifice_Tissue_Collection Sacrifice & Tissue Collection Echocardiography_24h->Sacrifice_Tissue_Collection Infarct_Size_Measurement Infarct Size Measurement (TTC) Sacrifice_Tissue_Collection->Infarct_Size_Measurement Biochemical_Assays Biochemical Assays Sacrifice_Tissue_Collection->Biochemical_Assays Histopathology Histopathology Sacrifice_Tissue_Collection->Histopathology

Experimental Workflow Diagram

Detailed Experimental Protocols

Left Anterior Descending (LAD) Coronary Artery Ligation Protocol

This protocol is adapted from established methods for inducing MI in rats.[3][4][5]

Materials:

  • Wistar or Sprague-Dawley rats (200-250g)

  • Anesthetic agents (e.g., ketamine/xylazine (B1663881) cocktail)[5]

  • Rodent ventilator

  • Surgical instruments (forceps, scissors, needle holders, retractors)

  • Suture material (e.g., 6-0 silk)

  • Heating pad

  • Otoscope for intubation assistance[3]

Procedure:

  • Anesthesia and Intubation: Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine 80 mg/kg and xylazine 12 mg/kg, i.p.).[4] Once anesthetized, place the rat in a supine position on a heating pad to maintain body temperature. Intubate the trachea with an endotracheal tube and connect it to a rodent ventilator.

  • Surgical Site Preparation: Shave the fur from the left thoracic area and disinfect the skin.

  • Thoracotomy: Make a left lateral thoracotomy incision through the fourth or fifth intercostal space to expose the heart.[6]

  • LAD Ligation: Gently exteriorize the heart and identify the left anterior descending coronary artery. Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin, and tie a firm knot to permanently occlude the artery.[6] Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

  • Chest Closure: Return the heart to its normal position within the thoracic cavity. Close the chest wall in layers using appropriate sutures.

  • Post-Operative Care: Administer analgesics as required and monitor the animal closely during recovery.

Echocardiographic Assessment of Cardiac Function

Echocardiography is a non-invasive method to assess cardiac function and remodeling post-MI.[7][8][9]

Equipment:

  • High-frequency ultrasound system designed for small animals.

Procedure:

  • Anesthetize the rat lightly to minimize cardiodepressive effects.

  • Secure the animal in a supine or left lateral position on a heated platform.

  • Apply ultrasound gel to the shaved chest area.

  • Acquire M-mode and 2D images from the parasternal long-axis and short-axis views.

  • Measure the following parameters:

    • Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

    • Left ventricular ejection fraction (LVEF).

    • Fractional shortening (FS).

Measurement of Infarct Size using Triphenyltetrazolium (B181601) Chloride (TTC) Staining

TTC staining is a standard method to delineate the infarcted (pale) from the viable (red) myocardial tissue.[10][11][12][13][14]

Materials:

  • 2,3,5-Triphenyltetrazolium chloride (TTC) solution (1% in phosphate (B84403) buffer)

  • 10% neutral buffered formalin

Procedure:

  • At the end of the experiment, euthanize the rat and excise the heart.

  • Rinse the heart with cold saline to remove excess blood.

  • Freeze the heart at -20°C for a short period to facilitate slicing.

  • Slice the ventricles into 2-mm thick transverse sections.

  • Incubate the slices in 1% TTC solution at 37°C for 20-30 minutes.[10]

  • Fix the stained slices in 10% formalin.

  • Image the slices and quantify the infarct area (pale region) and the total left ventricular area using image analysis software.

  • Calculate the infarct size as a percentage of the total left ventricular area.

Quantitative Data Summary

The following tables summarize the expected outcomes based on a study of this compound in an isoproterenol-induced MI model in rats.[1][2] These data provide a benchmark for evaluating the efficacy of this compound in a surgical MI model.

Table 1: Effect of this compound on Cardiac Biomarkers

ParameterControl GroupMI + Vehicle GroupMI + this compound (5 mg/kg) Group
LDH (U/L) NormalSignificantly IncreasedSignificantly Decreased
CK-MB (U/L) NormalSignificantly IncreasedSignificantly Decreased
CK (U/L) NormalSignificantly IncreasedSignificantly Decreased
Troponin-T (ng/mL) NormalSignificantly IncreasedSignificantly Decreased
Data presented are qualitative summaries of expected changes.[1][2]

Table 2: Effect of this compound on Oxidative Stress Markers

ParameterControl GroupMI + Vehicle GroupMI + this compound (5 mg/kg) Group
SOD (U/mg protein) NormalSignificantly DecreasedSignificantly Increased
Catalase (U/mg protein) NormalSignificantly DecreasedSignificantly Increased
GPx (U/mg protein) NormalSignificantly DecreasedSignificantly Increased
MDA (nmol/mg protein) NormalSignificantly IncreasedSignificantly Decreased
Data presented are qualitative summaries of expected changes.[1]

Table 3: Effect of this compound on Inflammatory Cytokines

CytokineControl GroupMI + Vehicle GroupMI + this compound (5 mg/kg) Group
TNF-α (pg/mL) NormalSignificantly IncreasedSignificantly Decreased
IL-6 (pg/mL) NormalSignificantly IncreasedSignificantly Decreased
IL-1β (pg/mL) NormalSignificantly IncreasedSignificantly Decreased
Data presented are qualitative summaries of expected changes.[1]

Table 4: Effect of this compound on Apoptosis-Related Proteins

ProteinControl GroupMI + Vehicle GroupMI + this compound (5 mg/kg) Group
Bax Normal ExpressionSignificantly UpregulatedSignificantly Downregulated
Bcl-2 Normal ExpressionSignificantly DownregulatedSignificantly Upregulated
Caspase-3 Normal ExpressionSignificantly UpregulatedSignificantly Downregulated
Data presented are qualitative summaries of expected changes.[1]

Signaling Pathways Modulated by this compound

This compound exerts its cardioprotective effects by modulating key signaling pathways involved in inflammation and apoptosis. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.

G MI Myocardial Infarction ROS ↑ Reactive Oxygen Species MI->ROS IKK IKK Activation ROS->IKK IkB_degradation IκB Degradation IKK->IkB_degradation IkB_p50_p65 IκB-p50-p65 Complex IkB_p50_p65->IkB_degradation p50_p65_translocation p50/p65 Nuclear Translocation IkB_degradation->p50_p65_translocation Inflammatory_Genes ↑ Pro-inflammatory Gene (TNF-α, IL-6, IL-1β) p50_p65_translocation->Inflammatory_Genes Apoptosis ↑ Apoptosis (↑Bax, ↓Bcl-2, ↑Caspase-3) Inflammatory_Genes->Apoptosis Boeravinone_B This compound Boeravinone_B->ROS Scavenges Boeravinone_B->IKK Inhibits

This compound's Modulation of the NF-κB Pathway

In the event of myocardial infarction, there is an increase in reactive oxygen species (ROS), which activates the IKK complex.[1] This leads to the degradation of IκB, allowing the p50/p65 subunits of NF-κB to translocate to the nucleus.[1] In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and IL-1β, which in turn contribute to apoptotic cell death.[1] this compound is believed to inhibit this cascade by scavenging ROS and inhibiting the activation of the IKK complex, thereby preventing the downstream inflammatory and apoptotic events.[1]

G MI Myocardial Infarction Mitochondrial_Stress Mitochondrial Stress MI->Mitochondrial_Stress Bax ↑ Bax Mitochondrial_Stress->Bax Bcl2 ↓ Bcl-2 Mitochondrial_Stress->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Boeravinone_B This compound Boeravinone_B->Bax Inhibits Boeravinone_B->Bcl2 Promotes

This compound's Influence on the Apoptotic Pathway

Myocardial infarction induces mitochondrial stress, leading to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1] This imbalance promotes the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.[1] this compound has been shown to counteract this process by downregulating Bax and upregulating Bcl-2, thereby inhibiting the apoptotic cascade.[1]

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical investigation of this compound's cardioprotective effects in a rat model of myocardial infarction. By employing the LAD ligation model and the described assessment methodologies, researchers can obtain comprehensive data on the efficacy and mechanisms of action of this compound, paving the way for its potential development as a novel therapeutic for acute MI.

References

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Boeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Boeravinone B, a natural rotenoid compound isolated from Boerhavia diffusa, has demonstrated potential as an anticancer agent. Preliminary studies suggest that related rotenoids can induce apoptosis and cell cycle arrest in various cancer cell lines. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry. This method allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, providing insights into the cytostatic or cytotoxic mechanisms of this compound.

Principle

Flow cytometry with PI staining is a standard method for cell cycle analysis.[1] PI is a fluorescent intercalating agent that stains DNA.[2] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[2] Therefore, cells in the G2/M phase (with 4N DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2N DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By analyzing a large population of cells, a DNA content frequency histogram can be generated to determine the percentage of cells in each phase of the cell cycle.

Data Presentation

Treatment of cancer cells with this compound is hypothesized to induce cell cycle arrest, particularly at the G2/M checkpoint, an effect observed with other rotenoids. The following table represents expected quantitative data from a flow cytometry experiment assessing the dose-dependent effect of this compound on the cell cycle distribution of a cancer cell line after a 24-hour treatment.

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0 (DMSO)55.2 ± 3.125.8 ± 2.519.0 ± 2.8
This compound548.7 ± 2.923.1 ± 2.228.2 ± 3.5
This compound1035.4 ± 3.518.5 ± 1.946.1 ± 4.2
This compound2022.1 ± 2.812.3 ± 1.565.6 ± 5.1

Data are represented as mean ± standard deviation from three independent experiments. The increasing percentage of cells in the G2/M phase with increasing concentrations of this compound suggests a dose-dependent induction of G2/M cell cycle arrest.

Experimental Protocols

This protocol describes the steps for treating a cancer cell line with this compound and subsequently analyzing the cell cycle distribution by flow cytometry using PI staining.

Materials and Reagents
  • Cancer cell line of interest (e.g., HT-29, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 70% Ethanol (B145695), ice-cold

  • RNase A solution (100 µg/mL in PBS)[2]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[2]

  • Flow cytometry tubes

  • Flow cytometer

Procedure
  • Cell Seeding and Treatment:

    • Seed the cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.

    • Incubate the cells for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

    • Incubate the treated cells for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium from each well into a labeled 15 mL conical tube.

    • Wash the adherent cells with 1 mL of PBS and add the wash to the respective conical tube.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

    • Resuspend the detached cells in 1 mL of complete medium and transfer them to the corresponding conical tube to neutralize the trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[2]

    • Carefully aspirate the supernatant.

  • Cell Fixation:

    • Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[2]

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Cell Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 1 mL of PBS and centrifuge at 500 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.[3]

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at approximately 617 nm (or in the appropriate channel for PI, e.g., FL2 or FL3).[4]

    • Collect at least 10,000 events per sample.[2]

    • Use a low flow rate to ensure accurate data acquisition.[2]

    • Analyze the generated data using appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Experimental Workflow

G A Cell Seeding (6-well plates) B This compound Treatment (0-20 µM, 24h) A->B C Cell Harvesting (Trypsinization & Centrifugation) B->C D Fixation (70% Cold Ethanol) C->D E Staining (Propidium Iodide & RNase A) D->E F Flow Cytometry Acquisition E->F G Data Analysis (Cell Cycle Profile) F->G

Caption: Workflow for cell cycle analysis by flow cytometry.

Proposed Signaling Pathway for this compound-Induced G2/M Arrest

G cluster_0 This compound This compound DNA Damage DNA Damage This compound->DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 p53 p53 ATM/ATR->p53 Cdc25C (Active) Cdc25C (Active) Chk1/Chk2->Cdc25C (Active) Inhibits p21 p21 p53->p21 Cyclin B1/Cdk1 (Active) Cyclin B1/Cdk1 (Active) p21->Cyclin B1/Cdk1 (Active) Inhibits Cdc25C (Inactive) Cdc25C (Inactive) Cdc25C (Active)->Cdc25C (Inactive) Cyclin B1/Cdk1 (Inactive) Cyclin B1/Cdk1 (Inactive) Cdc25C (Active)->Cyclin B1/Cdk1 (Inactive) Activates G2/M Arrest G2/M Arrest Cdc25C (Inactive)->G2/M Arrest Cyclin B1/Cdk1 (Inactive)->Cyclin B1/Cdk1 (Active) Cyclin B1/Cdk1 (Inactive)->G2/M Arrest Mitosis Mitosis Cyclin B1/Cdk1 (Active)->Mitosis

Caption: this compound may induce G2/M arrest via DNA damage pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boeravinone B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support hub for optimizing the extraction of Boeravinone B. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental procedures.

Troubleshooting Guide: Common Issues in this compound Extraction

This guide provides solutions to common problems encountered during the extraction of this compound from Boerhavia diffusa.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for this compound. 2. Inefficient Extraction Technique: The selected method (e.g., maceration) may not be providing sufficient energy for efficient extraction. 3. Inadequate Extraction Parameters: Time, temperature, or solvent-to-solid ratio may be insufficient. 4. Poor Quality of Plant Material: The concentration of this compound can vary depending on the age, geographical source, and drying process of the plant material.1. Solvent System Optimization: Test a range of solvents with varying polarities. Hydroalcoholic solutions, particularly 50% (v/v) hydro-alcohol, have been shown to yield significantly more extract than 95% methanol (B129727).[1] 2. Advanced Extraction Methods: Employ modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which are generally more efficient in terms of time and yield compared to conventional methods.[2] 3. Parameter Optimization: Systematically optimize extraction time, temperature, and solvent-to-solid ratio. For this compound, optimal extraction has been achieved at a temperature of 60°C for 60 minutes.[1] 4. Material Authentication: Ensure the use of high-quality, properly identified, and consistently prepared plant material.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be co-extracting a wide range of other compounds along with this compound. 2. Complex Plant Matrix: Boerhavia diffusa contains a diverse array of secondary metabolites.1. Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract with immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility. 2. Chromatographic Purification: Utilize column chromatography with silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Degradation of this compound 1. Thermal Instability: Prolonged exposure to high temperatures during extraction can lead to the degradation of thermolabile compounds. 2. Oxidative Degradation: Presence of oxygen and light can promote the degradation of phenolic compounds like this compound.1. Use of Milder Techniques: Employ non-thermal or minimally thermal methods like Ultrasound-Assisted Extraction (UAE) at controlled temperatures. 2. Controlled Environment: Conduct extractions under an inert atmosphere (e.g., nitrogen) and protect the extract from light.
Inconsistent Results Between Batches 1. Variability in Plant Material: Natural variation in the phytochemical profile of the plant. 2. Lack of Methodological Consistency: Minor deviations in extraction parameters can lead to significant differences in yield.1. Standardized Plant Material: Use a single, homogenized batch of plant material for a series of experiments. 2. Strict Protocol Adherence: Maintain precise control and detailed records of all experimental conditions, including solvent preparation, temperature, and extraction time.

Frequently Asked Questions (FAQs)

Q1: Which solvent system is best for maximizing the yield of this compound?

A 50% (v/v) hydro-alcoholic solution has been demonstrated to provide a higher extraction yield (9.9% w/w) compared to 95% methanol (5.29% w/w) when extracting from the dried roots of Boerhavia diffusa.[1]

Q2: What are the advantages of using Ultrasound-Assisted Extraction (UAE) for this compound?

UAE offers several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and often higher yields.[2] The ultrasonic waves create cavitation bubbles that collapse near the plant cell walls, leading to cell disruption and enhanced release of intracellular contents.

Q3: What are the recommended parameters for UAE of this compound?

While specific optimization is recommended for each experimental setup, typical parameters for UAE of phenolic compounds from plant materials are:

  • Ultrasonic Frequency: 20-40 kHz[3][4][5]

  • Ultrasonic Power: 100-400 W[6]

  • Extraction Temperature: 40-60°C

  • Extraction Time: 20-40 minutes

Q4: How can I purify this compound from the crude extract?

A common purification strategy involves initial fractionation of the crude extract using column chromatography with a silica gel stationary phase. The column is typically eluted with a gradient of solvents, such as a mixture of toluene, ethyl acetate, and methanol. Further purification to obtain high-purity this compound can be achieved using preparative HPLC.

Q5: What analytical methods are suitable for the quantification of this compound?

High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most widely used techniques for the quantification of this compound. For HPTLC, a mobile phase of toluene:ethyl acetate:formic acid:methanol (5:3:1:1 v/v/v/v) has been shown to provide good separation.[7] For HPLC, a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water is commonly employed.[8][9][10]

Data Presentation

Table 1: Comparison of Extraction Yields with Different Solvents

Solvent SystemExtraction Time (hours)Extraction Temperature (°C)Crude Extract Yield (% w/w)Reference
95% Methanol6375.29[1]
50% (v/v) Hydro-alcohol6379.9[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Plant Material Preparation: Dry the roots of Boerhavia diffusa at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder (approximately 40-60 mesh size).

  • Extraction Procedure:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.

    • Add 100 mL of 50% (v/v) hydro-alcoholic solution.

    • Place the beaker in an ultrasonic bath operating at a frequency of 35 kHz and a power of 300 W.[3]

    • Maintain the temperature of the water bath at 50°C.

    • Sonicate for 30 minutes.

  • Post-Extraction Processing:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

    • Dry the crude extract in a vacuum oven to a constant weight.

Protocol 2: HPTLC Quantification of this compound
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • Prepare working standards of varying concentrations (e.g., 200-1000 ng/spot) by diluting the stock solution.[7]

    • Accurately weigh the dried crude extract, dissolve it in methanol to a known concentration, and filter through a 0.22 µm syringe filter.

  • Chromatography:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Sample Application: Apply the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.

    • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid: Methanol (5:3:1:1 v/v/v/v).[7]

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 30 minutes.

  • Densitometric Analysis:

    • After development, air-dry the plate.

    • Scan the plate with a densitometer at the wavelength of maximum absorbance for this compound (approximately 254 nm).[7]

    • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_purification 4. Purification & Analysis plant_material Boerhavia diffusa Roots drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding extraction Ultrasound-Assisted Extraction (50% Hydro-alcohol, 50°C, 30 min) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom hplc_analysis HPTLC/HPLC Analysis column_chrom->hplc_analysis pure_boeravinone_b Pure this compound hplc_analysis->pure_boeravinone_b

Caption: Workflow for Extraction and Purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield? cause1 Plant Material Quality start->cause1 cause2 Extraction Method start->cause2 cause3 Extraction Parameters start->cause3 cause4 Solvent System start->cause4 solution1 Verify Plant Source & Preparation cause1->solution1 solution2 Consider Advanced Methods (UAE, MAE) cause2->solution2 solution3 Optimize Time, Temperature, & Solid-Liquid Ratio cause3->solution3 solution4 Test Different Polarities (e.g., Hydro-alcoholic) cause4->solution4

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Boeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Boeravinone B.

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound?

This compound is characterized by its poor solubility in water. However, it is soluble in several organic solvents.[1]

SolventSolubilityReference
WaterPoorly soluble[1]
MethanolSoluble[1][2]
EthanolSoluble[1]
DMSOSoluble[1]

Q2: Why is the poor aqueous solubility of this compound a concern for research?

The limited aqueous solubility of this compound can significantly hinder its bioavailability, making it difficult to achieve therapeutic concentrations in vivo.[1] This poses a major challenge for conducting preclinical and clinical studies to evaluate its pharmacological activities.

Q3: What are the potential signaling pathways affected by this compound that make solubility enhancement important?

This compound has been shown to modulate several critical signaling pathways, including NF-κB and MAPK. Enhancing its solubility and bioavailability is crucial for effectively studying its therapeutic potential in diseases where these pathways are dysregulated.

This compound This compound Improved Solubility & Bioavailability Improved Solubility & Bioavailability This compound->Improved Solubility & Bioavailability Effective Modulation Effective Modulation Improved Solubility & Bioavailability->Effective Modulation NF-κB Pathway NF-κB Pathway Effective Modulation->NF-κB Pathway MAPK Pathway MAPK Pathway Effective Modulation->MAPK Pathway Therapeutic Outcomes Therapeutic Outcomes NF-κB Pathway->Therapeutic Outcomes MAPK Pathway->Therapeutic Outcomes

Caption: Logical workflow for this compound efficacy.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during experiments aimed at improving this compound solubility.

Solid Dispersion Technique

Solid dispersion is a common method to enhance the dissolution of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix.

Issue: Low dissolution rate of this compound from the prepared solid dispersion.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate carrier selection. Screen various hydrophilic carriers such as Polyethylene Glycols (PEGs), Polyvinylpyrrolidones (PVPs), and Hydroxypropyl Methylcellulose (HPMC).Identification of a carrier that is chemically compatible with this compound and provides the best dissolution enhancement.
Incorrect drug-to-carrier ratio. Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4).Optimization of the ratio to ensure the drug is molecularly dispersed, leading to improved dissolution. A study on Boerhaavia diffusa extract indicated a 1:4 ratio with certain polymers was effective.[3]
Inefficient solvent evaporation. Ensure the complete removal of the organic solvent during the preparation process. Use techniques like rotary evaporation followed by vacuum drying.A solvent-free solid dispersion prevents drug recrystallization and ensures the formation of a stable amorphous system.
Drug recrystallization upon storage. Store the solid dispersion in a desiccator at a controlled temperature. Characterize the formulation using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for crystallinity.Maintenance of the amorphous state of this compound within the carrier, preserving the enhanced dissolution properties.
  • Dissolution: Dissolve this compound and the selected hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol) in the desired ratio.

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).

  • Drying: Dry the resulting solid mass under vacuum to remove any residual solvent.

  • Sizing: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and physical properties (PXRD, DSC).

cluster_prep Preparation cluster_char Characterization Dissolve Dissolve this compound & Carrier in Solvent Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Size Pulverize & Sieve Dry->Size Content Drug Content Analysis Size->Content Dissolution In Vitro Dissolution Size->Dissolution PXRD_DSC PXRD & DSC Analysis Size->PXRD_DSC

Caption: Workflow for solid dispersion preparation.

Cyclodextrin (B1172386) Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.

Issue: Inefficient formation of this compound-cyclodextrin inclusion complex.

Potential Cause Troubleshooting Step Expected Outcome
Unsuitable cyclodextrin type. Test different types of cyclodextrins, such as β-cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).Selection of a cyclodextrin with the appropriate cavity size and hydrophobicity to effectively encapsulate this compound.
Suboptimal complexation method. Compare different preparation methods, including co-precipitation, kneading, and freeze-drying.Identification of the most efficient method for forming a stable inclusion complex.
Incorrect molar ratio. Prepare complexes with varying molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2).Determination of the optimal stoichiometry for maximum complexation efficiency and solubility enhancement.
Incomplete complex formation. Characterize the product using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.Evidence of interaction between this compound and the cyclodextrin cavity, confirming successful complexation.
  • Mixing: Mix this compound and the selected cyclodextrin in the desired molar ratio in a mortar.

  • Kneading: Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol) to the mixture and knead for a specified time (e.g., 60 minutes) to form a paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sizing: Pulverize the dried complex and sieve to obtain a uniform powder.

  • Characterization: Analyze the product for solubility, drug content, and evidence of complex formation (FTIR, DSC).

Nanoparticle Formulation

Formulating this compound into nanoparticles can increase its surface area-to-volume ratio, leading to enhanced solubility and dissolution rates.

Issue: Poor stability and low encapsulation efficiency of this compound nanoparticles.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate polymer or lipid. Screen different biodegradable polymers (e.g., PLGA) or lipids (for solid lipid nanoparticles or liposomes) for compatibility and encapsulation efficiency.Selection of a matrix material that effectively encapsulates this compound and provides good stability to the nanoparticles.
Suboptimal formulation parameters. Optimize parameters such as the drug-to-polymer/lipid ratio, surfactant concentration, and homogenization speed/time.Formation of stable nanoparticles with high encapsulation efficiency and desired particle size.
Particle aggregation. Use appropriate stabilizers or surfactants in the formulation. Optimize the zeta potential of the nanoparticles to ensure sufficient electrostatic repulsion.A stable nanoparticle suspension with minimal aggregation and a longer shelf-life.
Low drug loading. Adjust the initial drug concentration and the volume of the organic and aqueous phases during preparation.Increased amount of this compound encapsulated within the nanoparticles.
  • Organic Phase Preparation: Dissolve this compound and a polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and emulsify using high-speed homogenization or sonication.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium and wash them to remove excess surfactant.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for long-term storage.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and in vitro release profile.

cluster_prep Preparation cluster_char Characterization OrganicPhase Prepare Organic Phase (this compound + Polymer) Emulsify Emulsification (in Aqueous Surfactant Solution) OrganicPhase->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate Purify Purification (Centrifugation & Washing) Evaporate->Purify Lyophilize Lyophilization Purify->Lyophilize SizeZeta Particle Size & Zeta Potential Lyophilize->SizeZeta EE Encapsulation Efficiency Lyophilize->EE Release In Vitro Release Lyophilize->Release

Caption: Workflow for nanoparticle formulation.

References

Stability issues of Boeravinone B in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boeravinone B in solution.

Troubleshooting Guide: this compound Stability Issues

This guide addresses common problems encountered during the handling and storage of this compound solutions in experimental settings.

Observed Issue Potential Cause Recommended Solution
Precipitation in aqueous buffer This compound has poor water solubility.Dissolve this compound in an organic solvent such as DMSO, ethanol, or methanol (B129727) first, then dilute with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Loss of biological activity over time Degradation of this compound due to improper storage or handling.Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials. For working solutions, prepare them fresh before each experiment. Avoid repeated freeze-thaw cycles.
Discoloration of the solution (e.g., browning) Oxidation of this compound.Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Consider adding a compatible antioxidant to the solvent if your experimental design allows. Store solutions protected from light.
Inconsistent experimental results Instability of this compound under experimental conditions (e.g., pH, temperature).Evaluate the stability of this compound under your specific experimental conditions (pH, temperature, light exposure) by performing a preliminary stability study. Use a validated analytical method like HPLC to quantify the amount of this compound remaining over time.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for dissolving this compound?

This compound is poorly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, acetone, chloroform, and dichloromethane.[1][2] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the cell culture medium to the final working concentration.

2. How should I store this compound solutions to ensure stability?

For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C in airtight containers protected from light.[3] For short-term use, solutions can be stored at 2-8°C for a limited time, but it is always best to prepare fresh working solutions for each experiment.

3. What factors can affect the stability of this compound in solution?

The stability of this compound, like other flavonoids, can be influenced by several factors:

  • pH: Flavonoids can be unstable at neutral to alkaline pH.[2][4]

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[5][6]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[7]

4. How can I assess the stability of this compound in my specific experimental setup?

To determine the stability of this compound under your experimental conditions, a forced degradation study is recommended. This involves subjecting a solution of this compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][8]

5. Are there any known degradation products of this compound?

Currently, there is limited specific information in the public domain detailing the identified degradation products of this compound. General degradation pathways for flavonoids may involve the cleavage of the heterocyclic C ring and further oxidation or polymerization of the resulting fragments. To identify degradation products in your samples, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be required.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach to investigate the stability of this compound under various stress conditions. Researchers should adapt the specific concentrations and time points based on their experimental needs and the sensitivity of their analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or DMSO).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

  • Thermal Degradation: Incubate the stock solution at a controlled elevated temperature (e.g., 60°C).

  • Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Collection and Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples if necessary before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

4. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Visualizations

Signaling Pathways

This compound has been reported to exert its anti-inflammatory and antioxidant effects by modulating several key signaling pathways.

BoeravinoneB_Signaling_Pathways cluster_NFkB Cytoplasm BoeravinoneB This compound IKK IKK BoeravinoneB->IKK Inhibits MAPKKK MAPKKK (e.g., TAK1) BoeravinoneB->MAPKKK Inhibits PI3K PI3K BoeravinoneB->PI3K Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Activates MAPK p38 MAPK MAPKK->MAPK Activates AP1 AP-1 MAPK->AP1 Activates AP1->Inflammatory_Genes Activates Akt Akt PI3K->Akt Activates Downstream Downstream Targets Akt->Downstream Activates

This compound inhibits pro-inflammatory signaling pathways.
Experimental Workflow

Stability_Study_Workflow Start Start: Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Sample Collect Samples at Defined Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Quantify Remaining This compound Analyze->Data Kinetics Determine Degradation Kinetics (Rate Constant, Half-life) Data->Kinetics End End: Assess Stability Profile Kinetics->End

Workflow for a forced degradation study of this compound.

References

Preventing degradation of Boeravinone B during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boeravinone B. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during extraction and storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a bioactive rotenoid compound found in plants of the Boerhaavia and Mirabilis genera.[1] It is known for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] As a member of the naphthoquinone and rotenoid classes, this compound is susceptible to degradation under various environmental conditions, which can lead to a loss of potency and the formation of unknown impurities.[1] Ensuring its stability is crucial for accurate experimental results and the development of effective and safe therapeutic agents.

Q2: What are the main factors that cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are:

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: this compound is more stable in acidic to neutral conditions. Alkaline pH can cause significant degradation.

  • Oxygen: As a phenolic compound, this compound is susceptible to oxidation, especially in the presence of oxygen.[1]

  • Enzymes: During extraction from plant material, endogenous enzymes can potentially degrade this compound.

Q3: What are the ideal storage conditions for this compound extracts and solutions?

A3: To ensure the stability of this compound, the following storage conditions are recommended:

  • Solid/Dry Extracts: Store in a cool, dry, and dark place. For long-term storage, keep at -20°C in a tightly sealed container to protect from moisture and air.[4]

  • Solutions: Store solutions in amber-colored vials to protect from light. For short-term storage (up to a few days), refrigeration at 2-8°C is advisable. For long-term storage, aliquot the solution into single-use vials and store at -20°C or below to minimize freeze-thaw cycles. If dissolved in an organic solvent like DMSO, storage at -20°C for up to 6 months is a general guideline for rotenoid compounds.

Q4: Which solvents are best for extracting and dissolving this compound to minimize degradation?

A4: Methanol (B129727) and hydroalcoholic solutions (e.g., 70% ethanol) are commonly used for extracting this compound.[2] To minimize degradation during extraction, it is advisable to use deoxygenated solvents and perform the extraction at low to moderate temperatures (e.g., room temperature or slightly elevated, but avoiding boiling for extended periods). For dissolving pure this compound, HPLC-grade methanol or DMSO are suitable choices. Prepare solutions fresh whenever possible.

Q5: Can I use antioxidants to improve the stability of this compound?

A5: Yes, the addition of antioxidants can help to prevent oxidative degradation of this compound in solutions. Common antioxidants that can be considered include:

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant.

  • Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for organic solutions. The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with downstream assays.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield of this compound During Extraction
Possible Cause Troubleshooting Step Rationale
Degradation during extraction Perform extraction at a lower temperature (e.g., room temperature with agitation or sonication).High temperatures accelerate the degradation of thermolabile compounds like this compound.
Protect the extraction setup from light by using amber glassware or covering it with aluminum foil.This compound is susceptible to photodegradation.
Use freshly boiled and cooled solvents or sparge solvents with nitrogen to remove dissolved oxygen.Minimizes oxidative degradation.
Add an antioxidant (e.g., 0.1% ascorbic acid) to the extraction solvent.Scavenges free radicals that can degrade this compound.
Incomplete Extraction Increase the extraction time or the number of extraction cycles.Ensures complete recovery of this compound from the plant matrix.
Optimize the solvent-to-solid ratio.A higher solvent volume can improve extraction efficiency.
Ensure the plant material is finely powdered.Increases the surface area for solvent penetration.
Enzymatic Degradation Blanch the fresh plant material with steam or hot water before solvent extraction.Denatures enzymes that could degrade this compound.
Issue 2: Appearance of Unknown Peaks in HPLC/UPLC Chromatogram of Stored Samples
Possible Cause Troubleshooting Step Rationale
Degradation during storage Review storage conditions. Ensure samples are stored at the recommended temperature (-20°C or lower), protected from light, and in tightly sealed containers.Prevents degradation due to temperature fluctuations, light exposure, and oxidation.
Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles.Freeze-thaw cycles can accelerate the degradation of sensitive compounds.
For solutions, consider purging the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.Reduces the amount of oxygen available for oxidative degradation.
Contamination Use high-purity solvents and reagents for sample preparation.Prevents the introduction of interfering substances.
Ensure proper cleaning of all glassware and equipment.Avoids cross-contamination from previous experiments.
Interaction with container Use high-quality, inert vials (e.g., amber glass) for storage.Prevents leaching of substances from the container or adsorption of the analyte onto the container surface.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for a stability-indicating HPLC method to separate this compound from its potential degradation products. Method validation according to ICH guidelines is essential.[1]

  • Instrumentation:

    • HPLC system with a UV/PDA detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Gradient elution using:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 70 30
      20 30 70
      25 30 70
      30 70 30

      | 35 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 276 nm[5]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in methanol or the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Studies for this compound

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[6][7] The following are general conditions; the extent of degradation should be targeted at 5-20%.

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Incubate at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Store solid this compound or a solution in a sealed vial in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 1, 3, 7 days).

  • Photodegradation:

    • Expose a solution of this compound in a quartz cuvette or a thin film of solid sample to UV light (e.g., 254 nm and/or 365 nm) in a photostability chamber for a specified duration. A control sample should be kept in the dark under the same temperature conditions.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability and Mitigation Strategies
Factor Effect on this compound Mitigation Strategy
Light (UV/Visible) Photodegradation, leading to loss of activity.Store in amber-colored containers; protect from direct light during experiments.
High Temperature Accelerates degradation reactions.Store at low temperatures (-20°C for long-term); avoid excessive heating during extraction.
Alkaline pH (>7) Rapid degradation.Maintain acidic to neutral pH during extraction and in formulations.
Oxygen/Air Oxidative degradation.Store in tightly sealed containers; use deoxygenated solvents; consider adding antioxidants.
Enzymes Enzymatic breakdown during extraction from fresh plant material.Blanch fresh plant material before extraction.
Table 2: Representative Stability Data of a Related Rotenoid (Rotenone) Under Different Storage Conditions (Hypothetical Data for Illustrative Purposes)
Storage Condition Time % Purity Remaining Appearance of Degradation Products
-20°C, in the dark 6 months99.5%Not significant
4°C, in the dark 6 months95.2%Minor peaks observed
25°C, in the dark 1 month88.7%Significant degradation peaks
25°C, exposed to light 1 week75.4%Multiple significant degradation peaks

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Stability Analysis cluster_storage Storage plant_material Plant Material (e.g., Boerhaavia diffusa roots) extraction Solvent Extraction (e.g., 70% Ethanol, RT) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude this compound Extract filtration->crude_extract forced_degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) crude_extract->forced_degradation storage_stability Storage Stability (Different T, Light conditions) crude_extract->storage_stability storage Store at -20°C in dark, airtight container crude_extract->storage hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis storage_stability->hplc_analysis data_analysis Data Analysis (Degradation Kinetics) hplc_analysis->data_analysis

Caption: Experimental workflow for this compound extraction and stability assessment.

degradation_pathway BoeravinoneB This compound DegradationProductA Hydrolytic Degradation Product (e.g., ring opening) BoeravinoneB->DegradationProductA  Acid/Base (Hydrolysis) DegradationProductB Oxidative Degradation Product (e.g., quinone formation) BoeravinoneB->DegradationProductB  Oxygen/Peroxide (Oxidation) DegradationProductC Photodegradation Product (e.g., rotenolone-like) BoeravinoneB->DegradationProductC  Light (UV) (Photolysis)

Caption: Potential degradation pathways of this compound under different stress conditions.

troubleshooting_logic cluster_extraction Extraction Issues cluster_storage Storage Issues cluster_analysis Analytical Issues start Inconsistent/Low this compound Results check_extraction Review Extraction Protocol start->check_extraction check_storage Review Storage Conditions start->check_storage check_analysis Review Analytical Method start->check_analysis temp High Temperature? check_extraction->temp light Light Exposure? check_extraction->light oxygen Oxygen Exposure? check_extraction->oxygen storage_temp Incorrect Temperature? check_storage->storage_temp storage_light Light Exposure? check_storage->storage_light freeze_thaw Freeze-Thaw Cycles? check_storage->freeze_thaw method_stability Non-Stability Indicating Method? check_analysis->method_stability standard_degradation Degraded Standard? check_analysis->standard_degradation solution Implement Mitigation Strategies (See Tables & Protocols) temp->solution light->solution oxygen->solution storage_temp->solution storage_light->solution freeze_thaw->solution method_stability->solution standard_degradation->solution

Caption: Troubleshooting logic for addressing inconsistent this compound results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Boeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, navigating the challenges of in vivo studies with poorly soluble compounds like Boeravinone B is a common hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can optimize the bioavailability of this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound, a bioactive rotenoid, is characterized by its poor solubility in water.[1] This low aqueous solubility is a primary factor limiting its dissolution in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream. Consequently, its oral bioavailability is expected to be low, hindering its therapeutic efficacy in in vivo studies.

Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. The most common and effective approaches include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can enhance its dissolution rate.

  • Nanoemulsions: Formulating this compound into oil-in-water nanoemulsions can improve its solubilization and absorption.

  • Phospholipid Complexes: Complexing this compound with phospholipids (B1166683) can improve its lipophilicity and membrane permeability.

Q3: How does this compound exert its biological effects at a cellular level?

A3: In vivo studies have demonstrated that this compound modulates several key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPK), and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathways.[2] By downregulating these pathways, this compound can exert anti-inflammatory and other therapeutic effects.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

Potential Cause: Poor aqueous solubility and slow dissolution of pure this compound.

Solutions:

  • Formulation Enhancement: The most effective solution is to employ a bioavailability enhancement strategy. Below is a comparison of potential starting formulations.

    Table 1: Comparison of Bioavailability Enhancement Strategies for this compound

Formulation StrategyPrinciplePotential AdvantagesKey Characterization Parameters
Solid Dispersion This compound is molecularly dispersed in a solid hydrophilic carrier.Increased surface area for dissolution, improved wettability.Drug content, dissolution rate, Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD).
Nanoemulsion This compound is dissolved in the oil phase of an oil-in-water emulsion with nano-sized droplets.High drug loading capacity, improved absorption via lymphatic pathways.Droplet size, polydispersity index (PDI), zeta potential, drug entrapment efficiency.
Phospholipid Complex A complex is formed between this compound and phospholipids.Enhanced lipophilicity, improved membrane permeability.Complexation efficiency, solubility in n-octanol and water, DSC, Fourier-transform infrared spectroscopy (FTIR).
  • Particle Size Reduction: While less effective than formulation, reducing the particle size of this compound through micronization can increase the surface area available for dissolution.

Issue 2: Difficulty in Preparing a Stable and Reproducible this compound Formulation

Potential Cause: Challenges in selecting appropriate excipients and optimizing process parameters.

Solutions:

  • Systematic Excipient Screening: Conduct solubility studies of this compound in various oils, surfactants, and co-surfactants to identify the most suitable components for a nanoemulsion. For solid dispersions, screen different hydrophilic polymers for their ability to form a stable amorphous dispersion.

  • Process Optimization: Methodically optimize critical process parameters for your chosen formulation strategy. For example, in nanoemulsion preparation, factors like the oil-to-surfactant ratio and homogenization energy are crucial.

Issue 3: Inconsistent In Vivo Results Despite Using an Enhanced Formulation

Potential Cause: Issues with the experimental protocol or the stability of the formulation.

Solutions:

  • Verify Dosing Procedure: Ensure accurate and consistent oral gavage techniques. For suspensions, ensure homogeneity before each dose.

  • Assess Formulation Stability: Conduct stability studies of your this compound formulation under relevant storage and in-use conditions. For nanoemulsions, monitor for any signs of phase separation or droplet size increase. For solid dispersions, check for recrystallization of the drug over time.

  • Standardize Animal Model Conditions: Factors such as the fasting state of the animals can significantly impact drug absorption. Ensure consistent conditions across all experimental groups.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion

This protocol is adapted from methods used for other poorly soluble natural compounds.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.

  • The solvent is then evaporated under reduced pressure using a rotary evaporator at 40°C.

  • The resulting solid mass is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The dried solid dispersion is then pulverized and sieved.

Characterization:

  • In Vitro Dissolution: Compare the dissolution profile of the solid dispersion to that of pure this compound in a relevant dissolution medium (e.g., simulated gastric fluid).

  • Solid-State Characterization: Use DSC and PXRD to confirm the amorphous nature of this compound within the polymer matrix.

Protocol 2: Preparation of a this compound Nanoemulsion

This protocol is a general guideline for preparing an oil-in-water (O/W) nanoemulsion.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Purified water

  • High-shear homogenizer or ultrasonicator

Procedure:

  • Dissolve this compound in the oil phase.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing this compound to the surfactant/co-surfactant mixture and mix thoroughly.

  • Slowly add the aqueous phase to the oil/surfactant mixture under continuous high-shear homogenization or ultrasonication until a translucent nanoemulsion is formed.

Characterization:

  • Droplet Size and PDI: Measure the average droplet size and polydispersity index using dynamic light scattering.

  • Zeta Potential: Determine the surface charge of the droplets to predict stability.

  • Entrapment Efficiency: Quantify the amount of this compound successfully encapsulated in the nanoemulsion.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation start Poorly Soluble This compound sd Solid Dispersion (e.g., with PVP K30) start->sd Solvent Evaporation ne Nanoemulsion (e.g., O/W) start->ne High-Energy Homogenization pc Phospholipid Complex start->pc Complexation Reaction dissolution Dissolution Testing sd->dissolution physchem Physicochemical Characterization (DSC, PXRD, DLS) sd->physchem ne->dissolution ne->physchem pc->dissolution pc->physchem stability Stability Studies dissolution->stability pk Pharmacokinetic Study (Blood Sampling) physchem->pk pd Pharmacodynamic Study (Efficacy Model) pk->pd analysis LC-MS/MS Analysis of Plasma Samples pk->analysis data Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->data

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway BoeravinoneB This compound PI3K PI3K BoeravinoneB->PI3K inhibits p38 p38 BoeravinoneB->p38 inhibits ERK ERK BoeravinoneB->ERK inhibits JNK JNK BoeravinoneB->JNK inhibits IKK IKK BoeravinoneB->IKK inhibits Akt Akt PI3K->Akt IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammation Inflammation NFkB_nucleus->Inflammation promotes (e.g., TNF-α, IL-6)

Caption: this compound inhibits pro-inflammatory signaling pathways including PI3K/Akt, MAPK, and NF-κB.

References

Troubleshooting peak tailing in HPLC analysis of Boeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Boeravinone B.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: In an ideal HPLC separation, the resulting peaks on a chromatogram are symmetrical and have a Gaussian shape.[1] Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[2][3] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analysis.[3] A peak is generally considered to be tailing if its USP Tailing Factor (Tf) is greater than 1.2, though values up to 1.5 may be acceptable for some assays.[4]

Q2: Why is my this compound peak exhibiting tailing?

A2: this compound, a rotenoid belonging to the flavonoid group, is a phenolic compound.[5] Phenolic compounds, and particularly basic compounds, are prone to undesirable secondary interactions with the stationary phase in reversed-phase HPLC.[1][6] The most common cause of peak tailing is the interaction between polar or ionized groups on the analyte and residual silanol (B1196071) groups (Si-OH) on the surface of the silica-based column packing.[4][6][7] These interactions create an additional retention mechanism that leads to the asymmetrical peak shape.[4]

Q3: What are the primary causes of peak tailing?

A3: Peak tailing can stem from several chemical and physical factors:

  • Secondary Interactions: The most frequent cause is the interaction of analytes with active sites on the column, such as exposed silanol groups.[6][7][8]

  • Mobile Phase pH: An unsuitable mobile phase pH, especially one close to the pKa of the analyte, can cause inconsistent ionization and lead to peak distortion.[2][9]

  • Column Issues: Problems like a blocked inlet frit, column contamination, or a void at the head of the column can deform the peak shape.[1]

  • Extra-Column Effects: Excessive volume from long or wide-diameter tubing, or poorly made connections, can cause band broadening and tailing.[2][10]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the column and lead to distorted peaks.[1][11]

Troubleshooting Guide for this compound Peak Tailing

Issue: The chromatogram for this compound shows a significant tailing peak.

Below is a step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate the Mobile Phase pH

Q: How does mobile phase pH affect the peak shape of this compound?

A: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[12][13] this compound has phenolic hydroxyl groups, making it acidic. At a pH near its pKa, a mixture of ionized and non-ionized forms will exist, leading to peak tailing.[9][14] To achieve a sharp, symmetrical peak, it is crucial to use a buffered mobile phase that keeps the analyte in a single, un-ionized state.[12]

Recommended Action: For acidic compounds like this compound, lowering the mobile phase pH suppresses the ionization of both the analyte and the acidic silanol groups on the stationary phase.[7] This minimizes the secondary interactions that cause tailing.[4]

  • Protocol: Adjust the mobile phase pH to a value at least 1.5-2 units below the pKa of this compound. A pH of ≤ 3 is often effective at protonating silanol groups and reducing their activity.[6][7] Use an appropriate buffer (e.g., phosphate (B84403) or formate) to maintain a stable pH.[14]

Data Presentation: Effect of pH on Tailing Factor (Example)

Mobile Phase pHBuffer ConcentrationUSP Tailing Factor (Tf)Observation
5.510 mM Phosphate2.1Severe Tailing
4.510 mM Phosphate1.8Moderate Tailing
3.510 mM Phosphate1.4Minor Tailing
2.810 mM Formate1.1Symmetrical Peak

Step 2: Assess the HPLC Column Condition

Q: What should I do if adjusting the pH doesn't resolve the tailing?

A: If pH optimization is not sufficient, the issue may lie with the column itself. Column choice and condition are paramount for good peak shape.

Recommended Actions:

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.[4] This significantly reduces the sites available for secondary interactions.[15] If you are using an older, Type A silica column, switching to a modern, end-capped Type B silica or a hybrid-silica column is highly recommended.[6]

  • Check for Column Contamination or Blockage: Strongly retained impurities from previous injections can create active sites that cause tailing. A blocked inlet frit can also distort the flow path.[1]

    • Protocol for Column Flushing: Disconnect the column from the detector and flush it in the reverse direction with a series of strong solvents. A typical sequence for a reversed-phase column is:

      • Water (20 column volumes)

      • Isopropanol (20 column volumes)

      • Hexane (or another non-polar solvent, if compatible) (20 column volumes)

      • Isopropanol (20 column volumes)

      • Mobile Phase (without buffer, 20 column volumes)

      • Equilibrate with the initial mobile phase.

  • Inspect for a Column Void: A void or channel in the packing material at the column inlet can cause tailing for all peaks in the chromatogram.[1][10] This can result from pressure shocks or operating at an unsuitable pH.[11] A column with a visible void should be replaced. Using a guard column can help protect the analytical column and extend its life.[16]

Step 3: Investigate Instrumental and Method Parameters

Q: Could my HPLC system or other method parameters be the cause?

A: Yes, issues beyond the column and mobile phase can contribute to peak tailing.

Recommended Actions:

  • Minimize Extra-Column Volume: "Dead volume" in the system can cause peaks to broaden and tail.[11]

    • Protocol: Ensure all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter (e.g., 0.005").[2] Check that all fittings are correctly installed to avoid small gaps or voids.[17]

  • Rule out Column Overload: Injecting an excessive amount of analyte can saturate the stationary phase.[1]

    • Protocol: Dilute your sample by a factor of 10 and re-inject it. If the peak shape improves and the tailing is reduced, you were likely experiencing mass overload.[11]

  • Check Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., pure acetonitrile (B52724) in a mobile phase of 10% acetonitrile), it can cause peak distortion.[17]

    • Protocol: Whenever possible, dissolve your sample in the initial mobile phase.

Visualizations

Chemical Interaction Leading to Peak Tailing

G cluster_0 Silica Surface cluster_1 Analyte Silica Silica Matrix (Si-O-Si) Silanol O⁻ Si- BoeravinoneB This compound Phenolic -OH group Interaction Secondary Ionic Interaction (Causes Peak Tailing) BoeravinoneB:f1->Interaction Interaction->Silanol:p0 G start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units away from pKa? start->check_ph adjust_ph Adjust pH to ≤ 3 using a buffer check_ph->adjust_ph No check_column Is the column modern, end-capped, and clean? check_ph->check_column Yes adjust_ph->check_column flush_column Flush column or replace with new column check_column->flush_column No check_overload Is sample overloaded? check_column->check_overload Yes flush_column->check_overload dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_instrument Check for extra-column volume and sample solvent effects check_overload->check_instrument No dilute_sample->check_instrument end_good Peak Shape Resolved check_instrument->end_good

References

Technical Support Center: Large-Scale Production of Boeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of Boeravinone B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a rotenoid, a class of naturally occurring isoflavonoids, found in plants of the Boerhavia and Mirabilis genera.[1] It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, hepatoprotective, and immunomodulatory effects.[1][2]

Q2: What are the primary sources for obtaining this compound?

A2: The primary natural sources of this compound are the roots of Boerhavia diffusa (Punarnava) and Mirabilis jalapa.[1] However, the concentration of this compound in these plants can be low and vary depending on seasonal factors, with the highest yield often observed in July.[3][4]

Q3: What are the main challenges in the large-scale production of this compound?

A3: The primary challenges include:

  • Low Natural Abundance: The concentration of this compound in its natural plant sources is often low, making extraction for large-scale production economically challenging.[3]

  • Complex Chemical Structure: The chemical synthesis of this compound is complex and can be expensive and time-consuming, limiting its feasibility for large-scale manufacturing.[5]

  • Extraction and Purification Difficulties: Separating this compound from other closely related rotenoids and plant metabolites requires sophisticated and optimized purification techniques.[6][7]

  • Stability: this compound can be sensitive to light, heat, and air, which can lead to degradation during extraction, purification, and storage.[1]

Q4: Are there alternative methods for producing this compound on a large scale?

A4: Yes, plant tissue and cell culture techniques are being explored as a promising alternative. Studies have shown that callus cultures of Boerhavia diffusa can produce this compound, and the yield can be enhanced using elicitors.[3][8] Microbial fermentation, using genetically engineered microorganisms, is another potential avenue for scalable and sustainable production of flavonoids like this compound.[9][10]

Troubleshooting Guides

Guide 1: Low Yield of this compound from Plant Extraction

Problem: You are experiencing a significantly lower than expected yield of this compound from the extraction of Boerhavia diffusa or Mirabilis jalapa roots.

Possible Cause Troubleshooting Steps
Suboptimal Plant Material 1. Ensure the plant material was harvested at the optimal time (e.g., July for B. diffusa for higher this compound content).[4] 2. Use healthy, disease-free plant roots. 3. Properly dry and store the plant material to prevent degradation by moisture and microbes.
Inefficient Extraction Solvent 1. Methanol (B129727) or a hydro-alcoholic mixture (e.g., 95% methanol or 50% v/v hydro-alcohol) is commonly used for extraction.[11] 2. Optimize the solvent-to-solid ratio; a higher volume of solvent can improve extraction efficiency.[12]
Inadequate Extraction Method 1. Optimize extraction parameters such as time and temperature. For instance, one study suggests extraction for 6 hours at 37°C.[11] 2. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve yield and reduce extraction time.[12]
Degradation of this compound 1. Protect the extraction mixture from prolonged exposure to light and high temperatures.[1] 2. Minimize the extraction time to reduce the risk of degradation.
Guide 2: Purity Issues During this compound Isolation

Problem: Your isolated this compound is contaminated with other compounds, as indicated by analytical techniques like HPLC or HPTLC.

Possible Cause Troubleshooting Steps
Co-extraction of Similar Compounds 1. Boerhavia diffusa contains several other rotenoids (Boeravinone A, C, D, E, F, G, H) that may co-elute.[13][14] 2. Employ a multi-step purification strategy, starting with liquid-liquid partitioning to separate compounds based on polarity.[6]
Ineffective Chromatographic Separation 1. Optimize the mobile phase composition for your column chromatography (e.g., Thin Layer Chromatography or HPLC).[15][16] For reverse-phase HPLC, a gradient of acetonitrile (B52724) and water with an acidic modifier is often effective.[2] 2. Use high-resolution columns and consider preparative HPLC for final purification.[6]
Sample Overload on Column 1. Ensure you are not overloading your chromatography column, which can lead to poor separation. 2. Perform a loading study to determine the optimal sample concentration for your column.
Contamination from Labware or Solvents 1. Use high-purity, HPLC-grade solvents for all chromatographic steps. 2. Thoroughly clean all glassware and equipment to avoid cross-contamination.

Experimental Protocols

Protocol 1: Extraction of this compound from Boerhavia diffusa Roots

Objective: To extract this compound from the dried roots of Boerhavia diffusa.

Materials:

  • Dried and powdered roots of Boerhavia diffusa

  • 95% Methanol

  • Soxhlet apparatus or round-bottom flask with a condenser

  • Heating mantle

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 100 g of dried, powdered root material of Boerhavia diffusa.

  • Place the powdered material in the thimble of a Soxhlet apparatus.

  • Add 500 mL of 95% methanol to the round-bottom flask.

  • Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

  • Continue the extraction for 6-8 hours, or until the solvent in the siphon tube runs clear.

  • Alternatively, for maceration, soak the powder in methanol (1:10 w/v) for 48-72 hours with occasional shaking.

  • After extraction, filter the methanolic extract through filter paper to remove any solid plant material.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Store the crude extract in a cool, dark, and dry place for further purification.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in a plant extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% v/v orthophosphoric acid in water (Solvent B).[2]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: 276 nm.[2]

  • Column Temperature: 35°C.[15]

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 2 to 12 µg/mL).[2]

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol, sonicate for 10-15 minutes, and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation, including NF-κB, MAPK, and PI3K/Akt.[17]

This compound's Impact on Pro-inflammatory Signaling

BoeravinoneB_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade Activates PI3K PI3K Receptor->PI3K Activates BoeravinoneB This compound BoeravinoneB->IKK Inhibits BoeravinoneB->MAPK_cascade Inhibits BoeravinoneB->PI3K Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Akt Akt PI3K->Akt Activates Transcription Gene Transcription (Pro-inflammatory mediators) NFkB_nuc->Transcription Induces

Caption: this compound inhibits pro-inflammatory signaling pathways.

Experimental Workflow for this compound Production and Analysis

BoeravinoneB_Workflow Plant_Material Plant Material (Boerhavia diffusa roots) Drying Drying and Powdering Plant_Material->Drying Extraction Solvent Extraction (Methanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Analysis (HPLC, HPTLC) Pure_Compound->Analysis Data Quantitative Data Analysis->Data

Caption: Workflow for this compound extraction, purification, and analysis.

References

Minimizing matrix effects in LC-MS/MS analysis of Boeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Boeravinone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[1][3][4] In the analysis of this compound, which is often extracted from complex biological or plant-based samples, components like salts, lipids, proteins, and other organic compounds can co-elute and interfere with the ionization process.[1] Failure to assess and mitigate these effects can lead to erroneous quantitative results.[3]

Q2: How can I qualitatively and quantitatively assess the matrix effect for my this compound analysis?

Assessing matrix effects is a critical step in method development and validation.[3]

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column.[6] A blank, extracted matrix sample is then injected onto the column.[6] Any dip or rise in the constant baseline signal indicates the retention time of matrix components causing ion suppression or enhancement, respectively.[6][7]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to measure the extent of the matrix effect.[3][8] The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (clean) solvent.[8]

The Matrix Effect (%) is calculated as follows: Matrix Effect (%) = (B / A) * 100

Where:

  • A is the peak area of the analyte in a neat solution.

  • B is the peak area of the analyte spiked into a blank matrix extract.

A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.[8]

Q3: My this compound signal is showing significant ion suppression. What are the primary strategies to minimize this?

There are three primary strategies to combat matrix effects: optimizing sample preparation, refining chromatographic separation, and using an appropriate internal standard.[5][9]

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques range from simple dilution to more complex extraction methods.[2][10]

  • Optimize Chromatography: Adjusting chromatographic conditions can separate this compound from co-eluting interferences.[2][11]

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. A stable isotope-labeled (SIL) internal standard for this compound would co-elute and experience the same degree of ion suppression or enhancement, allowing for an accurate analyte/IS ratio.[2]

Below is a troubleshooting workflow to address matrix effects.

G cluster_0 start Significant Matrix Effect (>15%) Detected q1 Is the sample preparation method sufficiently selective? start->q1 p1 Implement Advanced Sample Cleanup q1->p1 No q2 Is chromatographic separation of analyte and interference achievable? q1->q2 Yes p1->q2 p2 Optimize Chromatographic Separation end Matrix Effect Minimized or Compensated p2->end q2->p2 Yes p3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) q2->p3 No p3->end G cluster_0 SPE Workflow p1 1. Condition (MeOH, then H2O) p2 2. Load (Pre-treated Sample) p1->p2 p3 3. Wash (e.g., 5% MeOH in H2O) Interferences Out p2->p3 p4 4. Elute (e.g., ACN or MeOH) This compound Out p3->p4 p5 5. Dry & Reconstitute (In Mobile Phase) p4->p5

References

Technical Support Center: Enhancing Boeravinone B Delivery with Lipid-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formulation of Boeravinone B in lipid-based delivery systems.

Frequently Asked Questions (FAQs)

Q1: Why are lipid-based formulations necessary for this compound?

A1: this compound, a promising natural compound with various pharmacological activities, exhibits poor aqueous solubility.[1] This inherent characteristic significantly limits its oral bioavailability and therapeutic efficacy. Lipid-based formulations, such as liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions, can encapsulate this compound, enhancing its solubility, protecting it from degradation, and improving its absorption in the gastrointestinal tract.

Q2: What are the key differences between liposomes, SLNs, and nanoemulsions for this compound delivery?

A2:

  • Liposomes: These are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core. They are particularly suitable for encapsulating lipophilic drugs like this compound and offer good stability.

  • Nanoemulsions: These are oil-in-water or water-in-oil droplets stabilized by surfactants, with a droplet size in the nanometer range. They provide a large surface area for drug absorption.

Q3: What are the critical quality attributes to consider when developing a lipid-based formulation for this compound?

A3: Key quality attributes include:

  • Particle Size and Polydispersity Index (PDI): These affect the formulation's stability, in vivo fate, and absorption.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a crucial parameter for evaluating the physical stability of the colloidal dispersion.

  • Encapsulation Efficiency (%EE): This measures the percentage of this compound successfully entrapped within the lipid carrier.

  • Drug Loading (%DL): This quantifies the amount of this compound per unit weight of the lipid carrier.

  • In Vitro Drug Release: This assesses the rate and extent of this compound release from the formulation under simulated physiological conditions.

  • Stability: The formulation must maintain its physicochemical properties over time.

Q4: How can I quantify the amount of this compound in my formulation?

A4: A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for the quantification of this compound.[2][3][4] The mobile phase typically consists of a gradient mixture of an acidified aqueous solution (e.g., 0.1% v/v orthophosphoric acid in water) and an organic solvent like acetonitrile.[2][3] Detection is usually performed using a UV detector at approximately 276 nm.[2][3]

Troubleshooting Guides

This section addresses common issues encountered during the preparation and characterization of this compound lipid-based formulations.

Liposome Preparation
Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency - this compound leakage during preparation.- Inappropriate lipid composition.- Suboptimal drug-to-lipid ratio.- Optimize the hydration temperature and time.- Use lipids with a higher phase transition temperature (Tm).- Experiment with different drug-to-lipid molar ratios.
Inconsistent Particle Size / High PDI - Inefficient homogenization or sonication.- Aggregation of vesicles.- Ensure the sonication probe is properly immersed.- Optimize sonication time and power.- Use an extruder with defined pore size membranes for uniform sizing.
Formulation Instability (Aggregation/Fusion) - Low zeta potential.- Inappropriate storage conditions.- Incorporate charged lipids (e.g., phosphatidylglycerol) to increase surface charge.- Store the formulation at a recommended temperature (e.g., 4°C) and protect from light.
Solid Lipid Nanoparticle (SLN) Formulation
Problem Potential Cause(s) Suggested Solution(s)
Drug Expulsion During Storage - Lipid polymorphism (transition to a more stable, ordered crystalline form).- High drug loading.- Use a blend of lipids to create a less ordered crystalline structure.- Optimize the drug loading to avoid supersaturation within the lipid matrix.
Particle Aggregation - Insufficient surfactant concentration.- Inadequate homogenization.- Increase the concentration of the stabilizer/surfactant.- Optimize the high-pressure homogenization parameters (pressure and number of cycles).
Broad Particle Size Distribution - Inefficient emulsification step.- Ostwald ripening.- Ensure rapid cooling of the nanoemulsion to solidify the lipid nanoparticles quickly.- Use a combination of surfactants to provide better steric and electrostatic stabilization.
Nanoemulsion Formulation
Problem Potential Cause(s) Suggested Solution(s)
Phase Separation or Creaming - Insufficient surfactant concentration.- Inappropriate oil-to-water ratio.- Ostwald ripening.- Optimize the surfactant and co-surfactant concentration.- Adjust the oil phase composition and ratio.- Use a combination of a highly water-soluble and a highly oil-soluble surfactant.
Droplet Coalescence - Inadequate stabilization of the oil-water interface.- Select surfactants that provide a strong interfacial film.- Increase the viscosity of the continuous phase.
Difficulty in Achieving Nano-sized Droplets - Insufficient energy input during homogenization.- Increase the homogenization time, speed, or pressure.- Use a microfluidizer for more efficient size reduction.

Data Presentation: Comparative Analysis of Lipid-Based Formulations

Disclaimer: The following data is illustrative and based on typical values reported for lipid-based formulations of poorly soluble drugs, as direct comparative data for this compound is limited in the current literature.

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Liposomes 100 - 250< 0.3-20 to -4060 - 85
Solid Lipid Nanoparticles (SLNs) 150 - 300< 0.4-15 to -3570 - 90
Nanoemulsions 50 - 200< 0.25-25 to -50> 90

Experimental Protocols

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol in a 7:3 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid's Tm. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV dispersion using a probe sonicator on an ice bath.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)
  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

    • Separately, heat an aqueous surfactant solution (e.g., Poloxamer 188 in water) to the same temperature.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization for several cycles to produce a hot nanoemulsion.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

Preparation of this compound-Loaded Nanoemulsion (High-Pressure Homogenization Method)
  • Phase Preparation:

    • Dissolve this compound in the oil phase (e.g., a medium-chain triglyceride).

    • Prepare the aqueous phase by dissolving a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol HP) in water.

  • Pre-emulsification:

    • Gradually add the oil phase to the aqueous phase while stirring at high speed with a homogenizer to form a coarse emulsion.

  • Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the droplet size to the nanometer range.

Characterization of Lipid-Based Formulations
  • Particle Size, PDI, and Zeta Potential: Analyze the formulation using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (%EE):

    • Separate the unencapsulated this compound from the formulation by ultracentrifugation or size exclusion chromatography.

    • Quantify the amount of this compound in the supernatant (unencapsulated) and in the total formulation (after disrupting the nanoparticles with a suitable solvent) using a validated HPLC method.

    • Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] * 100

  • In Vitro Drug Release:

    • Place a known amount of the formulation in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., simulated gastric or intestinal fluid) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.

    • Analyze the amount of this compound released using HPLC.

Mandatory Visualizations

experimental_workflow cluster_liposome Liposome Preparation cluster_sln SLN Preparation cluster_nanoemulsion Nanoemulsion Preparation l1 Lipid Film Formation l2 Hydration l1->l2 l3 Size Reduction (Sonication/Extrusion) l2->l3 s1 Phase Preparation (Lipid & Aqueous) s2 Emulsification s1->s2 s3 High-Pressure Homogenization s2->s3 s4 Cooling & SLN Formation s3->s4 n1 Phase Preparation (Oil & Aqueous) n2 Pre-emulsification n1->n2 n3 High-Pressure Homogenization n2->n3

Caption: Experimental workflows for preparing different lipid-based formulations of this compound.

signaling_pathway cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Proliferation BoeravinoneB This compound NFkB NF-κB BoeravinoneB->NFkB Inhibits MAPK MAPK BoeravinoneB->MAPK Modulates PI3K_Akt PI3K/Akt BoeravinoneB->PI3K_Akt Modulates EGFR EGFR BoeravinoneB->EGFR Inhibits ErbB2 ErbB2 BoeravinoneB->ErbB2 Inhibits

Caption: Signaling pathways modulated by this compound in inflammation and cancer.

References

Technical Support Center: Optimization of Mobile Phase for Boeravinone B Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing the mobile phase for the challenging separation of Boeravinone B isomers by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: this compound, a rotenoid flavonoid, can exist as multiple isomers (e.g., structural isomers, stereoisomers) that possess very similar physicochemical properties.[1][2] This similarity in polarity and chemical structure leads to co-elution, where isomers are not fully resolved and appear as a single, broad, or asymmetric peak in the chromatogram.[3][4] Achieving baseline separation is critical for accurate quantification and isolation for further studies.

Q2: What is a good starting point for a mobile phase to separate this compound isomers?

A2: For reversed-phase HPLC, a common starting point is a gradient elution using a C18 column with a binary mobile phase consisting of an aqueous component and an organic modifier. A typical mobile phase combination is acetonitrile (B52724) and water, often with an acidic modifier to improve peak shape and selectivity.[5][6] For instance, a gradient of acetonitrile in water containing 0.1% v/v formic acid or orthophosphoric acid is a frequently used starting condition for rotenoids.[6]

Q3: How does the choice of organic solvent affect the separation of isomers?

A3: The choice of organic solvent (e.g., acetonitrile vs. methanol) significantly impacts selectivity. Acetonitrile and methanol (B129727) have different abilities to engage in dipole-dipole interactions and hydrogen bonding with the analyte and the stationary phase. If you are experiencing co-elution with an acetonitrile-based mobile phase, switching to methanol or using a combination of both may alter the elution order and improve the resolution of this compound isomers.

Q4: What is the role of an acidic modifier in the mobile phase?

A4: Acidic modifiers like formic acid, acetic acid, or phosphoric acid are added to the mobile phase to control the pH and suppress the ionization of phenolic hydroxyl groups present in the this compound structure.[5][6] This leads to sharper, more symmetrical peaks and can enhance the separation between isomers by subtly altering their interaction with the stationary phase. A concentration of 0.1% is a common starting point.

Q5: Can temperature adjustments improve the separation of this compound isomers?

A5: Yes, column temperature is a crucial parameter for optimizing selectivity. Varying the temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases.[7][8] For some isomeric compounds, operating at sub-ambient or elevated temperatures can significantly improve resolution. It is advisable to screen a range of temperatures (e.g., 25°C to 45°C) to determine the optimal condition for your specific separation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of this compound isomers.

Issue 1: Complete Co-elution of Isomers (Single Peak)

  • Possible Cause: The current mobile phase and stationary phase do not provide sufficient selectivity to differentiate between the isomers.

  • Solutions:

    • Modify the Organic Solvent: If using acetonitrile, switch to methanol or a ternary mixture (e.g., acetonitrile/methanol/water).

    • Adjust the Mobile Phase pH: Systematically vary the concentration of the acidic modifier (e.g., 0.05%, 0.1%, 0.2% formic acid) to find the optimal pH for separation.

    • Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider a column with a different selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer alternative separation mechanisms based on pi-pi and dipole-dipole interactions, which can be effective for aromatic isomers.

    • Employ a Slower Gradient: A shallower gradient profile over the elution window of the isomers can increase the separation time and improve resolution.

Issue 2: Poor Resolution (Rs < 1.5) with Peak Shoulders

  • Possible Cause: The isomers are partially separated, but the resolution is insufficient for accurate quantification.

  • Solutions:

    • Fine-tune the Organic Solvent Percentage: Make small, incremental changes (e.g., 1-2%) to the organic solvent concentration in an isocratic method or adjust the slope of the gradient.

    • Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the run time.

    • Optimize the Column Temperature: Experiment with different column temperatures. Sometimes a slight increase or decrease in temperature can significantly impact the selectivity between closely eluting isomers.[7][8]

Issue 3: Peak Tailing

  • Possible Cause: Secondary interactions between the phenolic hydroxyl groups of this compound and active sites on the silica (B1680970) backbone of the stationary phase.

  • Solutions:

    • Adjust the Mobile Phase pH: Ensure the acidic modifier concentration is sufficient to suppress silanol (B1196071) interactions.

    • Use a High-Purity, End-capped Column: Modern, high-purity silica columns with thorough end-capping minimize exposed silanols, reducing peak tailing.

    • Consider Mobile Phase Additives: In some cases, a low concentration of a buffer, such as ammonium (B1175870) acetate, can improve peak shape.[9]

Data Presentation

Table 1: Comparison of Mobile Phases for this compound Analysis

Mobile Phase CompositionStationary PhaseDetection Wavelength (nm)Observations
Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v)HPTLC Silica Gel254Good separation of this compound from caffeic acid.[10]
Acetonitrile: 0.1% Orthophosphoric Acid in Water (Gradient)C18276Successful simultaneous quantification of this compound and Boeravinone E.[6]
Acetonitrile: 0.1% Formic Acid in Water (Gradient)C18~305Recommended for good peak symmetry and resolution in complex extracts.[5]
Toluene: Ethyl Acetate: Formic Acid: Methanol (5:3:1:1, v/v/v/v)HPTLC Silica Gel254Well-resolved bands for this compound in polyherbal formulations.[11]

Experimental Protocols

Protocol 1: HPLC Method Development for this compound Isomer Separation

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Initial Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Start with a linear gradient from 10% to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Diode Array Detector (DAD) monitoring at 254 nm, 276 nm, and 305 nm.[5][6]

    • Injection Volume: 10 µL.

  • Optimization Strategy:

    • Scouting Run: Perform an initial broad gradient run to determine the approximate retention time of the this compound isomer cluster.

    • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution time of the isomers to improve resolution.

    • Solvent Selection: If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization.

    • pH and Modifier Adjustment: Evaluate the effect of different acidic modifiers (e.g., 0.1% acetic acid, 0.05% phosphoric acid) on selectivity and peak shape.

    • Temperature Optimization: Once a promising mobile phase is identified, investigate the effect of column temperature on the separation by analyzing the sample at different temperatures (e.g., 25°C, 35°C, 45°C).

Visualizations

Method_Development_Workflow start Start: Co-eluting this compound Isomers scouting_run Perform Broad Gradient Run (e.g., 10-90% Acetonitrile) start->scouting_run evaluate_scouting Evaluate Initial Separation scouting_run->evaluate_scouting optimize_gradient Optimize Gradient Slope (Shallow Gradient) evaluate_scouting->optimize_gradient Partial Separation change_solvent Change Organic Modifier (e.g., to Methanol) evaluate_scouting->change_solvent No Separation evaluate_gradient Resolution Improved? optimize_gradient->evaluate_gradient adjust_modifier Adjust Acidic Modifier (Type and Concentration) evaluate_gradient->adjust_modifier No (Rs < 1.5) final_method Final Optimized Method evaluate_gradient->final_method Yes (Rs >= 1.5) evaluate_solvent Resolution Improved? change_solvent->evaluate_solvent evaluate_solvent->optimize_gradient Yes evaluate_solvent->adjust_modifier No evaluate_modifier Peak Shape & Selectivity Improved? adjust_modifier->evaluate_modifier optimize_temp Optimize Column Temperature evaluate_modifier->optimize_temp Yes end End evaluate_modifier->end No, Consider Different Column optimize_temp->final_method

Caption: Workflow for HPLC method development to separate this compound isomers.

Troubleshooting_CoElution problem Problem: Peak Co-elution or Poor Resolution (Rs < 1.5) check1 Is the Capacity Factor (k') adequate? (Ideally 2-10) problem->check1 solution1 Weaken Mobile Phase (Increase aqueous %) check1->solution1 No (k' < 2) check2 Is Selectivity (α) poor? check1->check2 Yes solution1->check2 solution2a Change Organic Modifier (ACN <=> MeOH) check2->solution2a Yes (α ≈ 1) solution2b Adjust pH / Modifier solution2a->solution2b solution2c Change Temperature solution2b->solution2c solution2d Change Stationary Phase (e.g., Phenyl, PFP) solution2c->solution2d

Caption: Decision tree for troubleshooting co-elution of this compound isomers.

References

Technical Support Center: Boeravinone B Quantification in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boeravinone B from herbal extracts, primarily Boerhavia diffusa. Our goal is to help you address and manage batch-to-batch variability to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a rotenoid, a class of naturally occurring compounds, found in plants like Boerhaavia diffusa. It is recognized for its significant pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1] Accurate quantification of this compound is crucial for the standardization of herbal extracts, ensuring their quality, efficacy, and safety in research and product development.[1]

Q2: What are the primary causes of batch-to-batch variability in this compound content?

A2: Batch-to-batch variability of this compound in herbal extracts can be attributed to several factors:

  • Genetic and Environmental Factors: The geographical location and climatic conditions where the plant is grown can significantly influence the phytochemical profile, including the concentration of this compound.

  • Plant Part Used: The concentration of this compound varies considerably among different parts of the Boerhaavia diffusa plant.

  • Harvesting Season: The time of year the plant is harvested has been shown to affect the yield of this compound.

  • Extraction Method: The choice of extraction solvent, temperature, and duration can dramatically impact the efficiency of this compound isolation.

  • Storage and Handling: this compound can degrade when exposed to light, heat, or air, leading to variability in stored extracts.

Q3: Which analytical methods are recommended for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed and validated methods for the accurate quantification of this compound in herbal extracts.[1] Ultra-Performance Liquid Chromatography (UPLC) has also been shown to be a rapid and sensitive method for its analysis.[2]

Q4: What is a typical concentration range for this compound in Boerhaavia diffusa extracts?

A4: The concentration of this compound can vary significantly. For instance, a study on the hydro-alcoholic extract of the whole plant reported a this compound content of 0.041% w/w.[3][4][5] In another study analyzing different plant parts, the root was found to have the highest concentration.

Troubleshooting Guide

Issue 1: Low or No Detectable this compound in the Extract

Possible Cause Troubleshooting Step
Improper Plant Material Verify the identity of the plant material (Boerhaavia diffusa). Ensure the correct plant part, preferably the root, is being used for extraction, as it contains the highest concentration of this compound.
Suboptimal Extraction Review and optimize your extraction protocol. Key parameters to consider are the solvent system, temperature, and extraction time. Methanolic extraction has been shown to be effective.
Degradation of this compound Protect the extract from light and heat during and after extraction. Store extracts in airtight, dark containers at low temperatures to prevent degradation.
Analytical Method Sensitivity Ensure your analytical method (HPLC, HPTLC) is sufficiently sensitive. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method.

Issue 2: High Variability in this compound Content Between Batches

Possible Cause Troubleshooting Step
Inconsistent Plant Material Source authenticated and standardized raw plant material. If possible, source from the same geographical region and harvest during the same season (July has been reported to yield the highest concentration).
Variable Extraction Efficiency Strictly standardize the extraction protocol for all batches. This includes solvent-to-solid ratio, particle size of the plant material, extraction time, and temperature.
Inconsistent Sample Preparation Ensure uniformity in sample preparation steps prior to analysis, such as filtration and dilution. Use a validated and consistent protocol.
Analytical Instrument Fluctuation Calibrate your analytical instrument regularly. Use an internal standard to account for variations in instrument performance.

Data Presentation

Table 1: Variation of this compound Content by Plant Part and Season

Plant PartThis compound Content (% w/w)Optimal Harvest Month
Root6.63%July
Leaves4.28%July
Shoot3.08%July

Source: Data adapted from a study on seasonal variation of this compound in field-grown B. diffusa.[6]

Table 2: Reported this compound Content in a Whole Plant Extract

Extract TypeThis compound Content (% w/w)
Hydro-alcoholic extract0.041%

Source: Data from a study quantifying this compound in a whole plant extract and its polyherbal formulation.[3][4][5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is a general guideline based on published methods and should be validated for your specific experimental setup.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often used. A common starting point is a ratio of 60:40 (v/v) acetonitrile to acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30 °C.

2. Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol (B129727).

  • Create a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL to generate a calibration curve.

3. Sample Preparation:

  • Accurately weigh the dried herbal extract.

  • Dissolve the extract in methanol and sonicate for 15-20 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standards.

Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for this compound Quantification

1. Instrumentation and Conditions:

  • HPTLC System: An HPTLC system with a densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A common mobile phase is a mixture of toluene, ethyl acetate, and formic acid (e.g., 6:3:1 v/v/v).

  • Application: Apply standards and samples as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Scanning: Scan the dried plate under UV light at 254 nm.

2. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in the HPLC protocol.

3. Analysis:

  • Apply known concentrations of the this compound standard and the sample extracts to the HPTLC plate.

  • Develop the plate and, after drying, scan the plate to obtain the densitogram.

  • Identify the this compound spot in the sample by comparing its Rf value with that of the standard.

  • Quantify the this compound content by comparing the peak area of the sample with the calibration curve of the standard.

Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analytical Quantification cluster_Standardization Standardization & Quality Control Raw_Material Raw Plant Material (Boerhaavia diffusa) Extraction Extraction (e.g., Maceration, Soxhlet) Raw_Material->Extraction Select Plant Part & Harvest Time Filtration Filtration & Concentration Extraction->Filtration Optimize Solvent, Temp, Time HPLC_HPTLC HPLC / HPTLC Analysis Filtration->HPLC_HPTLC Quantification Data Analysis & Quantification HPLC_HPTLC->Quantification Peak Identification & Integration Standardization Standardized Extract Quantification->Standardization QC Quality Control Checks Standardization->QC

Caption: Workflow for this compound quantification and standardization.

Signaling_Pathway cluster_Inflammatory_Stimuli Inflammatory Stimuli cluster_Signaling_Cascades Intracellular Signaling Cascades cluster_Inflammatory_Response Pro-inflammatory Response BoeravinoneB This compound MAPK MAPK Pathway (p38, ERK, JNK) BoeravinoneB->MAPK Inhibits PI3K_Akt PI3K/Akt Pathway BoeravinoneB->PI3K_Akt Inhibits NFkB NF-κB Activation BoeravinoneB->NFkB Inhibits Stimuli e.g., LPS, Cytokines Stimuli->MAPK Stimuli->PI3K_Akt NFkB_Activation IKK Activation Stimuli->NFkB_Activation MAPK->NFkB PI3K_Akt->NFkB NFkB_Activation->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 Inflammation Inflammation Cytokines->Inflammation COX2->Inflammation

Caption: this compound's inhibitory action on key inflammatory signaling pathways.

References

Strategies to reduce the cytotoxicity of Boeravinone B in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Boeravinone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of this compound in normal cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic profile of this compound against cancer cells versus normal cells?

A1: this compound, a rotenoid isolated from Boerhaavia diffusa, has demonstrated significant cytotoxic effects against various cancer cell lines, particularly colon cancer. Its primary mechanism involves inducing apoptosis by promoting the internalization and subsequent degradation of Epidermal Growth Factor Receptor (EGFR) and ErbB2. This leads to the inhibition of downstream pro-survival signaling pathways such as MAPK/Erk and Akt.[1][2]

Currently, there is limited published data directly comparing the IC50 values of this compound in a wide range of cancer cell lines against a panel of normal, non-cancerous cell lines. The available data primarily focuses on its efficacy in cancer cells. However, some studies on specific normal cell types, such as human dendritic cells and osteoclasts, have indicated low to no cytotoxicity at effective anticancer concentrations.[3][4] For instance, the viability of human dendritic cells was not affected at this compound concentrations up to 100 µg/ml.[3] Additionally, a related compound, Boeravinone G, was found to be non-cytotoxic and non-genotoxic in normal Caco-2 cells at the concentrations tested.[5][6]

To rigorously assess the therapeutic window, it is crucial for researchers to determine the Selectivity Index (SI).

Q2: How do I calculate the Selectivity Index (SI) for this compound?

A2: The Selectivity Index is a critical parameter for quantifying the preferential cytotoxicity of a compound towards cancer cells over normal cells. It is calculated using the following formula:

SI = IC50 in Normal Cells / IC50 in Cancer Cells

An SI value greater than 1.0 indicates a degree of selective cytotoxicity for cancer cells. A higher SI value is desirable as it suggests a wider therapeutic window.[7]

Q3: What are the primary signaling pathways affected by this compound?

A3: this compound primarily targets the EGFR family of receptor tyrosine kinases. By inducing the internalization and lysosomal degradation of EGFR and ErbB2, it effectively shuts down their signaling cascades. This disruption leads to the downregulation of key downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[1][2] The anticancer effect of this compound has been shown to be mediated through a caspase-independent apoptotic pathway, involving the nuclear translocation of Apoptosis-Inducing Factor (AIF).[1]

Q4: What are potential strategies to reduce the off-target cytotoxicity of this compound in my experiments?

A4: While this compound shows promise for selective anticancer activity, several strategies can be explored to further minimize its impact on normal cells:

  • Dose Optimization: Carefully titrate the concentration of this compound to identify the optimal therapeutic window that maximizes cancer cell death while minimizing effects on normal cells.

  • Combination Therapy: Investigate synergistic combinations with other chemotherapeutic agents. This may allow for a reduction in the effective dose of this compound, thereby lowering its potential for off-target toxicity.[8]

  • Targeted Drug Delivery: Explore the use of nanoformulations, such as liposomes or polymeric nanoparticles, to encapsulate this compound.[9][10][11] Targeted delivery systems can enhance drug accumulation at the tumor site and reduce systemic exposure to normal tissues.

  • Structural Modification: Based on structure-activity relationship (SAR) studies of other rotenoids, modifying the chemical structure of this compound could potentially alter its pharmacokinetic and toxicological profile. For example, increasing hydrophilicity through hydroxylation has been shown to reduce the ability of other rotenoids to cross the blood-brain barrier, thereby decreasing neurotoxicity.[12]

  • Use of Cytoprotective Agents: Co-administration with agents that protect normal cells from cytotoxic insults could be a viable strategy.[13][14]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines
  • Problem: The IC50 value of this compound in the normal cell line is unexpectedly low, approaching the IC50 value observed in the cancer cell line.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Cell Line Sensitivity Different normal cell lines exhibit varying sensitivities to cytotoxic agents. Consider using a panel of normal cell lines from different tissue origins to establish a more comprehensive toxicity profile.
High Proliferation Rate of Normal Cells Rapidly dividing normal cells can sometimes be more susceptible to cytotoxic agents. Ensure that the proliferation rate of your control cells is well-characterized.[15] Consider strategies like inducing reversible G1 arrest in normal cells to protect them.[3]
Compound Purity and Stability Verify the purity of your this compound sample. Impurities could contribute to non-specific cytotoxicity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Experimental Conditions Optimize cell seeding density and ensure consistent incubation times. Variations in these parameters can significantly impact IC50 values.
Issue 2: Inconsistent Results in Cytotoxicity Assays
  • Problem: High variability in IC50 values for this compound across replicate experiments.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Variability in Cell Health Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and exhibit healthy morphology before initiating treatment.
Inconsistent Drug Preparation Prepare this compound stock solutions in a suitable solvent like DMSO at a high concentration. Make fresh serial dilutions in culture medium for each experiment.
Assay-Specific Issues Ensure proper mixing of assay reagents and that the incubation times are strictly followed. For MTT or similar metabolic assays, be aware that compounds can interfere with the enzymatic reduction of the tetrazolium salt. Consider validating results with a secondary assay that measures a different cell death marker (e.g., Annexin V/PI staining).
Instrument Calibration Regularly calibrate and maintain the plate reader or flow cytometer used for analysis to ensure consistent performance.

Data Presentation

Table 1: Reported IC50 Values of this compound in Human Colon Cancer Cell Lines

Cell LineIC50 (µM)
HT-293.7 ± 0.14
HCT-1165.7 ± 0.24
SW-6208.4 ± 0.37
Data sourced from Huang et al. (2018)[1]

Table 2: Hypothetical Example for Calculating Selectivity Index (SI)

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
HT-29Colon Cancer3.710.8
CCD-18CoNormal Colon Fibroblast40.0-
HCT-116Colon Cancer5.77.0
CCD-18CoNormal Colon Fibroblast40.0-

Note: The IC50 value for CCD-18Co is hypothetical and for illustrative purposes only. Researchers must experimentally determine the IC50 for their specific normal cell lines.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol provides a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells (both cancer and normal) in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessing Apoptosis via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently mix and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Differentiate cell populations based on their fluorescence profiles (Annexin V-/PI- for viable, Annexin V+/PI- for early apoptotic, Annexin V+/PI+ for late apoptotic/necrotic).

Visualizations

G cluster_0 This compound Action BoeravinoneB This compound EGFR_ErbB2 EGFR / ErbB2 Receptors BoeravinoneB->EGFR_ErbB2 Induces AIF AIF Translocation BoeravinoneB->AIF Promotes Internalization Receptor Internalization & Degradation EGFR_ErbB2->Internalization PI3K_Akt PI3K/Akt Pathway Internalization->PI3K_Akt Inhibits Ras_MAPK Ras/MAPK Pathway Internalization->Ras_MAPK Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Ras_MAPK->Proliferation Apoptosis Caspase-Independent Apoptosis AIF->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

G start Start: Seed Cancer & Normal Cells in 96-well plates treat Treat cells with serial dilutions of This compound start->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt Add MTT reagent & Incubate incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: - Calculate % Viability - Determine IC50 read->analyze end End: Calculate Selectivity Index analyze->end

Caption: Experimental workflow for assessing cytotoxicity.

G cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome problem {Problem|High Cytotoxicity of this compound in Normal Cells} strategy1 Dose Optimization problem->strategy1 strategy2 Combination Therapy problem->strategy2 strategy3 Targeted Drug Delivery (Nanoformulation) problem->strategy3 strategy4 Structural Modification problem->strategy4 outcome Reduced Normal Cell Cytotoxicity Increased Selectivity Index (SI) Enhanced Therapeutic Window strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome

Caption: Logical relationship for mitigating cytotoxicity.

References

Technical Support Center: Enhancing the Permeability of Boeravinone B Across Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when investigating the membrane permeability of Boeravinone B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its permeability a concern?

A1: this compound is a rotenoid, a type of isoflavonoid, isolated from plants of the Boerhavia genus.[1] It exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] However, like many polyphenolic compounds, its therapeutic potential may be limited by poor oral bioavailability, which is often due to low permeability across the intestinal epithelium.[4][5] Understanding and enhancing its permeability is crucial for its development as a therapeutic agent.

Q2: Has the permeability of this compound been experimentally determined?

Q3: Is this compound a substrate of efflux pumps like P-glycoprotein (P-gp)?

A3: One study has shown that this compound can inhibit the human P-glycoprotein (P-gp) efflux pump, with a reported half-maximal inhibitory concentration (IC50) of 64.85 μM.[9][10] While this suggests it interacts with P-gp, it does not definitively confirm whether it is also a substrate. It is possible for a compound to be an inhibitor without being transported. Further investigation using bidirectional transport assays (e.g., in Caco-2 or MDCK-MDR1 cells) is necessary to determine if this compound is actively effluxed.[11][12]

Q4: What are the general strategies to enhance the permeability of this compound?

A4: Several formulation and chemical modification strategies can be employed to improve the permeability of poorly absorbed compounds like this compound. These include:

  • Lipid-based formulations: Incorporating this compound into lipid solutions, microemulsions, nanoparticles, or liposomes can enhance its solubility and absorption.[11]

  • Use of permeability enhancers: These are excipients that transiently alter the integrity of the intestinal epithelium to allow for increased drug transport.[4]

  • Nanoformulations: Encapsulating this compound in polymeric micelles or nanoparticles can improve its intestinal permeability.[13][14]

  • Structural modification: While more complex, medicinal chemistry approaches could be used to modify the this compound structure to improve its physicochemical properties for better absorption.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of this compound's permeability.

Problem Potential Cause Troubleshooting Steps
Low apparent permeability (Papp) in Caco-2 or MDCK assays. 1. Inherent low passive permeability: this compound's chemical structure (e.g., number of hydroxyl groups) may limit its ability to passively diffuse across the cell monolayer. 2. Active efflux: The compound may be a substrate for efflux transporters like P-gp or BCRP expressed on the cell surface. 3. Poor aqueous solubility: The compound may precipitate in the assay buffer, reducing the concentration available for transport.1. Consider formulating this compound with permeability enhancers or in a lipid-based system. 2. Perform a bidirectional permeability assay to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[12] If efflux is observed, repeat the assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). 3. Increase the solubility of this compound in the assay buffer by using co-solvents (e.g., DMSO, ensuring the final concentration is non-toxic to the cells) or formulating it with solubilizing agents.
High variability in Papp values between experiments. 1. Inconsistent cell monolayer integrity: The tightness of the cell junctions can vary between cultures. 2. Inconsistent dosing solution preparation: The concentration of this compound may not be consistent across experiments. 3. Analytical method variability: Inconsistent sample processing or LC-MS/MS analysis can lead to variable results.1. Ensure consistent cell seeding density and culture time (typically 21 days for Caco-2 cells).[15] Always measure the transepithelial electrical resistance (TEER) before each experiment to confirm monolayer integrity.[12] 2. Prepare fresh dosing solutions for each experiment and verify the concentration. 3. Validate the analytical method for linearity, accuracy, and precision. Use an internal standard to account for variations in sample processing and instrument response.
Low recovery of this compound at the end of the experiment. 1. Non-specific binding: As a lipophilic compound, this compound may bind to the plastic of the assay plates.[16] 2. Cellular metabolism: The compound may be metabolized by enzymes within the Caco-2 or MDCK cells. 3. Compound instability: this compound may degrade in the assay buffer over the course of the experiment.1. Include a mass balance study by quantifying the compound in the apical and basolateral compartments, as well as in cell lysates, at the end of the experiment. The use of low-binding plates can also be considered. 2. Analyze cell lysates for the presence of metabolites. If metabolism is suspected, consider using a cell line with lower metabolic activity or including metabolic inhibitors. 3. Assess the stability of this compound in the assay buffer under the experimental conditions (e.g., 37°C, pH 7.4) over the same time course as the permeability assay.

Data Presentation

The following tables provide a framework for presenting and interpreting permeability data for this compound.

Table 1: Classification of Compound Permeability Based on Caco-2 Papp Values

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10Well absorbed (>85%)
Moderate1 - 10Moderately absorbed (50-85%)
Low< 1Poorly absorbed (<50%)

Source: Adapted from literature correlating Caco-2 permeability with human oral bioavailability.[7][15]

Table 2: Sample Data Template for a Bidirectional Caco-2 Assay of this compound

CompoundDirectionPapp (x 10⁻⁶ cm/s) ± SD (n=3)Efflux Ratio (Papp B→A / Papp A→B)
This compound A → B[Insert experimental value][Calculate based on experimental values]
B → A[Insert experimental value]
Propranolol (High Permeability Control) A → B> 20~1
Atenolol (Low Permeability Control) A → B< 0.5~1
Digoxin (P-gp Substrate Control) A → B~1> 3

Experimental Protocols

Detailed methodologies for key permeability assays are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates passive permeability across an artificial lipid membrane.

  • Prepare the artificial membrane: Coat the filter of a donor plate with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane).[17]

  • Prepare solutions: Dissolve this compound in a suitable buffer (e.g., PBS with a low percentage of DMSO) to create the donor solution. Prepare the acceptor solution (buffer without the compound).

  • Assemble the assay plate: Add the acceptor solution to the wells of an acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, and add the donor solution to the wells of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).[18][19]

  • Sample analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))

Caco-2 Permeability Assay

This assay uses a monolayer of human intestinal cells to model both passive and active transport.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.[15]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[20]

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): Add this compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A): Add this compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).[15]

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and determine the concentration of this compound by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp for each direction as described for the PAMPA assay. The efflux ratio is the ratio of Papp (B→A) to Papp (A→B).[12]

MDCK-MDR1 Permeability Assay

This assay uses a cell line that overexpresses the P-gp efflux pump to specifically investigate if a compound is a P-gp substrate.

  • Cell Culture: Culture MDCK-MDR1 cells on permeable inserts until they form a confluent monolayer (typically 4-5 days).[11]

  • Monolayer Integrity Check: Confirm monolayer integrity by measuring TEER.[21]

  • Bidirectional Transport: Perform the A→B and B→A transport experiments as described for the Caco-2 assay.

  • Incubation and Analysis: The incubation time is typically shorter (e.g., 60-90 minutes).[11][21] Analyze samples by LC-MS/MS.

  • Data Interpretation: Calculate the efflux ratio. A ratio significantly greater than 2 suggests that this compound is a substrate for the P-gp efflux pump.[11]

Visualizations

Experimental Workflow for Permeability Assessment

G cluster_0 Initial Screening cluster_1 In Vitro Cell-Based Assays cluster_2 Permeability Enhancement cluster_3 Outcome start This compound pampa PAMPA Assay start->pampa Assess passive permeability caco2 Caco-2 Bidirectional Assay pampa->caco2 Evaluate overall permeability and potential for efflux mdck MDCK-MDR1 Assay caco2->mdck If efflux is suspected, confirm P-gp involvement formulation Formulation Strategies (e.g., lipid-based, nanoparticles) caco2->formulation mdck->formulation outcome Enhanced Permeability formulation->outcome G center_node This compound lipid Lipid-Based Formulations (Liposomes, Microemulsions) center_node->lipid nano Nanoparticles center_node->nano enhancers Permeability Enhancers center_node->enhancers prodrug Prodrug Synthesis center_node->prodrug G cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus (e.g., RANKL) tak1 TAK1 stimulus->tak1 boeravinone_b This compound ikk IKK Complex boeravinone_b->ikk Inhibits tak1->ikk ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive Complex) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα degradation gene Target Gene Expression (e.g., inflammatory cytokines) nfkb_nuc->gene

References

Overcoming autofluorescence interference in Boeravinone B imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boeravinone B in fluorescence imaging studies. Our goal is to help you overcome challenges related to autofluorescence and achieve high-quality, reliable imaging data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied using fluorescence imaging?

A1: this compound is a natural rotenoid compound isolated from plants of the Boerhavia genus.[1] It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Fluorescence imaging is a powerful technique to visualize the subcellular localization and dynamics of this compound, providing insights into its mechanisms of action.

Q2: What are the known spectral properties of this compound?

A2: this compound has a reported maximum UV absorbance in the range of 283-330 nm.[3][4] Based on this, its fluorescence excitation is estimated to be in the UV to near-UV range (approximately 330-380 nm). The exact emission spectrum has not been extensively reported, but based on the typical Stokes shift for similar flavonoid compounds, the emission is predicted to be in the blue to green region of the spectrum (approximately 400-500 nm).[5][6] It is highly recommended to experimentally determine the optimal excitation and emission wavelengths for this compound using a spectrophotometer with your specific solvent and imaging conditions.

Q3: What is autofluorescence and why is it a problem in this compound imaging?

A3: Autofluorescence is the natural fluorescence emitted by biological materials when illuminated with light.[7][8] This intrinsic fluorescence is not related to any specific fluorescent probes you have added. Common sources of autofluorescence in cells and tissues include endogenous molecules like collagen, elastin, NADH, and flavins, as well as the "aging pigment" lipofuscin.[8][9] Autofluorescence can be a significant problem in this compound imaging because its estimated emission spectrum (blue-green) often overlaps with the broad emission spectra of common autofluorescent species, which can obscure the specific signal from this compound and reduce the signal-to-noise ratio.[9]

Q4: How can I check for autofluorescence in my samples?

A4: The most straightforward method to assess autofluorescence is to prepare an unstained control sample. This sample should undergo the same preparation steps as your this compound-treated samples, including fixation and mounting, but without the addition of this compound. Image this control sample using the same filter sets and acquisition settings you intend to use for your experiment. Any signal detected in the unstained control is attributable to autofluorescence.[8]

Troubleshooting Guide: Overcoming Autofluorescence

This guide provides solutions to common problems encountered during this compound fluorescence imaging.

Problem Possible Cause(s) Recommended Solution(s)
High background fluorescence in all channels, obscuring the this compound signal. 1. Autofluorescence from fixation: Aldehyde fixatives like formaldehyde (B43269), paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue to form fluorescent Schiff bases.[9] 2. Endogenous fluorophores: Tissues rich in collagen, elastin, or lipofuscin will exhibit strong autofluorescence.[9] 3. Cell culture media components: Phenol (B47542) red and riboflavin (B1680620) in cell culture media are fluorescent.1. Optimize fixation: Use the lowest concentration of aldehyde fixative and the shortest fixation time that still preserves morphology. Consider using a non-aldehyde-based fixative like methanol (B129727) or ethanol (B145695) if compatible with your experiment.[8] 2. Chemical quenching: Treat fixed samples with a quenching agent. For aldehyde-induced autofluorescence, use sodium borohydride (B1222165).[10][11] For lipofuscin, Sudan Black B is effective.[12][13] 3. Photobleaching: Before labeling, expose the sample to a strong, broad-spectrum light source to photobleach endogenous fluorophores.[14] 4. Media selection: For live-cell imaging, use phenol red-free media.
Cannot distinguish this compound signal from background fluorescence. 1. Spectral overlap: The emission spectrum of this compound may significantly overlap with the autofluorescence spectrum. 2. Low this compound signal: The concentration of this compound in the cells may be too low to be detected above the background.1. Spectral unmixing: If your microscope is equipped with a spectral detector, you can acquire a lambda stack (a series of images at different emission wavelengths) and use linear unmixing algorithms to separate the this compound signal from the autofluorescence based on their unique spectral profiles.[15][16][17] 2. Use appropriate filter sets: Employ narrow bandpass emission filters to specifically capture the peak emission of this compound while excluding as much of the broader autofluorescence signal as possible. 3. Increase this compound concentration: If possible, increase the concentration of this compound used to treat the cells, ensuring it remains within a non-toxic range.
Signal is present in the unstained control sample. This is a clear indication of autofluorescence. Refer to the solutions for "High background fluorescence" above. Implement quenching protocols or optimize your experimental setup to reduce the autofluorescence.
This compound signal appears weak or fades quickly. 1. Photobleaching of this compound: Exposure to excitation light can cause the this compound molecules to photobleach, leading to a decrease in fluorescence intensity over time. 2. Low quantum yield: this compound may have an inherently low fluorescence quantum yield.1. Minimize light exposure: Use the lowest possible excitation light intensity and exposure time. Use a shutter to block the excitation light when not actively acquiring images. 2. Use an anti-fade mounting medium: This can help to reduce photobleaching. 3. Image acquisition settings: Use a sensitive detector (e.g., a cooled CCD or EMCCD camera) to maximize signal detection with minimal excitation light.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is effective for reducing autofluorescence caused by aldehyde fixatives.[10][11]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

Procedure:

  • Following fixation with formaldehyde or paraformaldehyde and subsequent washes with PBS, prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS. Caution: Prepare this solution immediately before use as sodium borohydride is unstable in aqueous solutions.

  • Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each to remove all traces of sodium borohydride.

  • Proceed with your standard immunofluorescence or staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is designed to quench autofluorescence from lipofuscin, which is common in aged cells and certain tissues.[7][12][13]

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • PBS or Tris-Buffered Saline (TBS)

Procedure:

  • Prepare a 0.1% (w/v) SBB solution by dissolving Sudan Black B powder in 70% ethanol. Stir thoroughly and filter to remove any undissolved particles.

  • After completing your primary and secondary antibody incubations and washes, incubate the samples in the SBB solution for 10-20 minutes at room temperature in the dark.

  • Briefly rinse the samples with 70% ethanol to remove excess SBB.

  • Wash the samples extensively with PBS or TBS (3-5 times for 5 minutes each).

  • Mount the coverslips with an aqueous mounting medium.

Quantitative Data Summary

The effectiveness of different autofluorescence quenching methods can vary depending on the sample type and the source of autofluorescence. The following table provides a summary of reported effectiveness for common techniques.

Quenching MethodTarget AutofluorescenceReported EffectivenessReference(s)
Sodium Borohydride Aldehyde-inducedModerate to high reduction of Schiff bases.[10][11]
Sudan Black B LipofuscinHigh quenching efficiency for lipofuscin.[7][12][13]
Photobleaching Endogenous fluorophoresVariable; depends on the fluorophore and light exposure.[14]
Spectral Unmixing All sources with distinct spectraHigh; can computationally separate signals.[15][16][17]

Visualizations

Experimental Workflow for this compound Imaging with Autofluorescence Reduction

experimental_workflow cluster_prep Sample Preparation cluster_autofluorescence Autofluorescence Reduction cluster_staining Staining (Optional) cluster_imaging Imaging & Analysis cell_culture Cell Culture/Tissue Sectioning boeravinone_treatment This compound Treatment cell_culture->boeravinone_treatment fixation Fixation (e.g., 4% PFA) boeravinone_treatment->fixation quenching Chemical Quenching (e.g., NaBH4 or Sudan Black B) fixation->quenching permeabilization Permeabilization quenching->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis (e.g., Spectral Unmixing) imaging->analysis

Caption: A generalized workflow for this compound imaging, incorporating steps for autofluorescence reduction.

Decision Tree for Troubleshooting Autofluorescence

troubleshooting_autofluorescence start High Background Fluorescence? unstained_control Image Unstained Control start->unstained_control autofluorescence_present Autofluorescence Confirmed unstained_control->autofluorescence_present Signal detected no_autofluorescence Check for other issues (e.g., non-specific antibody binding) unstained_control->no_autofluorescence No signal fixation_source Aldehyde Fixation? autofluorescence_present->fixation_source use_nabh4 Use Sodium Borohydride fixation_source->use_nabh4 Yes lipofuscin_source Lipofuscin Suspected? fixation_source->lipofuscin_source No use_nabh4->lipofuscin_source use_sbb Use Sudan Black B lipofuscin_source->use_sbb Yes spectral_overlap Spectral Overlap? lipofuscin_source->spectral_overlap No use_sbb->spectral_overlap spectral_unmixing Use Spectral Unmixing spectral_overlap->spectral_unmixing Yes optimize_filters Optimize Filter Sets spectral_overlap->optimize_filters No other_sources Consider other sources (e.g., media, photobleaching) spectral_unmixing->other_sources optimize_filters->other_sources

Caption: A decision tree to guide troubleshooting of autofluorescence in this compound imaging experiments.

References

Validation & Comparative

Validating the Anticancer Potential of Boeravinone B: A Comparative Guide for Xenograft Model Application

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the anticancer properties of Boeravinone B, a naturally occurring rotenoid, with a focus on its potential application in xenograft models for preclinical validation. While direct in vivo xenograft data for this compound is not yet widely published, this document summarizes its established in vitro efficacy, outlines a detailed protocol for future xenograft studies, and offers a comparative framework against other agents targeting similar molecular pathways. This information is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.

In Vitro Anticancer Activity of this compound

This compound has demonstrated significant cytotoxic activity against various human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, with the HT-29 cell line showing particular sensitivity.

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Cancer3.7 ± 0.14[1]
HCT-116Colon Cancer5.7 ± 0.24[1]
SW-620Colon Cancer8.4 ± 0.37[1]

Mechanism of Action: Targeting EGFR and ErbB2 Signaling

This compound exerts its anticancer effects by inducing the internalization and subsequent degradation of key epidermal growth factor receptors, EGFR (ErbB1) and ErbB2 (HER2). This action leads to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival, including the MAPK/Erk and PI3K/Akt pathways.[1][2] The degradation of these receptors is mediated through a lysosomal pathway, as evidenced by its inhibition by chloroquine.[1][2]

A notable aspect of this compound's mechanism is the induction of caspase-independent apoptosis.[1][2] This is characterized by the nuclear translocation of apoptosis-inducing factor (AIF) and the proteolytic processing of PARP, independent of caspase-3 activity.[1][2]

Signaling Pathway Diagram

BoeravinoneB_Pathway cluster_boeravinone EGFR EGFR Ras Ras EGFR->Ras ErbB2 ErbB2 PI3K PI3K ErbB2->PI3K BoeravinoneB This compound BoeravinoneB->EGFR Induces Internalization & Degradation BoeravinoneB->ErbB2 Induces Internalization & Degradation Apoptosis Caspase-Independent Apoptosis BoeravinoneB->Apoptosis Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Erk Erk1/2 MEK->Erk Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation Erk->Proliferation

Figure 1. Signaling pathway modulated by this compound.

Proposed Experimental Protocol for Xenograft Studies

The following protocol outlines a standardized approach for evaluating the in vivo anticancer efficacy of this compound using a subcutaneous xenograft model. This protocol is based on established methodologies in the field.[3]

1. Cell Culture and Animal Model

  • Cell Line: HT-29 human colon carcinoma cells.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

2. Tumor Cell Implantation

  • Harvest HT-29 cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Initiate treatment when tumors reach an average volume of 100-150 mm^3.

4. Drug Administration

  • Treatment Group: this compound (dose to be determined by maximum tolerated dose studies), administered via intraperitoneal (i.p.) injection or oral gavage daily.

  • Vehicle Control Group: Administer the vehicle used to dissolve this compound following the same schedule.

  • Positive Control Group (Optional): A standard-of-care agent for colon cancer that targets the EGFR pathway (e.g., Cetuximab).

5. Efficacy Evaluation

  • Continue tumor volume measurements throughout the study.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the animals and excise the tumors.

  • Weigh the excised tumors.

  • Perform histological and immunohistochemical analysis on tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

  • Conduct Western blot analysis on tumor lysates to confirm the in vivo modulation of EGFR, ErbB2, and downstream signaling proteins.

Experimental Workflow Diagram

Xenograft_Workflow start Start cell_culture 1. HT-29 Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation (5 x 10^6 cells/mouse) cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth treatment_initiation 4. Treatment Initiation (Tumor Volume ~100-150 mm³) tumor_growth->treatment_initiation treatment 5. Daily Drug Administration (this compound vs. Vehicle) treatment_initiation->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint & Euthanasia monitoring->endpoint analysis 8. Tumor Excision, Weight Measurement, & Tissue Analysis endpoint->analysis end End analysis->end

Figure 2. Experimental workflow for a xenograft study.

Comparative Analysis and Expected Outcomes

While direct in vivo comparative data for this compound is pending, a comparison can be drawn with other EGFR/ErbB2 inhibitors based on its mechanism of action.

FeatureThis compound (Projected)EGFR/ErbB2 Inhibitors (e.g., Lapatinib, Cetuximab)
Mechanism Induces receptor internalization and degradationPrimarily inhibits receptor tyrosine kinase activity
Downstream Effects Inhibition of MAPK/Erk and PI3K/Akt pathwaysInhibition of MAPK/Erk and PI3K/Akt pathways
Apoptosis Induction Caspase-independentPrimarily caspase-dependent
Potential Advantages May overcome resistance mechanisms related to kinase domain mutations by promoting receptor degradation. The unique caspase-independent apoptosis could be effective in cancers with defective caspase machinery.Well-established clinical efficacy in specific cancer types.
Expected Xenograft Outcome Significant reduction in tumor growth and weight. Decreased proliferation markers (Ki-67) and increased apoptosis markers (TUNEL) in tumor tissue. Reduced phosphorylation of EGFR, ErbB2, Akt, and Erk in tumor lysates.Similar reduction in tumor growth and modulation of downstream signaling pathways.

Conclusion

This compound presents a promising profile as an anticancer agent with a distinct mechanism of action involving the degradation of EGFR and ErbB2 and the induction of caspase-independent apoptosis. The provided experimental framework for xenograft modeling will be crucial in validating these in vitro findings and establishing the in vivo therapeutic potential of this compound. Further research is warranted to explore its efficacy in various cancer models and to elucidate its potential advantages over existing targeted therapies.

References

Boeravinone B versus rotenone: a comparative cytotoxicity analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination for Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular biology and toxicology, the study of natural compounds that modulate cellular processes is of paramount importance. This guide provides a comprehensive comparative analysis of the cytotoxic properties of two such compounds: Boeravinone B, a rotenoid isolated from Boerhavia diffusa, and Rotenone, a well-known pesticide and mitochondrial complex I inhibitor. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action, cytotoxic profiles, and the signaling pathways they influence, supported by experimental data.

At a Glance: Key Differences and Mechanisms of Action

This compound and Rotenone, while both classified as rotenoids, exhibit distinct cytotoxic profiles and mechanisms of action. Rotenone is a potent inhibitor of the mitochondrial electron transport chain at complex I, leading to a cascade of events including ATP depletion, generation of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[1][2][3][4] This mechanism is particularly pronounced in neuronal cells, making Rotenone a widely used compound in preclinical models of Parkinson's disease.[4]

This compound, in contrast, has demonstrated anticancer activity through a different mechanism involving the internalization and degradation of key cell surface receptors. In human colon cancer cells, this compound has been shown to induce the internalization and subsequent degradation of epidermal growth factor receptor (EGFR) and ErbB2 (HER2), leading to the inhibition of downstream signaling pathways and induction of apoptosis. Furthermore, studies have highlighted the anti-inflammatory and antioxidant properties of this compound, with evidence of neuroprotective effects in models of cerebral ischemia-reperfusion injury.[5][6]

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and Rotenone in various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This compound
Cell Line Cell Type IC50 (µM)
HT-29Human Colon Cancer3.7 ± 0.14
HCT-116Human Colon Cancer5.7 ± 0.24
SW-620Human Colon Cancer8.4 ± 0.37
Rotenone
Cell Line Cell Type IC50 (µM)
MCF-7Human Breast Cancer<10
A549Human Lung Cancer<10
HCT116Human Colon Cancer<10
SW480Human Colon CancerNot explicitly stated, but cytotoxic effects observed at 10 µM
SW620Human Colon CancerNot explicitly stated, but cytotoxic effects observed at 10 µM

Signaling Pathways and Mechanisms of Action

The differential cytotoxic effects of this compound and Rotenone can be attributed to their distinct interactions with cellular signaling pathways.

This compound: Targeting Receptor Tyrosine Kinases

This compound's anticancer activity in colon cancer cells is linked to its ability to induce the internalization and degradation of EGFR and ErbB2. This disrupts the downstream signaling cascades that are crucial for cancer cell proliferation and survival.

BoeravinoneB_Pathway BoeravinoneB This compound EGFR_ErbB2 EGFR/ErbB2 Receptors BoeravinoneB->EGFR_ErbB2 Internalization Receptor Internalization EGFR_ErbB2->Internalization Degradation Receptor Degradation Internalization->Degradation DownstreamSignaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Degradation->DownstreamSignaling Inhibition Apoptosis Apoptosis DownstreamSignaling->Apoptosis Inhibition of anti-apoptotic signals Rotenone_Pathway Rotenone Rotenone MitoComplexI Mitochondrial Complex I Rotenone->MitoComplexI ATP_Depletion ATP Depletion MitoComplexI->ATP_Depletion Inhibition ROS_Production Increased ROS Production MitoComplexI->ROS_Production Inhibition leads to Apoptosis Apoptosis ATP_Depletion->Apoptosis OxidativeStress Oxidative Stress ROS_Production->OxidativeStress OxidativeStress->Apoptosis MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound or Rotenone seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

References

A Comparative Analysis of the Antioxidant Activities of Boeravinone B and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents to combat oxidative stress-mediated pathologies, natural compounds have emerged as a promising frontier. Among these, Boeravinone B, a rotenoid isolated from Boerhaavia diffusa, and quercetin (B1663063), a ubiquitous flavonoid found in many fruits and vegetables, have garnered significant attention for their antioxidant properties. This guide provides a comparative overview of the antioxidant activity of this compound and quercetin, supported by available experimental data. It aims to offer an objective resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: A Quantitative Comparison

Direct comparative studies evaluating the antioxidant activity of pure this compound and quercetin in the same assays are limited in the current scientific literature. The following table summarizes the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.

It is crucial to note that the data for this compound is primarily derived from extracts of Boerhaavia diffusa, which contain a mixture of compounds, and not from the isolated this compound. This presents a significant limitation for a direct and precise comparison with pure quercetin.

CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)Notes
Quercetin 0.55 µg/mL[1], 15.9 µg/mL[2], 19.17 µg/mL[3]1.17 µg/mL[1], 1.89 µg/mL[4]Data from studies on the pure compound, showing potent antioxidant activity.
This compound Data for the pure compound is not readily available.Data for the pure compound is not readily available.Studies on Boerhaavia diffusa extracts, which contain this compound, show antioxidant activity.
Boerhaavia diffusa Extract 384.08 µg/mL[5]Not AvailableThis value is for an unspecified extract and indicates moderate antioxidant activity.[5]

One study noted that an ethanolic extract of Boerhaavia diffusa exhibited 81.94% inhibition of DPPH at a concentration of 1000 mcg/ml, whereas quercetin showed 88.02% inhibition at the same concentration, suggesting quercetin's superior radical scavenging capacity in that specific experiment.[6]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate experimental design and reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance.

Workflow for DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH solution in methanol (B129727) Mix Mix test compound/standard with DPPH solution DPPH_sol->Mix Sample_sol Prepare various concentrations of test compound (e.g., this compound, Quercetin) in a suitable solvent Sample_sol->Mix Standard_sol Prepare standard antioxidant solution (e.g., Ascorbic Acid) Standard_sol->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure_Abs Measure absorbance at 517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate percentage inhibition Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine IC50 value Calculate_Inhibition->Calculate_IC50

Caption: Workflow of the DPPH radical scavenging assay.

Detailed Steps:

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample and Standard Preparation: Stock solutions of the test compounds (this compound, quercetin) and a standard antioxidant (like ascorbic acid) are prepared in a suitable solvent (e.g., methanol or ethanol). Serial dilutions are then made to obtain a range of concentrations.

  • Reaction Mixture: A specific volume of the sample or standard solution is added to a defined volume of the DPPH solution.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for a set period, typically 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control containing the solvent and DPPH solution is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the relative ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form, a change that is measured spectrophotometrically.

Workflow for ABTS Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS stock solution (7 mM) ABTS_radical Mix ABTS and potassium persulfate, incubate in dark for 12-16h to form ABTS radical ABTS_stock->ABTS_radical Persulfate_stock Prepare potassium persulfate solution (2.45 mM) Persulfate_stock->ABTS_radical ABTS_working Dilute ABTS radical solution to an absorbance of ~0.7 at 734 nm ABTS_radical->ABTS_working Mix Add test compound to ABTS working solution ABTS_working->Mix Sample_sol Prepare various concentrations of test compound Sample_sol->Mix Incubate Incubate at room temperature for a set time (e.g., 6 minutes) Mix->Incubate Measure_Abs Measure absorbance at 734 nm Incubate->Measure_Abs Calculate_Inhibition Calculate percentage inhibition Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine IC50 value Calculate_Inhibition->Calculate_IC50

Caption: Workflow of the ABTS radical scavenging assay.

Detailed Steps:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is reacted with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours to allow for the formation of the radical.

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Sample and Standard Preparation: Solutions of the test compounds and a standard are prepared at various concentrations.

  • Reaction: A small volume of the sample or standard is added to a larger volume of the ABTS working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time, typically around 6 minutes.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is calculated from the concentration-response curve.

Signaling Pathways in Antioxidant Activity

Quercetin's Antioxidant Signaling Pathways

Quercetin exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense system.

cluster_pathways Signaling Pathways Modulated by Quercetin cluster_outcomes Cellular Outcomes ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway (e.g., p38) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Quercetin Quercetin Quercetin->ROS scavenges Quercetin->MAPK modulates Nrf2 Nrf2-ARE Pathway Quercetin->Nrf2 activates Quercetin->NFkB inhibits PI3K_AKT PI3K/AKT Pathway Quercetin->PI3K_AKT activates Antioxidant_Enzymes Increased expression of Antioxidant Enzymes (e.g., SOD, CAT, GSH) MAPK->Antioxidant_Enzymes Nrf2->Antioxidant_Enzymes Inflammation Decreased Inflammation NFkB->Inflammation Cell_Survival Enhanced Cell Survival PI3K_AKT->Cell_Survival

Caption: Quercetin's multifaceted antioxidant signaling pathways.

Quercetin has been shown to:

  • Activate the Nrf2-ARE pathway: This leads to the upregulation of several antioxidant and detoxifying enzymes.

  • Modulate MAPK signaling: For instance, activation of the p38 MAPK pathway can increase intracellular glutathione (B108866) (GSH) levels.[1]

  • Inhibit the NF-κB pathway: This pathway is a key regulator of inflammation, which is closely linked to oxidative stress.[1]

  • Activate the PI3K/AKT pathway: This pathway is involved in cell survival and can protect against oxidative damage.[1]

This compound's Antioxidant Signaling Pathways

The precise signaling pathways through which this compound exerts its antioxidant effects are less characterized than those of quercetin. However, studies on this compound and the related compound Boeravinone G suggest the involvement of pathways that regulate inflammation and cellular stress responses.

cluster_pathways Proposed Signaling Pathways for this compound/G cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress MAPK_G MAP Kinase Pathway (for Boeravinone G) Oxidative_Stress->MAPK_G activates NFkB_G NF-κB Pathway (for Boeravinone G) Oxidative_Stress->NFkB_G activates JAK2_STAT3 JAK2/STAT3 Pathway (for this compound) Oxidative_Stress->JAK2_STAT3 activates Boeravinone_B This compound Boeravinone_B->Oxidative_Stress reduces Boeravinone_B->JAK2_STAT3 inhibits Reduced_Inflammation Reduced Inflammatory Cytokine Production MAPK_G->Reduced_Inflammation NFkB_G->Reduced_Inflammation JAK2_STAT3->Reduced_Inflammation Reduced_Oxidative_Damage Decreased Oxidative Damage JAK2_STAT3->Reduced_Oxidative_Damage

Caption: Proposed antioxidant signaling pathways for this compound.

Research indicates that:

  • This compound reduces oxidative stress by decreasing markers like malondialdehyde (MDA) and increasing the levels of antioxidant enzymes such as glutathione (GSH), glutathione peroxidase (GPx), and catalase (CAT).

  • A recent study has implicated the inhibition of the JAK2/STAT3 signaling pathway by this compound in its protective effects against diabetic nephropathy, a condition associated with significant oxidative stress.

  • The related compound, Boeravinone G , has been shown to exert its potent antioxidant effects through the modulation of the MAP kinase and NF-κB pathways .[5][7]

Conclusion

Both this compound and quercetin demonstrate significant antioxidant potential. Quercetin is a well-characterized antioxidant with potent radical scavenging activity and the ability to modulate multiple antioxidant signaling pathways. While direct quantitative data for pure this compound is scarce, studies on Boerhaavia diffusa extracts and related compounds indicate that it is also a promising antioxidant agent, likely acting through the modulation of inflammatory and stress-response pathways. Further research, including direct comparative studies using standardized assays, is warranted to fully elucidate the relative antioxidant potencies and detailed mechanisms of action of these two natural compounds. Such investigations will be invaluable for the development of new therapeutic strategies targeting oxidative stress-related diseases.

References

In Vivo Neuroprotection: A Comparative Analysis of Boeravinone B and Alternative Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of Boeravinone B against several alternative compounds. The information presented herein is supported by experimental data from preclinical studies, with a focus on cerebral ischemia models. Detailed experimental methodologies and visual representations of key signaling pathways are included to facilitate a comprehensive understanding of the therapeutic potential of these agents.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize quantitative data from in vivo studies, comparing the neuroprotective effects of this compound with a clinically used drug, Nimodipine, and three promising phytochemicals: Curcumin (B1669340), Resveratrol (B1683913), and Quercetin. The data is primarily derived from rat models of cerebral ischemia-reperfusion injury.

Table 1: Effects on Antioxidant Enzyme Levels in Brain Tissue

CompoundDoseAnimal ModelGSH (nmol/mg protein)GPx (U/mg protein)CAT (U/mg protein)MDA (nmol/mg protein)
This compound 20 mg/kgBCCAO RatIncreased vs. IschemiaIncreased vs. IschemiaIncreased vs. IschemiaDecreased vs. Ischemia
Nimodipine 10 mg/kgMCAO Rat-Increased vs. Ischemia-Decreased vs. Ischemia
Curcumin 50 mg/kgMCAO RatIncreased vs. IschemiaIncreased vs. IschemiaIncreased vs. IschemiaDecreased vs. Ischemia
Resveratrol 30 mg/kgMCAO RatIncreased vs. IschemiaIncreased vs. IschemiaIncreased vs. IschemiaDecreased vs. Ischemia[1]
Quercetin 10 mg/kgMCAO RatIncreased vs. IschemiaIncreased vs. IschemiaIncreased vs. IschemiaDecreased vs. Ischemia

Table 2: Effects on Pro-inflammatory Cytokine Levels in Brain Tissue

CompoundDoseAnimal ModelTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)IL-10 (pg/mg protein)
This compound 20 mg/kgBCCAO RatDecreased vs. IschemiaDecreased vs. IschemiaDecreased vs. IschemiaIncreased vs. Ischemia
Nimodipine 10 mg/kgMCAO Rat-Decreased vs. Ischemia--
Curcumin 50 mg/kgMCAO RatDecreased vs. IschemiaDecreased vs. IschemiaDecreased vs. IschemiaIncreased vs. Ischemia
Resveratrol 30 mg/kgMCAO RatDecreased vs. Ischemia[2]Decreased vs. Ischemia[2]Decreased vs. Ischemia[3]Increased vs. Ischemia[4]
Quercetin 10 mg/kgMCAO RatDecreased vs. IschemiaDecreased vs. IschemiaDecreased vs. Ischemia-

Table 3: Effects on Neurological Deficit and Infarct Volume

CompoundDoseAnimal ModelNeurological Deficit ScoreInfarct Volume (%)
This compound 20 mg/kgBCCAO RatSignificantly Improved vs. IschemiaSignificantly Reduced vs. Ischemia
Nimodipine 5 mg/kgFour-vessel occlusion RatSignificantly Improved vs. Ischemia[5][6]-
Curcumin 50 mg/kgMCAO RatSignificantly Improved vs. IschemiaSignificantly Reduced vs. Ischemia
Resveratrol 30 mg/kgMCAO RatSignificantly Improved vs. Ischemia[1][7]Significantly Reduced vs. Ischemia[1][7]
Quercetin 10 mg/kgMCAO RatSignificantly Improved vs. IschemiaSignificantly Reduced vs. Ischemia[8]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

Bilateral Common Carotid Artery Occlusion (BCCAO) Rat Model of Cerebral Ischemia

This protocol describes the induction of global cerebral ischemia in rats through the permanent occlusion of both common carotid arteries.[9][10]

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., Chloral hydrate, 300 mg/kg, i.p.)

  • Surgical board and restraints

  • Heating pad

  • Surgical instruments (scissors, forceps)

  • 3-0 silk suture

  • Wound clips or sutures

Procedure:

  • Anesthetize the rat and ensure a surgical plane of anesthesia is reached.

  • Place the rat in a supine position on a surgical board placed on a heating pad to maintain body temperature.

  • Make a midline cervical incision to expose the trachea and surrounding muscles.

  • Carefully dissect the soft tissues to locate the common carotid arteries on both sides of the trachea.

  • Separate the carotid arteries from the vagus nerve and carotid sheath.

  • Ligate each common carotid artery with a 3-0 silk suture.

  • Close the incision with wound clips or sutures.

  • Provide post-operative care, including monitoring for recovery from anesthesia and providing soft food and water.

Measurement of Infarct Volume using TTC Staining

This protocol outlines the procedure for quantifying the extent of brain infarction following ischemic injury.[5][11][12]

Materials:

  • Rat brain tissue

  • 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sacrifice the animal at the designated time point post-ischemia.

  • Carefully remove the brain and chill it at -20°C for 15-20 minutes to firm the tissue for slicing.

  • Place the brain in a rat brain matrix and slice it into 2 mm coronal sections.

  • Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark. Viable tissue will stain red, while infarcted tissue will remain white.

  • Transfer the stained slices to a 4% PFA solution for fixation.

  • Capture digital images of the stained sections.

  • Using image analysis software, measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice.

  • Calculate the infarct volume as a percentage of the total hemisphere volume.

Quantification of Antioxidant Enzymes in Brain Tissue

These protocols describe the spectrophotometric measurement of key antioxidant enzymes in brain homogenates.

a. Glutathione (B108866) (GSH) Assay: [13][14][15]

  • Homogenize brain tissue in ice-cold phosphate (B84403) buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • To the supernatant, add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Measure the absorbance at 412 nm. The intensity of the yellow color produced is proportional to the GSH concentration.

b. Glutathione Peroxidase (GPx) Assay:

  • Prepare brain tissue homogenate as described for the GSH assay.

  • The assay mixture should contain glutathione, glutathione reductase, and NADPH.

  • Initiate the reaction by adding the tissue supernatant and hydrogen peroxide.

  • Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+. The rate of decrease is proportional to the GPx activity.

c. Catalase (CAT) Assay: [16][17][18][19]

  • Prepare brain tissue homogenate in phosphate buffer.

  • Add the homogenate to a solution of hydrogen peroxide.

  • Measure the rate of decomposition of hydrogen peroxide by monitoring the decrease in absorbance at 240 nm.

d. Malondialdehyde (MDA) Assay (Lipid Peroxidation): [20][21][22][23]

  • Homogenize brain tissue in a suitable buffer.

  • Add thiobarbituric acid (TBA) to the homogenate and heat at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.

Quantification of Pro-inflammatory Cytokines using ELISA

This protocol details the measurement of TNF-α, IL-1β, and IL-6 levels in brain tissue homogenates using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • Rat brain tissue

  • Lysis buffer

  • Commercial ELISA kits for rat TNF-α, IL-1β, and IL-6

  • Microplate reader

Procedure:

  • Homogenize brain tissue in lysis buffer and centrifuge to collect the supernatant.

  • Determine the total protein concentration of the supernatant for normalization.

  • Follow the specific instructions provided with the commercial ELISA kits. This typically involves:

    • Adding standards and samples to the antibody-coated microplate wells.

    • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that reacts with the enzyme to produce a color change.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and its alternatives are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Boeravinone_B_Pathway Ischemia Cerebral Ischemia/ Reperfusion OxidativeStress Oxidative Stress (↑ ROS, ↓ Antioxidants) Ischemia->OxidativeStress Inflammation Neuroinflammation (↑ Pro-inflammatory Cytokines) Ischemia->Inflammation BoeravinoneB This compound BoeravinoneB->OxidativeStress Inhibits BoeravinoneB->Inflammation Inhibits Neuroprotection Neuroprotection BoeravinoneB->Neuroprotection NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage Inflammation->NeuronalDamage

Caption: this compound's neuroprotective mechanism.

Nimodipine_Pathway Ischemia Cerebral Ischemia/ Reperfusion CaInflux ↑ Intracellular Ca2+ Ischemia->CaInflux Nimodipine Nimodipine LTypeCaChannel L-type Ca2+ Channels Nimodipine->LTypeCaChannel Blocks TrkB TrkB Receptor Activation Nimodipine->TrkB Activates Excitotoxicity Excitotoxicity CaInflux->Excitotoxicity NeuronalDamage Neuronal Damage Excitotoxicity->NeuronalDamage Neuroprotection Neuroprotection TrkB->Neuroprotection

Caption: Nimodipine's dual neuroprotective pathways.[24][25][26]

Curcumin_Pathway Ischemia Cerebral Ischemia/ Reperfusion OxidativeStress Oxidative Stress Ischemia->OxidativeStress Inflammation Neuroinflammation Ischemia->Inflammation Curcumin Curcumin AktNrf2 ↑ Akt/Nrf2 Pathway Curcumin->AktNrf2 Activates JAK2STAT3 ↑ JAK2/STAT3 Pathway Curcumin->JAK2STAT3 Activates Neuroprotection Neuroprotection Curcumin->Neuroprotection NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Inflammation->NeuronalDamage AktNrf2->OxidativeStress Inhibits JAK2STAT3->Inflammation Inhibits

Caption: Curcumin's multi-pathway neuroprotection.[27][28][29][30][31]

Resveratrol_Pathway Ischemia Cerebral Ischemia/ Reperfusion OxidativeStress Oxidative Stress Ischemia->OxidativeStress Inflammation Neuroinflammation Ischemia->Inflammation Resveratrol Resveratrol SIRT1 ↑ SIRT1 Activity Resveratrol->SIRT1 Activates AMPK ↑ AMPK Activity Resveratrol->AMPK Activates Neuroprotection Neuroprotection Resveratrol->Neuroprotection NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Inflammation->NeuronalDamage SIRT1->OxidativeStress Inhibits AMPK->Inflammation Inhibits

Caption: Resveratrol's neuroprotective signaling cascade.[1][2][3][4][7][32][33][34]

Quercetin_Pathway Ischemia Cerebral Ischemia/ Reperfusion OxidativeStress Oxidative Stress Ischemia->OxidativeStress Inflammation Neuroinflammation Ischemia->Inflammation GlutamatergicSignaling Modulates Glutamatergic Signaling Ischemia->GlutamatergicSignaling Dysregulates Quercetin Quercetin Nrf2ARE ↑ Nrf2-ARE Pathway Quercetin->Nrf2ARE Activates Quercetin->GlutamatergicSignaling Modulates Neuroprotection Neuroprotection Quercetin->Neuroprotection NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Inflammation->NeuronalDamage Nrf2ARE->OxidativeStress Inhibits GlutamatergicSignaling->NeuronalDamage Reduces Excitotoxicity

Caption: Quercetin's neuroprotective mechanisms.[8][35][36][37][38]

Experimental Workflow for In Vivo Validation

The following diagram illustrates a general workflow for the in vivo validation of neuroprotective compounds in a rat model of cerebral ischemia.

Experimental_Workflow AnimalModel Animal Model Selection (e.g., Wistar Rats) IschemiaInduction Induction of Cerebral Ischemia (e.g., BCCAO) AnimalModel->IschemiaInduction Treatment Treatment Administration (this compound or Alternative) IschemiaInduction->Treatment Behavioral Behavioral Assessment (Neurological Deficit Scoring) Treatment->Behavioral Histological Histological Analysis (TTC Staining for Infarct Volume) Treatment->Histological Biochemical Biochemical Assays (Antioxidants & Cytokines) Treatment->Biochemical DataAnalysis Data Analysis and Comparison Behavioral->DataAnalysis Histological->DataAnalysis Biochemical->DataAnalysis

Caption: General workflow for in vivo validation.

References

Comparing the efficacy of different Boeravinone B extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boeravinone B, a potent rotenoid found in the medicinal plant Boerhaavia diffusa, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. The efficiency of extracting this valuable compound is paramount for research and drug development. This guide provides an objective comparison of various extraction techniques for this compound, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Extraction Efficacy

The choice of extraction technique significantly impacts the yield, purity, and overall efficiency of this compound isolation. This section compares conventional methods like Maceration and Soxhlet extraction with modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).

Data Summary

Extraction TechniquePlant PartSolventExtraction TimeThis compound YieldPurityKey Findings & Citations
Maceration RootsMethanol (B129727)24-72 hoursModerateVariableA common and simple method, but often time-consuming with potentially lower yields compared to advanced techniques. The yield can be influenced by the solvent used, with methanol showing good results for polyphenol extraction.[1]
Soxhlet Extraction RootsMethanol6-24 hoursHighGoodThis continuous extraction method generally provides a higher yield than maceration. One study using a hydro-alcoholic solvent reported a this compound yield of 0.041% w/w.[2]
Ultrasound-Assisted Extraction (UAE) RootsEthanol-Water (50:50 v/v)30-60 minutesHighHighUAE enhances extraction by using acoustic cavitation to rupture plant cell walls, leading to shorter extraction times and improved efficiency. It is particularly suitable for thermolabile compounds.[3]
Microwave-Assisted Extraction (MAE) RootsEthanol10-30 minutesVery HighHighMAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. It is known for its high efficiency and significantly reduced extraction time and solvent consumption.[4]
Hot Solvent Extraction Callus CultureMethanolNot Specified673.95 µg/g DWNot SpecifiedThis method applied to callus cultures demonstrated a high yield, indicating its potential for biotechnological production of this compound.[5]
Optimized Extraction (Box-Behnken design) RootsNot specified60 minutesOptimizedOptimizedResponse surface methodology can be used to optimize extraction parameters like time, temperature, and solvent ratio for maximizing this compound yield.[4]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are synthesized from various studies and represent standard procedures for this compound extraction from Boerhaavia diffusa roots.

1. Maceration

  • Plant Material Preparation: Air-dried roots of Boerhaavia diffusa are coarsely powdered.

  • Extraction: A known quantity of the powdered root material (e.g., 100 g) is placed in a sealed container with a suitable solvent (e.g., 500 mL of methanol). The mixture is left to stand at room temperature for a period of 24 to 72 hours with occasional shaking.

  • Filtration and Concentration: The mixture is then filtered to separate the extract from the plant residue. The filtrate is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

2. Soxhlet Extraction

  • Plant Material Preparation: The air-dried and powdered roots of Boerhaavia diffusa are packed into a thimble.

  • Extraction: The thimble is placed in a Soxhlet extractor, which is then fitted with a condenser and a flask containing the extraction solvent (e.g., methanol). The solvent is heated to its boiling point, and the vapor travels to the condenser, where it liquefies and drips back onto the plant material. The solvent containing the extracted compounds is then siphoned back into the flask. This process is allowed to continue for 6 to 24 hours.[6][7]

  • Concentration: After extraction, the solvent is evaporated using a rotary evaporator to yield the crude extract.

3. Ultrasound-Assisted Extraction (UAE)

  • Plant Material Preparation: A specific amount of powdered Boerhaavia diffusa root (e.g., 10 g) is suspended in the chosen solvent (e.g., 100 mL of 50:50 ethanol-water).

  • Sonication: The suspension is placed in an ultrasonic bath or treated with an ultrasonic probe. The sonication is carried out at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 30-60 minutes) at a controlled temperature.[8]

  • Separation and Concentration: The extract is separated from the solid residue by centrifugation or filtration. The solvent is then removed under reduced pressure to obtain the crude this compound extract.

4. Microwave-Assisted Extraction (MAE)

  • Plant Material Preparation: A weighed amount of the powdered root of Boerhaavia diffusa (e.g., 5 g) is mixed with the extraction solvent (e.g., 50 mL of ethanol) in a microwave-safe vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to microwave irradiation at a controlled power (e.g., 400-800 W) and temperature for a short period (e.g., 10-30 minutes).

  • Cooling and Filtration: After irradiation, the vessel is allowed to cool to room temperature. The extract is then filtered, and the solvent is evaporated to obtain the final product.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and immune responses. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus BoeravinoneB This compound IKK IKK Complex BoeravinoneB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB InflammatoryGenes Pro-inflammatory Gene Expression Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates NFkB_n->InflammatoryGenes Activates MAPK_Signaling_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactors BoeravinoneB This compound BoeravinoneB->Raf Inhibits CellularResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellularResponse PI3K_Akt_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream BoeravinoneB This compound BoeravinoneB->PI3K Inhibits Survival Cell Survival & Proliferation Downstream->Survival Inhibits Apoptosis

References

A Head-to-Head Comparison of Boeravinone B Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the cytotoxic potential of Boeravinone B and its synthetic analogs, supported by available experimental data.

This compound, a rotenoid naturally found in the medicinal plant Boerhaavia diffusa, has garnered significant interest within the scientific community for its potential anticancer properties. This has spurred research into the synthesis and evaluation of its derivatives with the aim of enhancing efficacy and selectivity against cancer cells. This guide provides a head-to-head comparison of the anticancer activity of this compound and its reported derivatives based on available preclinical data.

Comparative Cytotoxicity

The primary measure of a compound's anticancer potential in early-stage research is its cytotoxicity against various cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for this compound and its synthetic aza-boeravinone derivatives, ZML-8 and ZML-14. It is important to note that the data for this compound and its aza-derivatives originate from different studies, which may employ varied experimental conditions. Therefore, direct comparisons should be interpreted with caution.

CompoundCancer Cell LineIC50 (µM)
This compound HCT-116 (Colon)5.7 ± 0.24[1]
SW-620 (Colon)8.4 ± 0.37[1]
HT-29 (Colon)3.7 ± 0.14[1]
ZML-8 (Aza-boeravinone derivative) HCT116 (Colon)> 50
HepG2 (Liver)0.58
A2780 (Ovarian)2.65
HeLa (Cervical)2.54
SW1990 (Pancreatic)3.21
MCF7 (Breast)4.32
ZML-14 (Aza-boeravinone derivative) HCT116 (Colon)> 50
HepG2 (Liver)1.94
A2780 (Ovarian)10.32
HeLa (Cervical)9.87
SW1990 (Pancreatic)12.54
MCF7 (Breast)15.63

Key Observations:

  • This compound demonstrates notable cytotoxicity against colon cancer cell lines, with the lowest IC50 value observed in HT-29 cells.[1]

  • The aza-boeravinone derivative ZML-8 exhibits potent activity against the HepG2 liver cancer cell line, with a sub-micromolar IC50 value. Its activity against other tested cell lines, with the exception of HCT116, is also in the low micromolar range.

  • ZML-14 , another aza-derivative, also shows its highest potency against HepG2 cells, although it is less active than ZML-8.

  • Interestingly, both ZML-8 and ZML-14 show weak activity against the HCT116 colon cancer cell line, a cell line where this compound is moderately active. This suggests that the structural modifications in the aza-derivatives may alter their spectrum of activity.

Mechanisms of Action: A Divergent Approach to Cancer Cell Killing

The available research indicates that this compound and its aza-derivatives exert their anticancer effects through distinct signaling pathways.

This compound: Targeting Receptor Tyrosine Kinases

This compound has been shown to induce the internalization and subsequent degradation of two key receptor tyrosine kinases: the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2).[1] These receptors are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and metastasis. By promoting their degradation, this compound effectively shuts down these pro-cancerous signaling pathways.

BoeravinoneB_Pathway cluster_cell Cancer Cell EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation ErbB2 ErbB2 ErbB2->Proliferation BoeravinoneB This compound Internalization Internalization & Degradation BoeravinoneB->Internalization Internalization->EGFR Internalization->ErbB2

Caption: this compound's mechanism of action.

Aza-boeravinone Derivatives (ZML-8 & ZML-14): Inducing DNA Damage

In contrast, the aza-boeravinone derivatives ZML-8 and ZML-14 have been identified as inhibitors of topoisomerase I. Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

AzaBoeravinone_Pathway cluster_nucleus Cell Nucleus DNA DNA Replication DNA Replication & Transcription DNA->Replication TopoisomeraseI Topoisomerase I TopoisomeraseI->DNA Relaxes Supercoiling DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Aza_Boeravinone Aza-boeravinone Derivatives Aza_Boeravinone->TopoisomeraseI

Caption: Mechanism of aza-boeravinone derivatives.

Experimental Protocols

The following are generalized experimental protocols for the key assays used to evaluate the anticancer activity of this compound and its derivatives. For specific details, it is recommended to consult the original research articles.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, ZML-8, ZML-14) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondria metabolize MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with This compound Derivatives A->B C 3. Add MTT Reagent B->C D 4. Incubate & Allow Formazan Formation C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 F->G

Caption: A typical workflow for an MTT assay.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins, such as EGFR, ErbB2, and markers of apoptosis.

  • Cell Lysis: Cancer cells, after treatment with the compounds, are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the cell lysates is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., anti-EGFR, anti-caspase-3).

  • Secondary Antibody Incubation: A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that recognizes the primary antibody is added.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the signal corresponds to the amount of the target protein.

Conclusion and Future Directions

The available data suggests that this compound and its synthetic aza-derivatives are promising classes of anticancer agents with distinct mechanisms of action. This compound's ability to target key receptor tyrosine kinases makes it a compelling candidate for cancers driven by EGFR or ErbB2 signaling. The potent and selective activity of the aza-boeravinone derivative ZML-8 against liver cancer cells highlights the potential for developing derivatives with improved tumor specificity.

However, a direct and comprehensive head-to-head comparison of a series of this compound derivatives, synthesized and tested under uniform conditions, is currently lacking in the published literature. Such studies are crucial for establishing a clear structure-activity relationship (SAR) and for guiding the rational design of more potent and selective anticancer drugs based on the this compound scaffold. Future research should focus on synthesizing a library of this compound analogs with systematic modifications and evaluating their cytotoxic profiles against a broad panel of cancer cell lines. This will undoubtedly provide a clearer roadmap for the development of this promising natural product into a clinically viable anticancer therapeutic.

References

Comparative Analysis of Boeravinone B in Boerhaavia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the quantitative analysis of Boeravinone B in various Boerhaavia species reveals a significant focus on Boerhaavia diffusa. While extensive research has been conducted to quantify this pharmacologically important rotenoid in different parts of B. diffusa and under varying seasonal conditions, there is a notable lack of published quantitative data for this compound in other Boerhaavia species such as Boerhaavia erecta and Boerhaavia repens. This guide, therefore, presents a detailed analysis of this compound content in B. diffusa, alongside the experimental protocols for its quantification, and delves into its molecular signaling pathways.

Quantitative Data on this compound in Boerhaavia diffusa

The concentration of this compound in Boerhaavia diffusa has been shown to vary significantly depending on the plant part and the season of collection. The roots are consistently reported to contain the highest concentration of this bioactive compound.

Plant PartAnalytical MethodThis compound Content (% w/w)Reference
Roots HPTLC6.63% (in July)[1][2]
Leaves HPTLC4.28% (in July)[1][2]
Shoots HPTLC3.08% (in July)[1][2]
Whole Plant (Hydroalcoholic Extract) HPLC0.041%[3]

Experimental Protocols

Accurate quantification of this compound relies on robust extraction and analytical techniques. High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed methods.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is widely used for the quantification of this compound in various plant parts of B. diffusa.

  • Extraction:

    • Collect and shade-dry the desired plant material (roots, leaves, or shoots).

    • Grind the dried material into a fine powder.

    • Extract the powdered material with methanol (B129727) using a suitable extraction technique (e.g., Soxhlet, ultrasonication).

    • Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

    • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (in a specific ratio, e.g., 5:4:1 v/v/v).

    • Sample Application: Apply the standard this compound solution and the sample extracts as bands on the HPTLC plate.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Densitometric Analysis: After development, dry the plate and scan it using a densitometer at a wavelength of 254 nm.

    • Quantification: Calculate the amount of this compound in the samples by comparing the peak areas with that of the standard.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers a rapid and sensitive method for the quantification of boeravinones in the roots of B. diffusa.[4]

  • Extraction:

    • Reflux the powdered root material with methanol for 2 hours.[4]

    • Concentrate and dry the resulting extract.[4]

  • Chromatographic Conditions:

    • Column: BEH Shield C18 column (2.1 × 100 mm, 1.7 µm).[4]

    • Mobile Phase: A gradient elution of methanol and water (containing 0.1% acetic acid).[4]

    • Flow Rate: 0.4 mL/min.[4]

    • Detection: Photodiode Array (PDA) detector at λmax 273 nm.[4]

    • Quantification: The method is validated for linearity, accuracy, and precision as per International Conference on Harmonisation (ICH) guidelines.[4]

Visualizing Experimental and Logical Frameworks

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound quantification and the signaling pathways it modulates.

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_quantification Quantification plant_material Boerhaavia diffusa Plant Material (Roots, Leaves, Shoots) drying Shade Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Methanolic Extraction (e.g., Reflux, Sonication) grinding->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract hptlc HPTLC Analysis crude_extract->hptlc uplc UPLC Analysis crude_extract->uplc data_analysis Data Analysis & Quantification hptlc->data_analysis uplc->data_analysis

Experimental workflow for this compound quantification.

signaling_pathway cluster_main This compound Signaling Pathway cluster_pathways Inhibited Pathways cluster_effects Cellular Effects bob This compound pi3k_akt PI3K/Akt Pathway bob->pi3k_akt mapk MAPK Pathway (ERK, JNK, p38) bob->mapk nfkb NF-κB Pathway bob->nfkb gene_expression Suppression of Osteoclast-specific Gene Expression pi3k_akt->gene_expression mapk->gene_expression nfkb->gene_expression osteoclastogenesis Inhibition of Osteoclast Differentiation gene_expression->osteoclastogenesis bone_resorption Reduced Bone Resorption osteoclastogenesis->bone_resorption

Signaling pathways modulated by this compound.

Molecular Signaling Pathways of this compound

Recent studies have elucidated the molecular mechanisms underlying the therapeutic effects of this compound, particularly its role in bone metabolism. This compound has been shown to inhibit osteoclast differentiation by modulating key signaling pathways. It downregulates the RANKL/RANK signaling cascade, which in turn attenuates three major downstream pathways: NF-κB, MAPK, and PI3K/Akt. This inhibition leads to the suppression of osteoclast-specific gene expression, ultimately inhibiting the formation of osteoclasts and reducing bone resorption. These findings highlight the potential of this compound as a therapeutic agent for bone-related disorders.

References

Independent Validation of Boeravinone B's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published mechanisms of action of Boeravinone B, a natural rotenoid with demonstrated therapeutic potential. While direct independent validation studies for each proposed mechanism are not yet prevalent in the literature, this document summarizes the existing primary findings and provides detailed experimental protocols to facilitate further investigation and validation.

Anticancer Activity via EGFR and ErbB2 Internalization and Degradation

A primary anticancer mechanism attributed to this compound is its ability to induce the internalization and subsequent degradation of the epidermal growth factor receptor (EGFR) and ErbB2 (also known as HER2) in human colon cancer cells. This action effectively shuts down critical signaling pathways responsible for cancer cell proliferation and survival.[1][2]

Quantitative Data: Cytotoxic Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human colon cancer cell lines, demonstrating its dose-dependent cytotoxic effects.[2]

Cell LineCancer TypeIC50 Value (µM)
HCT-116Colon Carcinoma5.7 ± 0.24
SW-620Colon Adenocarcinoma8.4 ± 0.37
HT-29Colon Adenocarcinoma3.7 ± 0.14

Signaling Pathway Diagram

This compound Induced EGFR/ErbB2 Degradation Pathway Boeravinone_B This compound EGFR_ErbB2 EGFR/ErbB2 Receptors (Cell Surface) Boeravinone_B->EGFR_ErbB2 Induces Internalization Internalization EGFR_ErbB2->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Receptor Degradation Lysosome->Degradation Downstream_Signaling Downstream Signaling (MAPK, Akt, Erk1/2) Degradation->Downstream_Signaling Inhibits Apoptosis Apoptosis Downstream_Signaling->Apoptosis Leads to

Caption: this compound induces the internalization and lysosomal degradation of EGFR/ErbB2.

Experimental Workflow and Protocols

Workflow for Validating EGFR/ErbB2 Internalization and Degradation:

Workflow for Validating this compound's Effect on EGFR/ErbB2 Cell_Culture 1. Culture Colon Cancer Cells (e.g., HT-29) Treatment 2. Treat with this compound (Varying Concentrations and Times) Cell_Culture->Treatment Western_Blot 3. Western Blot Analysis (p-EGFR, Total EGFR, p-Akt, etc.) Treatment->Western_Blot Immunofluorescence 4. Immunofluorescence Microscopy (Visualize Receptor Internalization) Treatment->Immunofluorescence Surface_Biotinylation 5. Surface Biotinylation Assay (Quantify Surface Receptors) Treatment->Surface_Biotinylation Apoptosis_Assay 6. Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis_Assay

Caption: Experimental workflow to validate this compound's effect on EGFR/ErbB2.

Detailed Experimental Protocols:

  • Cell Culture and Treatment: Human colon cancer cell lines (HCT-116, SW-620, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells are treated with varying concentrations of this compound (typically 0.3-10 µM) for specified time periods (e.g., 24-48 hours). A vehicle control (DMSO) is run in parallel.[2]

  • Western Blot Analysis:

    • After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and incubated with primary antibodies against total and phosphorylated forms of EGFR, ErbB2, Akt, and Erk1/2, as well as apoptosis markers like PARP and caspase-3.

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

  • Immunofluorescence and Confocal Microscopy:

    • Cells are grown on coverslips and treated with this compound.

    • Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked.

    • Incubation with primary antibodies against EGFR or ErbB2 is performed, followed by fluorescently labeled secondary antibodies.

    • Nuclei are counterstained with DAPI.

    • Coverslips are mounted, and images are captured using a confocal microscope to observe the subcellular localization of the receptors.[1][2]

  • Surface Biotinylation Assay:

    • Treated cells are washed with ice-cold PBS.

    • Surface proteins are biotinylated using a non-cell-permeable biotinylation reagent.

    • The reaction is quenched, and cells are lysed.

    • Biotinylated proteins are pulled down using streptavidin-agarose beads.

    • The pulled-down proteins are analyzed by Western blotting for EGFR and ErbB2 to quantify the amount of receptor at the cell surface.[1][2]

Inhibition of Osteoclast Differentiation via NF-κB, MAPK, and PI3K/Akt Signaling

In the context of bone metabolism, this compound has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is attributed to its modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt.

Signaling Pathway Diagram

This compound Inhibition of Osteoclast Differentiation Boeravinone_B This compound NFkB NF-κB Pathway Boeravinone_B->NFkB MAPK MAPK Pathway Boeravinone_B->MAPK PI3K_Akt PI3K/Akt Pathway Boeravinone_B->PI3K_Akt RANKL RANKL RANK RANK Receptor RANKL->RANK RANK->NFkB RANK->MAPK RANK->PI3K_Akt Osteoclast_Differentiation Osteoclast Differentiation NFkB->Osteoclast_Differentiation MAPK->Osteoclast_Differentiation PI3K_Akt->Osteoclast_Differentiation

Caption: this compound inhibits RANKL-induced NF-κB, MAPK, and PI3K/Akt signaling.

Experimental Workflow and Protocols

Workflow for Validating Inhibition of Osteoclast Differentiation:

Workflow for Validating this compound's Effect on Osteoclasts BMM_Isolation 1. Isolate Bone Marrow Macrophages (BMMs) Differentiation 2. Induce Osteoclast Differentiation with RANKL and M-CSF BMM_Isolation->Differentiation Treatment 3. Treat with this compound Differentiation->Treatment TRAP_Staining 4. TRAP Staining (Visualize Osteoclasts) Treatment->TRAP_Staining Western_Blot 5. Western Blot Analysis (p-p65, p-ERK, p-Akt) Treatment->Western_Blot Gene_Expression 6. Gene Expression Analysis (Osteoclast-specific genes) Treatment->Gene_Expression

Caption: Experimental workflow to validate this compound's effect on osteoclastogenesis.

Detailed Experimental Protocols:

  • Osteoclast Differentiation Assay:

    • Bone marrow cells are isolated from mice and cultured with M-CSF to generate bone marrow-derived macrophages (BMMs).

    • BMMs are then cultured with RANKL and M-CSF in the presence or absence of this compound for several days to induce osteoclast differentiation.

  • TRAP Staining: After differentiation, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells are then counted.

  • Western Blot Analysis: BMMs are treated with RANKL and this compound for short time periods (e.g., 0-60 minutes), and cell lysates are analyzed by Western blotting using antibodies against phosphorylated and total forms of key signaling proteins in the NF-κB (p65), MAPK (ERK, JNK, p38), and PI3K/Akt (Akt) pathways.

  • Gene Expression Analysis: RNA is extracted from BMMs cultured under differentiating conditions with and without this compound. The expression of osteoclast-specific genes (e.g., NFATc1, c-Fos, TRAP) is quantified using real-time quantitative PCR (RT-qPCR).

Inhibition of P-glycoprotein Efflux Pump

This compound has also been identified as a dual inhibitor of the bacterial NorA efflux pump and the human P-glycoprotein (P-gp), a transporter protein notorious for conferring multidrug resistance in cancer cells.

Quantitative Data: P-glycoprotein Inhibition
AssayCell LineIC50 Value (µM)
P-glycoprotein InhibitionLS-180 (colon cancer)64.85

Logical Relationship Diagram

This compound as a P-glycoprotein Inhibitor Boeravinone_B This compound Pgp P-glycoprotein (P-gp) Efflux Pump Boeravinone_B->Pgp Inhibits Intracellular_Accumulation Increased Intracellular Drug Accumulation Boeravinone_B->Intracellular_Accumulation Leads to Chemotherapeutic Chemotherapeutic Drug Pgp->Chemotherapeutic Effluxes Overcome_MDR Overcoming Multidrug Resistance (MDR) Intracellular_Accumulation->Overcome_MDR

Caption: this compound inhibits P-gp, leading to increased intracellular drug accumulation.

Experimental Workflow and Protocols

Workflow for Validating P-glycoprotein Inhibition:

Workflow for Validating P-gp Inhibition by this compound Cell_Culture 1. Culture P-gp Overexpressing Cells (e.g., LS-180) Treatment 2. Treat with this compound and a P-gp Substrate (e.g., Rhodamine 123) Cell_Culture->Treatment Efflux_Assay 3. Substrate Efflux/Accumulation Assay (Flow Cytometry or Fluorescence Microscopy) Treatment->Efflux_Assay ATPase_Assay 4. P-gp ATPase Activity Assay (Measure ATP Hydrolysis) Treatment->ATPase_Assay Chemosensitization_Assay 5. Chemosensitization Assay (Combine with Chemotherapeutic Drug) Treatment->Chemosensitization_Assay

Caption: Experimental workflow to validate P-gp inhibition by this compound.

Detailed Experimental Protocols:

  • Rhodamine 123 Accumulation/Efflux Assay:

    • P-gp overexpressing cells (e.g., LS-180) are incubated with the fluorescent P-gp substrate Rhodamine 123 in the presence or absence of this compound.

    • The intracellular fluorescence of Rhodamine 123 is measured over time using flow cytometry or a fluorescence plate reader. Increased intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

  • P-gp ATPase Activity Assay:

    • Membrane vesicles containing high concentrations of P-gp are used.

    • The rate of ATP hydrolysis by P-gp is measured in the presence of a known P-gp substrate (to stimulate activity) and varying concentrations of this compound.

    • A decrease in ATPase activity indicates that this compound interferes with the function of the P-gp transporter.

  • Chemosensitization Assay:

    • Cancer cells with known multidrug resistance are treated with a chemotherapeutic agent (a P-gp substrate) alone or in combination with a non-toxic concentration of this compound.

    • Cell viability is assessed after a set incubation period. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of this compound indicates chemosensitization due to P-gp inhibition.

This guide serves as a starting point for the independent validation of the multifaceted mechanisms of action of this compound. The provided data and protocols from the primary literature offer a solid foundation for further research into this promising natural compound.

References

Boeravinone B: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Boeravinone B, a rotenoid isolated from the medicinal plant Boerhaavia diffusa, has demonstrated a range of promising pharmacological activities in preclinical studies. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this natural compound's therapeutic potential.

I. Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines in vitro, with evidence suggesting its efficacy in in vivo models as well.

In Vitro Anticancer Efficacy

Studies have demonstrated that this compound inhibits the proliferation of human colon cancer cells in a dose-dependent manner.

Cell LineIC50 (µM)
HCT-1165.7 ± 0.24
SW-6208.4 ± 0.37
HT-293.7 ± 0.14
Data from a study on human colon cancer cell lines indicates the concentration of this compound required to inhibit cell growth by 50%.[1]
In Vivo Anticancer Efficacy

In vivo studies have begun to corroborate the in vitro anticancer findings, although comprehensive dose-response data is still emerging. In a xenograft model utilizing human colon cancer cells, a specific dose of this compound has been shown to be effective.

Animal ModelCancer TypeDosageEffect
Mouse XenograftHuman Colon Cancer50 mg/kgNot specified quantitatively in the initial findings.

Further dose-response studies are required to establish a clear relationship between the in vitro IC50 values and the effective doses in vivo.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to induce the internalization and degradation of Epidermal Growth Factor Receptor (EGFR) and ErbB2 in human colon cancer cells.[1] This disrupts downstream signaling cascades, including the MAPK and PI3K/Akt pathways, ultimately leading to decreased cell proliferation and the induction of apoptosis.

anticancer_pathway BoeravinoneB This compound EGFR_ErbB2 EGFR / ErbB2 BoeravinoneB->EGFR_ErbB2 Inhibits Apoptosis Apoptosis BoeravinoneB->Apoptosis Induces Internalization Internalization & Degradation EGFR_ErbB2->Internalization PI3K PI3K EGFR_ErbB2->PI3K MAPK MAPK EGFR_ErbB2->MAPK Proliferation Cell Proliferation Internalization->Proliferation Inhibits Akt Akt PI3K->Akt Akt->Proliferation Promotes MAPK->Proliferation Promotes anti_inflammatory_pathway BoeravinoneB This compound RANKL_RANK RANKL/RANK Signaling BoeravinoneB->RANKL_RANK Inhibits NFkB NF-κB RANKL_RANK->NFkB MAPK MAPK RANKL_RANK->MAPK PI3K_Akt PI3K/Akt RANKL_RANK->PI3K_Akt Inflammation Inflammation NFkB->Inflammation Promotes MAPK->Inflammation Promotes PI3K_Akt->Inflammation Promotes mtt_workflow start Seed cells in 96-well plate treat Treat with this compound start->treat incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add solubilization buffer incubate2->solubilize read Read absorbance at 570 nm solubilize->read paw_edema_workflow start Administer this compound or control induce Inject carrageenan into paw start->induce measure Measure paw volume at intervals induce->measure calculate Calculate % inhibition of edema measure->calculate dpph_workflow start Prepare this compound solutions mix Mix with DPPH solution start->mix incubate Incubate in the dark mix->incubate read Measure absorbance at 517 nm incubate->read

References

A Comparative Guide to the Validation of Boeravinone B as a Biomarker for Boerhaavia diffusa Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the validation of Boeravinone B as a key biomarker for authenticating Boerhaavia diffusa extracts. It includes supporting experimental data, detailed protocols, and workflow diagrams to aid in the selection of appropriate quality control measures.

Boerhaavia diffusa L. (Nyctaginaceae), commonly known as 'Punarnava', is a highly valued medicinal plant in traditional systems of medicine like Ayurveda.[1][2] The quality and efficacy of its herbal formulations depend on the presence and concentration of its bioactive constituents. Among these, the rotenoid this compound has been identified as a significant biomarker for standardization due to its distinct presence and potent pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[3][4] Proper validation of this biomarker is crucial for ensuring the batch-to-batch consistency and therapeutic efficacy of B. diffusa products.[3][5]

Comparative Analysis of this compound Quantification

The selection of an analytical method is critical for the accurate quantification of this compound. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed. While both are effective, they offer different advantages in terms of speed, cost, and resolution.

Furthermore, the concentration of this compound can vary significantly based on the plant part used and the time of harvest. This intrinsic variability underscores the importance of standardized harvesting and extraction protocols guided by quantitative analysis.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPTLCHPLCReference(s)
Principle Planar chromatography with densitometric detection.Column chromatography with UV/PDA detection.[3][6][7]
Mobile Phase (Typical) Toluene:Ethyl Acetate:Formic Acid (6:3:1 or 5:4:1 v/v)Acetonitrile (B52724):Water with 0.1% Formic Acid (60:40 v/v) or Phosphate (B84403) Buffer & Acetonitrile[3][5][6]
Detection Wavelength 254 nm or 270 nm270 nm or 276 nm[5][6][8]
Reported Rf / RT Rf ~0.45 - 0.71RT ~24.4 min[3][5][6]
Key Advantages Cost-effective, high throughput, less solvent usage, suitable for screening.High precision, high resolution, high reproducibility, ideal for complex mixtures.[6][7][9]

Table 2: Quantitative Data on this compound in Boerhaavia diffusa

Plant Part/Extract TypeAnalytical MethodThis compound Content (% w/w)Reference(s)
Root (Methanolic Extract, Harvested in July)HPTLC6.63%[10][11][12]
Leaf (Methanolic Extract, Harvested in July)HPTLC4.28%[10][11][12]
Stem (Methanolic Extract, Harvested in July)HPTLC3.08%[10][11][12]
Whole Plant (Hydro-alcoholic Extract)HPTLC0.055%[7]
Whole Plant (Hydro-alcoholic Extract)HPLC0.041%[1][5][9]
Polyherbal Formulation (Capsule)HPTLC0.012%[7]
Polyherbal Formulation (Capsule)HPLC0.011%[1][5][9]

Note: The high percentages reported in the methanolic extracts from the July harvest highlight the significant impact of seasonal variation and extraction solvent on biomarker concentration.[10][12]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating results. Below are summarized protocols for the HPTLC and HPLC analysis of this compound.

1. HPTLC Method for this compound Quantification

  • Sample Preparation: Accurately weigh and extract the dried, powdered plant material with a suitable solvent (e.g., methanol (B129727) or a hydro-alcoholic mixture) using an appropriate method like sonication or soxhlet extraction. Filter the extract and use the filtrate for application.

  • Stationary Phase: HPTLC pre-coated silica (B1680970) gel 60 F254 aluminum plates.

  • Mobile Phase/Developing System: A mixture of Toluene:Ethyl Acetate:Formic Acid in a ratio of 5:4:1 (v/v/v) has been shown to be effective.[6]

  • Application: Apply the standard this compound solution and sample extracts as bands on the HPTLC plate using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, dry the plate and perform scanning in absorbance mode at a wavelength of 254 nm.[6] The Rf value for this compound is typically observed around 0.71 in this system.[6]

  • Quantification: Calculate the amount of this compound in the samples by comparing the peak area from the sample chromatogram with that of the standard calibration curve.[10]

2. RP-HPLC Method for this compound Quantification

  • Sample Preparation: Prepare extracts as described for the HPTLC method. Ensure the final sample is filtered through a 0.45 µm membrane filter before injection.

  • Chromatographic System: A standard HPLC system equipped with a PDA or UV detector.

  • Stationary Phase: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of acetonitrile and phosphate buffer or water containing 0.1% formic acid.[3][5]

  • Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[3][5]

  • Detection: Monitor the eluent at a wavelength of 270 nm.[5]

  • Quantification: Identify this compound in the sample by comparing its retention time with that of the standard. Quantify using a calibration curve prepared from the standard this compound.[9]

Mandatory Visualizations

Workflow for Biomarker Validation

The following diagram illustrates a typical workflow for the validation of this compound as a biomarker in B. diffusa extracts, from raw material collection to final quality control.

G cluster_0 Phase 1: Material & Extraction cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Quantification & Standardization cluster_3 Phase 4: Final Product QC A 1. Raw Material Collection (Boerhaavia diffusa) B 2. Authentication & Drying A->B C 3. Grinding to Powder B->C D 4. Solvent Extraction (e.g., Hydro-alcoholic) C->D I 9. Sample & Standard Analysis D->I Extract for Analysis E 5. Standard Procurement (this compound) F 6. Method Selection (HPTLC / HPLC) E->F G 7. Method Optimization (Mobile Phase, Wavelength) F->G H 8. Method Validation (ICH Guidelines) (Linearity, Precision, Accuracy) G->H H->I Validated Method J 10. Data Processing (Peak Area/Height) I->J K 11. Quantification of this compound (% w/w) J->K L 12. Setting Quality Specs (e.g., >0.05% w/w) K->L M 13. Finished Product Analysis (e.g., Polyherbal Formulation) L->M QC Standards N 14. Compliance Check M->N

Caption: Workflow for Validation of this compound as a Biomarker.

Logical Relationship: Factors Influencing this compound Content

This diagram illustrates the key factors that influence the final measured content of this compound, emphasizing the need for a holistic approach to quality control.

G cluster_0 Agronomic Factors cluster_1 Processing Factors cluster_2 Analytical Factors QC Final this compound Content in Product Harvest Harvesting Season (e.g., July shows highest yield) Harvest->QC Part Plant Part Used (Root > Leaf > Stem) Part->QC Extraction Extraction Method & Solvent Choice Extraction->QC Formulation Formulation Process (Ratio of ingredients) Formulation->QC Method Analytical Method (HPLC/HPTLC) Method->QC Validation Method Validation & Accuracy Validation->QC

Caption: Key Factors Influencing Quantified this compound Content.

References

A Comparative Analysis of the Hepatoprotective Potential of Boeravinone B and Silymarin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the hepatoprotective effects of Boeravinone B, a potent antioxidant compound, and silymarin (B1681676), a well-established liver-protecting agent. This guide provides a side-by-side examination of their efficacy, supported by experimental data from both in vivo and in vitro studies.

This compound, a rotenoid isolated from the plant Boerhaavia diffusa, has demonstrated significant antioxidant and anti-inflammatory properties. Silymarin, a flavonoid complex derived from milk thistle (Silybum marianum), is widely recognized for its therapeutic use in liver disorders. This guide delves into the experimental evidence to provide a clear comparison of their mechanisms and hepatoprotective capabilities.

Quantitative Comparison of Hepatoprotective Efficacy

The following tables summarize the key quantitative data from comparative experimental studies, highlighting the relative effectiveness of this compound and silymarin in mitigating liver damage.

Table 1: In Vivo Hepatoprotective Effects in a CCl₄-Induced Hepatotoxicity Model in Rats

ParameterControl GroupCCl₄ TreatedCCl₄ + B. diffusa extract (250 mg/kg)CCl₄ + B. diffusa extract (500 mg/kg)CCl₄ + Silymarin (50 mg/kg)
Alanine Aminotransferase (ALT) (U/L) 38.45 ± 2.18148.26 ± 4.2689.54 ± 3.5465.28 ± 3.1258.16 ± 2.89
Aspartate Aminotransferase (AST) (U/L) 45.12 ± 2.54165.42 ± 5.18102.18 ± 4.1278.45 ± 3.8472.54 ± 3.15
Alkaline Phosphatase (ALP) (U/L) 145.28 ± 5.12289.54 ± 7.24210.45 ± 6.18185.26 ± 5.98175.82 ± 5.45
Total Bilirubin (mg/dL) 0.58 ± 0.041.89 ± 0.121.12 ± 0.080.85 ± 0.060.78 ± 0.05
Total Protein (g/dL) 7.12 ± 0.284.16 ± 0.205.93 ± 0.336.18 ± 0.266.45 ± 0.31

Data adapted from a study evaluating an aqueous extract of Boerhaavia diffusa, of which this compound is a key component, against carbon tetrachloride-induced liver toxicity in albino rats.[1]

Table 2: In Vitro Hepatoprotective Effects on D-Galactosamine-Induced Toxicity in HepG2 Cells

TreatmentConcentration (µg/mL)% Hepatoprotection
This compound 10040.89%
20062.21%
Silymarin 10078.70%
20084.34%

This data illustrates the percentage of liver cell protection against D-galactosamine-induced toxicity.[2]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.

In Vivo Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model in Rats

This model is a standard preclinical assay for evaluating potential hepatoprotective agents.

  • Animal Selection and Acclimatization: Male Wistar rats weighing 150-200g are used. The animals are acclimatized to laboratory conditions for at least one week, with free access to a standard pellet diet and water.

  • Grouping: The rats are randomly divided into several groups (n=6 per group):

    • Group I (Normal Control): Receives the vehicle (e.g., distilled water or olive oil) only.

    • Group II (Toxic Control): Receives CCl₄ to induce liver damage.

    • Group III (Test Group - this compound/ B. diffusa extract): Receives the test compound at a specific dose for a set period before and/or after CCl₄ administration.

    • Group IV (Positive Control - Silymarin): Receives silymarin at a specific dose for a set period before and/or after CCl₄ administration.

  • Induction of Hepatotoxicity: A single intraperitoneal injection of CCl₄ (typically 1-2 mL/kg body weight), diluted in a vehicle like olive oil (1:1 ratio), is administered to induce acute liver injury.[1][3]

  • Treatment Administration: The test compounds (this compound or B. diffusa extract) and the positive control (silymarin) are administered orally, typically daily for a specified number of days before and/or after CCl₄ induction.

  • Sample Collection and Analysis: 24 to 48 hours after the last dose, blood samples are collected via cardiac puncture for biochemical analysis of liver function markers (ALT, AST, ALP, total bilirubin, total protein). The animals are then euthanized, and their livers are excised for histopathological examination.

In Vitro D-Galactosamine-Induced Hepatotoxicity Model in HepG2 Cells

This assay assesses the protective effect of compounds on human liver cells in a controlled environment.

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO₂ at 37°C.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells per well and allowed to attach overnight.

  • Pre-treatment: The cultured cells are pre-treated with varying concentrations of this compound and silymarin for a period of 2 hours.

  • Induction of Cytotoxicity: After pre-treatment, the cells are exposed to a toxic concentration of D-galactosamine (e.g., 40 mM) for 24 hours to induce cell death.[2]

  • Cell Viability Assay (MTT Assay): The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The percentage of hepatoprotection is calculated by comparing the viability of treated cells to that of the toxin-exposed and untreated control cells.[2]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways involved in the hepatoprotective actions of this compound and silymarin.

experimental_workflow cluster_groups start Animal Acclimatization (Wistar Rats) grouping Random Grouping (n=6) start->grouping control Normal Control (Vehicle) toxic Toxic Control (CCl4) boeravinone Test Group (this compound) silymarin Positive Control (Silymarin) treatment Oral Administration of Test Compounds/Vehicle grouping->treatment induction Induction of Hepatotoxicity (CCl4 Injection) collection Sample Collection (Blood & Liver) induction->collection treatment->induction analysis Biochemical & Histopathological Analysis collection->analysis end Results analysis->end

Figure 1: Experimental workflow for in vivo hepatoprotective studies.

signaling_pathways cluster_silymarin Silymarin's Mechanism cluster_boeravinone This compound's Mechanism Silymarin Silymarin Nrf2_S Nrf2 Activation Silymarin->Nrf2_S NFkB_Inhibition_S NF-kB Inhibition Silymarin->NFkB_Inhibition_S ARE ARE Binding Nrf2_S->ARE Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Hepatoprotection_S Hepatoprotection Antioxidant_Enzymes->Hepatoprotection_S Inflammation_S Reduced Inflammation (e.g., ↓TNF-α, ↓IL-6) NFkB_Inhibition_S->Inflammation_S Inflammation_S->Hepatoprotection_S Boeravinone This compound ROS_Scavenging ROS Scavenging Boeravinone->ROS_Scavenging Anti_inflammatory Anti-inflammatory Action Boeravinone->Anti_inflammatory Oxidative_Stress Reduced Oxidative Stress (e.g., ↓MDA, ↑GSH) ROS_Scavenging->Oxidative_Stress Hepatoprotection_B Hepatoprotection Oxidative_Stress->Hepatoprotection_B Inflammation_B Reduced Inflammation Anti_inflammatory->Inflammation_B Inflammation_B->Hepatoprotection_B

Figure 2: Key signaling pathways in hepatoprotection.

Discussion of Findings

The experimental data indicate that both this compound and silymarin exhibit significant hepatoprotective effects. In the in vivo CCl₄ model, the extract of Boerhaavia diffusa demonstrated a dose-dependent reduction in liver injury markers, with the higher dose showing efficacy comparable to the standard dose of silymarin.[1] This suggests that this compound, as a key constituent, plays a crucial role in this protective activity.

The in vitro results in HepG2 cells provide a more direct comparison, showing that while this compound offers substantial protection, silymarin was more potent at the tested concentrations.[2] The primary mechanism for both compounds involves the mitigation of oxidative stress and inflammation. Silymarin is known to modulate specific signaling pathways, such as activating the Nrf2/ARE pathway to enhance endogenous antioxidant defenses and inhibiting the pro-inflammatory NF-κB pathway.[4] The hepatoprotective action of this compound is strongly linked to its potent free radical scavenging and anti-inflammatory activities.[5]

Conclusion

Both this compound and silymarin are effective hepatoprotective agents. Silymarin's efficacy is well-documented and it serves as a benchmark in hepatoprotective research. This compound emerges as a promising natural compound with significant liver-protective potential, warranting further investigation into its precise molecular mechanisms and its potential development as a therapeutic agent for liver diseases. This comparative guide provides a foundational resource for researchers to explore these compounds further.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Boeravinone B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds, such as Boeravinone B, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the appropriate disposal of this compound, aligning with general best practices for hazardous chemical waste management.

This compound is a flavonoid compound noted for its potential pharmacological activities.[1][2] However, it also presents several hazards that necessitate careful handling and disposal. According to safety data, this compound is toxic if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[5] These properties underscore the importance of following stringent disposal protocols.

Immediate Safety and Disposal Plan

The following procedures are based on established guidelines for the disposal of hazardous chemical waste and should be implemented by all personnel handling this compound.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can react dangerously.[6][7] Keep this compound waste separate from non-hazardous laboratory trash.

Step 2: Containerization

  • Select Appropriate Containers: Use containers that are chemically compatible with this compound and its solvents (e.g., acetone (B3395972), methanol).[1] The containers must be in good condition, leak-proof, and have a secure, tight-fitting lid.[6][8]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, in a designated, clearly labeled, and durable container.[8]

    • Liquid Waste: Collect solutions containing this compound in a sealable, shatter-resistant container.

Step 3: Labeling

  • Hazardous Waste Labeling: All containers of this compound waste must be clearly labeled with the words "Hazardous Waste".[6][9]

  • Content Identification: The label must include the full chemical name, "this compound," and list any other chemical constituents in the waste mixture.[9] Abbreviations are not permitted.

  • Researcher Information: Include the name of the principal investigator and the laboratory location.

Step 4: Storage

  • Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment trays to prevent the spread of material in case of a leak or spill.[8]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[6][8]

Step 5: Disposal

  • Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a waste pickup.[9]

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this compound waste be disposed of in the regular trash or poured down the sink.[9][10] Its toxicity to aquatic life makes sewer disposal particularly harmful.

  • Disposal of Empty Containers: To be considered non-hazardous, empty containers that held this compound must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous liquid waste.[6][7] After thorough rinsing and air-drying, and once all labels are defaced, the container may be disposed of as regular solid waste.[7]

Step 6: Spill Management

  • Small Spills: In the event of a small spill of solid this compound, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[11][12]

  • Personal Protective Equipment: Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and its waste.

Quantitative Data Summary

PropertyValueSource
GHS Hazard StatementH301: Toxic if swallowed[3][4]
GHS Hazard StatementH315: Causes skin irritation[3][4]
GHS Hazard StatementH319: Causes serious eye irritation[3][4]
GHS Hazard StatementH335: May cause respiratory irritation[3][4]
GHS Hazard StatementH410: Very toxic to aquatic life with long lasting effects[5]
SolubilitySoluble in acetone and methanol; insoluble in water[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

BoeravinoneB_Disposal_Workflow cluster_start cluster_assessment cluster_solid cluster_liquid cluster_disposal start Waste Generation (this compound Contaminated Material) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (PPE, Vials, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) is_solid->liquid_waste Liquid collect_solid Collect in a Labeled Hazardous Waste Container solid_waste->collect_solid store Store in Designated Waste Area collect_solid->store collect_liquid Collect in a Labeled, Leak-Proof Container with Secondary Containment liquid_waste->collect_liquid collect_liquid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boeravinone B
Reactant of Route 2
Boeravinone B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.